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  • Product: 1-(2-Bromophenyl)-3-methylthiourea
  • CAS: 52599-27-6

Core Science & Biosynthesis

Foundational

Technical Monograph: 1-(2-Bromophenyl)-3-methylthiourea

Executive Summary 1-(2-Bromophenyl)-3-methylthiourea (CAS: 52599-27-6) is a critical organosulfur intermediate used primarily in the synthesis of nitrogen-sulfur heterocycles. While its fundamental identity is defined by...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Bromophenyl)-3-methylthiourea (CAS: 52599-27-6) is a critical organosulfur intermediate used primarily in the synthesis of nitrogen-sulfur heterocycles. While its fundamental identity is defined by its molecular weight of 245.14 g/mol , its value in drug development lies in its role as a "privileged scaffold" for the synthesis of 2-aminobenzothiazoles .

This guide details the physicochemical properties, synthesis protocols, and catalytic applications of this compound, specifically focusing on its intramolecular cyclization potential—a key reaction in the development of antimicrobial and anticancer therapeutics.

Physicochemical Profile

Core Data Table
PropertyValueNotes
Molecular Formula

Average Molecular Weight 245.14 g/mol Weighted average of isotopes.
Monoisotopic Mass 243.967 g/mol Based on

.
Physical State White to off-white crystalline solid
Melting Point 150–154 °CStructure dependent; sharp range indicates purity.
Solubility DMSO, DMF, hot EthanolPoor solubility in water.
Mass Spectrometry & Isotopic Abundance

For researchers performing LC-MS validation, relying solely on the average molecular weight (245.14) is insufficient due to the unique isotopic signature of bromine.

  • Bromine Isotope Effect: Natural bromine exists as a near 1:1 mixture of

    
     (50.69%) and 
    
    
    
    (49.31%).
  • Spectral Expectation: You will not observe a single "clean" peak at 245. Instead, you will see two peaks of nearly equal intensity separated by 2 mass units:

    • M Peak (

      
      ):  ~244 m/z
      
    • M+2 Peak (

      
      ):  ~246 m/z
      

Critical QC Check: If your Mass Spec data does not show this characteristic "doublet" pattern with a 1:1 intensity ratio, the bromine atom has likely been lost (e.g., via debromination) or the product is impure.

Synthesis & Methodology

Reaction Logic

The most robust synthesis route involves the nucleophilic addition of 2-bromoaniline to methyl isothiocyanate . This reaction is thermodynamically favored and typically requires no external catalyst, driven by the nucleophilicity of the aniline amine.

Reaction Scheme:



Step-by-Step Protocol

Note: This protocol is designed for a 10 mmol scale. Scale up linearly.

Materials:

  • 2-Bromoaniline (1.72 g, 10 mmol)

  • Methyl isothiocyanate (0.80 g, 11 mmol, 1.1 equiv)

  • Ethanol (Absolute, 20 mL)

Procedure:

  • Solvation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromoaniline in 20 mL of absolute ethanol.

  • Addition: Add methyl isothiocyanate in a single portion.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4–6 hours.

    • Self-Validation (TLC): Monitor using Hexane:Ethyl Acetate (3:1). The starting aniline spot (higher Rf) should disappear, replaced by the more polar thiourea product (lower Rf).

  • Crystallization: Allow the reaction mixture to cool slowly to room temperature. The product often precipitates spontaneously. If not, reduce solvent volume by 50% under vacuum and cool in an ice bath.

  • Filtration: Filter the white precipitate under vacuum.

  • Purification: Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted isothiocyanate. Recrystallize from hot ethanol if the melting point range exceeds 2 °C.

Advanced Application: Intramolecular Cyclization[1]

The "2-bromo" substituent is not merely structural; it is a functional handle for intramolecular C-S bond formation . This compound is a direct precursor to N-methylbenzo[d]thiazol-2-amine , a scaffold found in various neuroprotective and antitumor agents.

Mechanism: Metal-Catalyzed Cross-Coupling

Unlike simple oxidative cyclizations (which can be harsh), the presence of the bromine atom allows for sophisticated Copper (Cu) or Palladium (Pd) catalyzed Buchwald-Hartwig type couplings.

  • Catalyst System: CuI (10 mol%) / L-Proline (20 mol%) /

    
     (2 equiv).
    
  • Solvent: DMSO or DMF at 80–100 °C.

  • Mechanism: The metal inserts into the C-Br bond (oxidative addition), followed by coordination of the sulfur atom and reductive elimination to close the benzothiazole ring.

Pathway Visualization

G Start 2-Bromoaniline + Me-NCS Inter 1-(2-Bromophenyl)-3-methylthiourea (Target Compound) Start->Inter Reflux (EtOH) Metal Metal Insertion (Cu/Pd Oxidative Addition) Inter->Metal CuI, Base, Heat Cyclic N-methylbenzo[d]thiazol-2-amine (Benzothiazole Scaffold) Metal->Cyclic Reductive Elimination (- M-Br)

Figure 1: Synthetic pathway from raw materials to the benzothiazole pharmacophore via the thiourea intermediate.[1]

Characterization Standards

To validate the synthesized compound, compare your data against these expected values:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       9.20 (br s, 1H, NH-Ar) – Deshielded due to aryl ring.
      
    • 
       7.80 (br s, 1H, NH-Me)
      
    • 
       7.65 (dd, 1H, Ar-H3) – Proton ortho to Bromine.
      
    • 
       7.10–7.40 (m, 3H, Remaining Ar-H)
      
    • 
       2.95 (d, 3H, 
      
      
      
      ) – Couples with NH.

References

  • General Thiourea Protocols: Li, Z., et al. (2012). A general and facile one-pot process of isothiocyanates from amines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Cyclization Applications: Wang, M., et al. (2012). Copper-catalyzed synthesis of 2-aminobenzothiazoles from 2-haloarylthioureas. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Isotopic Data: PubChem. (2024). Compound Summary: 1-(2-Bromophenyl)thiourea analogs. National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

1-(2-Bromophenyl)-3-methylthiourea: Technical Monograph

Topic: "1-(2-Bromophenyl)-3-methylthiourea" IUPAC name Executive Summary & Chemical Identity 1-(2-Bromophenyl)-3-methylthiourea is a synthetic organosulfur compound belonging to the N,N'-disubstituted thiourea class. Cha...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "1-(2-Bromophenyl)-3-methylthiourea" IUPAC name

Executive Summary & Chemical Identity

1-(2-Bromophenyl)-3-methylthiourea is a synthetic organosulfur compound belonging to the N,N'-disubstituted thiourea class. Characterized by a central thiourea core flanking a 2-bromophenyl ring and a methyl group, this molecule serves as a critical intermediate in the synthesis of heterocyclic scaffolds (e.g., benzothiazoles, thiazinones) and possesses intrinsic biological activity relevant to medicinal chemistry, particularly in antiviral and antibacterial research.

Chemical Identity Table
Parameter Data
IUPAC Name 1-(2-Bromophenyl)-3-methylthiourea
Systematic Name N-(2-Bromophenyl)-N'-methylthiourea
CAS Registry Number 52599-27-6
Molecular Formula C₈H₉BrN₂S
Molecular Weight 245.14 g/mol
SMILES CNC(=S)Nc1ccccc1Br
InChI Key AKOQJTGAEHJZSB-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Synthesis & Reaction Engineering

The synthesis of 1-(2-Bromophenyl)-3-methylthiourea is most efficiently achieved through the nucleophilic addition of an amine to an isothiocyanate. This route is preferred for its atom economy and high yields.

Protocol A: Solution-Phase Addition (Standard)

This method utilizes the high electrophilicity of the isothiocyanate carbon.

  • Reagents: 2-Bromoaniline (1.0 eq), Methyl isothiocyanate (1.1 eq).[1]

  • Solvent: Ethanol or Acetonitrile (anhydrous).[1]

  • Conditions: Reflux (80°C) for 2–4 hours.

Step-by-Step Methodology:

  • Preparation: Dissolve 17.2 g (100 mmol) of 2-bromoaniline in 100 mL of anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add 8.0 g (110 mmol) of methyl isothiocyanate dropwise to the stirring solution.

  • Reaction: Heat the mixture to reflux. Monitor reaction progress via TLC (eluent: 30% EtOAc/Hexanes). The spot for 2-bromoaniline (

    
    ) should disappear, replaced by the more polar thiourea product (
    
    
    
    ).[1]
  • Work-up: Cool the solution to room temperature. The product often precipitates spontaneously. If not, concentrate the solvent to 20% volume under reduced pressure and chill in an ice bath.

  • Purification: Filter the solid and wash with cold ethanol/ether (1:1). Recrystallize from ethanol to yield white needles.

Protocol B: Mechanochemical Synthesis (Green Chemistry)

Solvent-free ball milling offers a sustainable alternative, minimizing waste.[1]

  • Loading: Place stoichiometric amounts of 2-bromoaniline and methyl isothiocyanate into a stainless steel jar with grinding balls.

  • Milling: Grind at 30 Hz for 20–30 minutes.

  • Isolation: Wash the resulting paste with water to remove any unreacted traces and dry in a vacuum oven.

Synthesis Pathway Diagram

SynthesisPath Aniline 2-Bromoaniline (Nucleophile) TS Tetrahedral Intermediate Aniline->TS Nucleophilic Attack ITC Methyl Isothiocyanate (Electrophile) ITC->TS Product 1-(2-Bromophenyl)- 3-methylthiourea TS->Product Proton Transfer (Tautomerization)

Caption: Nucleophilic addition mechanism forming the thiourea linkage.

Physical & Spectral Properties

Understanding the physicochemical profile is crucial for formulation and assay development.

Property Value / Description
Melting Point Typically 118–122 °C (analogous range for aryl-methyl thioureas)
Solubility Soluble in DMSO, DMF, Ethanol; Sparingly soluble in Water; Insoluble in Hexanes.
LogP (Predicted) ~2.1 (Moderate lipophilicity, suitable for membrane permeability)
pKa (Predicted) ~13.5 (Thiourea NH is weakly acidic)
Spectral Characterization (Expected)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       9.20 (s, 1H, Ar-NH -CS), broad singlet.
      
    • 
       7.80 (s, 1H, CS-NH -CH₃), broad singlet.
      
    • 
       7.65 (dd, 1H, Ar-H3), deshielded by Br.
      
    • 
       7.10–7.40 (m, 3H, Ar-H4,5,6).
      
    • 
       2.95 (d, 3H, N-CH ₃).[1]
      
  • IR (KBr):

    • 3200–3400 cm⁻¹ (N-H stretch).[1]

    • 1250 cm⁻¹ (C=S stretch).[1]

Biological Potential & Applications

The 1-(2-bromophenyl)-3-methylthiourea scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor to fused heterocycles and acting as a pharmacophore itself.

A. Antiviral Activity (HIV-1 RT Inhibition)

Thiourea derivatives, particularly N-aryl-N'-alkyl analogs, have shown potency as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). The 2-bromo substituent provides steric bulk that can occupy the hydrophobic pocket of the reverse transcriptase enzyme, potentially locking it in an inactive conformation.

B. Synthetic Utility: Cyclization to Benzothiazoles

This compound is a key intermediate for synthesizing 2-aminobenzothiazoles via the Hugerschhoff reaction (oxidative cyclization).

  • Reagent: Bromine (

    
    ) or Sulfuryl chloride (
    
    
    
    ).[1]
  • Mechanism: The ortho-bromo group can facilitate metal-catalyzed cross-coupling or be displaced in oxidative cyclizations to form fused ring systems used in dye chemistry and drug discovery.

Biological Mechanism Diagram

BioActivity Thiourea 1-(2-Bromophenyl)- 3-methylthiourea Binding Hydrophobic Binding (NNRTI Pocket) Thiourea->Binding Steric Fit (Br) Chelation Metal Ion Chelation (Cu/Zn) Thiourea->Chelation S/N Donor Atoms Inhibition Viral Replication Inhibition Binding->Inhibition Toxicity Bacterial Cell Death Chelation->Toxicity

Caption: Potential mechanisms of action: Enzyme inhibition via allosteric binding and metallo-enzyme disruption.[1]

Safety & Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

  • Skin Sensitization: Category 1 (May cause allergic skin reaction).[1]

  • Thyroid Toxicity: Thioureas are known goitrogens; chronic exposure may interfere with thyroid function.

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: Handle in a fume hood to avoid inhalation of dust or trace isothiocyanate vapors.

  • Disposal: Dispose of as hazardous organic waste containing sulfur and halogens.

References
  • Sigma-Aldrich. (n.d.). 1-(2-Bromophenyl)-3-methylthiourea Product Page. Retrieved from [1]

  • Saleem, H. F., & Yamin, B. M. (2010).[1][2] N-(2-Bromophenyl)thiourea. Acta Crystallographica Section E, 66(3), o789.[1] Retrieved from [1]

  • Maddani, M. R., & Prabhu, K. R. (2010).[1] A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives. Journal of Organic Chemistry, 75(7), 2327-2332. Retrieved from [1]

  • Saeed, A., et al. (2010).[1] Biological Applications of Thiourea Derivatives. MDPI Molecules. Retrieved from [1]

  • PubChem. (n.d.).[1] 1-[(3-Bromophenyl)methyl]-1-methylthiourea (Analogous Structure Data). Retrieved from [1]

Sources

Foundational

Technical Guide: Solubility Profile & Handling of 1-(2-Bromophenyl)-3-methylthiourea

[1][2][3] Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(2-Bromophenyl)-3-methylthiourea (CAS: 52599-27-6).[1][2][3] Designed for researchers in drug disc...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(2-Bromophenyl)-3-methylthiourea (CAS: 52599-27-6).[1][2][3] Designed for researchers in drug discovery and organic synthesis, this document moves beyond basic physical constants to provide actionable protocols for solvent selection, stock solution preparation, and crystallization.[1][2]

Key Findings:

  • Primary Solubilizer: Dimethyl Sulfoxide (DMSO) is the superior solvent for high-concentration stock solutions (>20 mM) intended for biological assays.[1][2][3][4]

  • Synthesis/Purification: Ethanol and Dichloromethane (DCM) serve as the most effective solvents for reaction monitoring and recrystallization.[1][2][3][4]

  • Hydrophobicity: The 2-bromophenyl moiety confers significant lipophilicity (Calculated LogP ~1.9–2.1), rendering the compound sparingly soluble in water without co-solvents.[1][2][3]

Chemical Profile & Physicochemical Basis[1][2][3][4][5][6]

Understanding the solubility behavior requires an analysis of the molecular structure.[2][3][4] The molecule contains two distinct domains that dictate its interaction with solvents:[2]

  • The Thiourea Bridge ($ -NH-C(=S)-NH- $): A polar, hydrogen-bond donor/acceptor region.[1][2][3] This facilitates solubility in polar aprotic solvents (DMSO, DMF) and polar protic solvents (Alcohols).[1][2][3][4]

  • The 2-Bromophenyl Ring: A lipophilic, bulky aromatic group.[1][2][3][4] The bromine atom at the ortho position increases steric hindrance and lipophilicity, significantly reducing water solubility compared to non-halogenated analogues.[2][4]

PropertyDataRelevance to Solubility
Molecular Weight 245.14 g/mol Moderate MW facilitates dissolution in organic media.[1][2][3]
Formula

--
Calc. LogP ~1.9 – 2.1Moderate lipophilicity; prefers organic phases over aqueous.[1][2][3][4]
H-Bond Donors 2Capable of H-bonding with DMSO/Ethanol.[1][2][3][4]
H-Bond Acceptors 1 (Sulfur)Weak acceptor; relies on solvent donation.[1][2][3][4]

Solubility Landscape

The following classification is derived from structural analysis and standard behaviors of N-aryl-N'-alkylthioureas.

Tier 1: High Solubility (Stock Solutions)

Recommended for preparing master stocks (10–100 mM).[1][2][3][4]

  • DMSO (Dimethyl Sulfoxide): The gold standard for this compound class.[1][2][3][4] The sulfoxide oxygen acts as a strong H-bond acceptor for the thiourea protons.[1][2][3]

    • Expected Solubility: >25 mg/mL.[1][2][3][4]

    • Application: Biological screening, long-term storage (-20°C).[1][2][3][4]

  • DMF (Dimethylformamide): Similar performance to DMSO but less biocompatible.[1][2][3][4] Use for chemical synthesis intermediates.[1][2][3][4][5]

Tier 2: Moderate Solubility (Process Solvents)

Recommended for synthesis, extraction, and TLC.[1][2][3][4]

  • Ethanol / Methanol: Good solubility, especially upon warming.[1][2][3][4]

    • Application: Recrystallization (often with water as antisolvent).[1][2][3][4]

  • Dichloromethane (DCM) / Chloroform: Moderate to good solubility due to the lipophilic bromophenyl group.[1][2][3][4]

    • Application: Liquid-liquid extraction from aqueous reaction mixtures.[1][2][3][4]

  • Acetone: Good solubility; useful for rapid evaporation/transfer.[1][2][3][4]

Tier 3: Poor Solubility (Antisolvents)

Used to induce precipitation.[1][2][3][4]

  • Water: Very low solubility (<0.1 mg/mL predicted).[1][2][3][4]

  • Hexanes / Heptane: The polar thiourea core resists dissolution in strictly non-polar aliphatics.[2][3][4]

  • Diethyl Ether: Often shows limited solubility; can be used to wash crude solids.[1][2][3][4]

Visualization: Solubility Decision Logic

The following diagram illustrates the logical flow for selecting a solvent based on the intended experimental outcome.

SolubilityLogic Start Select Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Synthesis / Purification Start->Synthesis Crystallization Crystal Growth Start->Crystallization DMSO DMSO Stock (>20 mM) BioAssay->DMSO High Solvency DCM DCM or Ethyl Acetate Synthesis->DCM Extraction Ethanol Ethanol/Water System Crystallization->Ethanol Thermal Gradient Dilution Dilute into Media (<0.5% DMSO) DMSO->Dilution Precip Add Hexane/Water to Precipitate Ethanol->Precip

Figure 1: Decision matrix for solvent selection based on experimental goals.

Experimental Protocols

Protocol A: Preparation of Stock Solution for Bioassays

Objective: Create a stable 10 mM stock solution free of precipitates.

  • Weighing: Accurately weigh 2.45 mg of 1-(2-Bromophenyl)-3-methylthiourea into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (biotechnology grade).

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Note: If visual particulates remain, sonicate in a water bath at 35°C for 5 minutes.[1][2][4] The solution should be completely clear and colorless to pale yellow.[2][3][4]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

  • Usage: When diluting into aqueous culture media, ensure the final DMSO concentration remains below 0.5% (v/v) to prevent solvent toxicity.

Protocol B: Recrystallization for Purification

Objective: Purify crude material synthesized via isothiocyanate coupling.[2]

  • Dissolution: Place crude solid in a flask. Add minimum boiling Ethanol until dissolved.

  • Filtration: If insoluble impurities exist, filter the hot solution through a heated funnel.[1][2][3][4]

  • Nucleation: Remove from heat. Add warm Water dropwise until a faint turbidity persists.

  • Cooling: Add one drop of Ethanol to clear the turbidity, then allow the solution to cool slowly to room temperature, then to 4°C.

  • Collection: Filter the resulting crystals and wash with cold 20% Ethanol/Water.

Structure-Property Relationship (SPR) Analysis[1][2][3][4]

This diagram explains why the molecule behaves as it does in different environments.

SPR_Analysis Molecule 1-(2-Bromophenyl)-3-methylthiourea Thiourea Thiourea Core (Polar) Molecule->Thiourea BromoPhenyl 2-Bromophenyl (Lipophilic/Steric) Molecule->BromoPhenyl Methyl N-Methyl (Small Hydrophobic) Molecule->Methyl Solubility_Polar Soluble in DMSO/MeOH (H-Bonding) Thiourea->Solubility_Polar Solubility_NonPolar Soluble in DCM (Pi-Pi Interactions) BromoPhenyl->Solubility_NonPolar Insolubility Insoluble in Water (Hydrophobic Effect) BromoPhenyl->Insolubility

Figure 2: Structure-Property Relationship mapping functional groups to solubility outcomes.[1][2][3]

References

  • PubChem. (2023).[1][2][3][4] Compound Summary: 1-(2-Bromophenyl)-3-methylthiourea (CAS 52599-27-6).[1][2][3][6] National Library of Medicine.[1][3][4] [Link][1][2][3][4]

  • Saleem, H. F., & Yamin, B. M. (2010).[1][2][3][4] N-(2-Bromophenyl)thiourea.[1][2][3][4][6][7][8] Acta Crystallographica Section E: Structure Reports Online, 66(4), o789.[1][2][3][4] (Provides structural basis for analog solubility). [Link]

  • Gaylord Chemical. (2007).[1][2][3][4][9] Dimethyl Sulfoxide (DMSO) Solubility Data.[1][2][3][4][9][10][11] (General reference for thiourea solubility in DMSO). [Link]

Sources

Exploratory

"1-(2-Bromophenyl)-3-methylthiourea" structural analogs and derivatives

Structural Analogs, Derivatives, and Synthetic Utility Executive Summary 1-(2-Bromophenyl)-3-methylthiourea represents a critical "gateway scaffold" in heterocyclic chemistry.[1] While exhibiting intrinsic biological act...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analogs, Derivatives, and Synthetic Utility

Executive Summary

1-(2-Bromophenyl)-3-methylthiourea represents a critical "gateway scaffold" in heterocyclic chemistry.[1] While exhibiting intrinsic biological activity as a urease inhibitor and antimicrobial agent, its primary technical value lies in its role as a pre-functionalized precursor. The ortho-bromo substituent serves as a reactive handle for transition-metal-catalyzed intramolecular C–S bond formation, enabling the rapid construction of 2-aminobenzothiazoles —a privileged structure in oncology and neuropharmacology.[1] This guide analyzes the synthesis, structural dynamics, and catalytic utility of this scaffold, providing researchers with actionable protocols for derivatization.

Part 1: Chemical Architecture & Synthesis

The Ortho-Halo Effect

The defining feature of 1-(2-Bromophenyl)-3-methylthiourea is the steric and electronic influence of the bromine atom at the ortho position (C2). Unlike its para or meta isomers, the C2-bromo substituent forces the thiourea moiety out of planarity with the phenyl ring. Crystallographic data of analogous N-(2-bromophenyl)thioureas reveal a dihedral angle often exceeding 80°, creating a twisted conformation that destabilizes crystal packing but lowers the activation energy for intramolecular cyclization.[1]

Synthetic Pathways

The most robust synthesis avoids the use of toxic thiophosgene, utilizing instead the nucleophilic addition of 2-bromoaniline to methyl isothiocyanate.

Reaction Scheme:


[1]
Experimental Protocol: Synthesis of 1-(2-Bromophenyl)-3-methylthiourea[1]
  • Reagents: 2-Bromoaniline (10 mmol), Methyl isothiocyanate (11 mmol), Ethanol (absolute, 20 mL).

  • Procedure:

    • Dissolve 2-bromoaniline in absolute ethanol in a round-bottom flask.

    • Add methyl isothiocyanate dropwise at room temperature.

    • Reflux the mixture for 4–6 hours. Monitor consumption of aniline by TLC (Hexane:EtOAc 7:3).

    • Cool to room temperature; the product often precipitates as a white/off-white solid.[1]

    • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water if necessary.[1]

    • Yield Expectation: 85–92%.

Part 2: Synthetic Utility – The Benzothiazole Cyclization

The "killer application" of this molecule is its conversion to 2-(methylamino)benzothiazole .[1] The sulfur atom of the thiourea acts as a nucleophile, displacing the ortho-bromine in a metal-catalyzed cross-coupling reaction. This route is superior to the oxidative cyclization of phenylthioureas (Hugershoff reaction) because it is regioselective and tolerates sensitive functional groups.

Mechanism: Intramolecular C–S Bond Formation

The reaction typically employs a Copper(I) or Palladium(0) catalyst.[1] The mechanism involves:

  • Oxidative Addition: Metal inserts into the C–Br bond.[1]

  • Coordination: Sulfur binds to the metal center.[1]

  • Reductive Elimination: Formation of the C–S bond and expulsion of the catalyst, closing the thiazole ring.

Protocol: Cu-Catalyzed Cyclization[1]
  • Substrate: 1-(2-Bromophenyl)-3-methylthiourea (1.0 equiv).

  • Catalyst: CuI (5 mol%) or Cu(OAc)₂.[1]

  • Ligand: 1,10-Phenanthroline (10 mol%) – optional but enhances rate.[1]

  • Base: Cs₂CO₃ (2.0 equiv).[1]

  • Solvent: DMF or DMSO.

  • Conditions: Heat at 80–100°C for 12 hours (or microwave at 130°C for 30 min).

  • Workup: Dilute with water, extract with ethyl acetate, wash with brine, and concentrate.

Visualization: Synthesis & Cyclization Workflow

SynthesisWorkflow cluster_conditions Key Transformation Aniline 2-Bromoaniline Thiourea 1-(2-Bromophenyl)- 3-methylthiourea (Scaffold) Aniline->Thiourea EtOH, Reflux (Nucleophilic Addition) Isothiocyanate Methyl Isothiocyanate Isothiocyanate->Thiourea Benzothiazole 2-(Methylamino) benzothiazole Thiourea->Benzothiazole CuI, Cs2CO3 Intramolecular C-S Coupling

Caption: Synthesis pathway from precursors to the benzothiazole pharmacophore via the thiourea intermediate.

Part 3: Medicinal Chemistry & Structural Analogs[2]

Urease Inhibition

Thiourea derivatives are potent inhibitors of urease, a nickel-dependent metalloenzyme crucial for Helicobacter pylori survival.[1][2]

  • Mechanism: The thiocarbonyl sulfur (C=S) and the NH groups chelate the bi-nickel center in the enzyme's active site, preventing urea hydrolysis.

  • Advantage of 2-Bromo: While the 2-bromo group is bulky, it can enhance hydrophobic interactions within the binding pocket's auxiliary regions, provided the N-substituent (methyl) is small enough to fit the active site entrance.

Structure-Activity Relationship (SAR)

Modifications to the 1-(2-bromophenyl)-3-methylthiourea scaffold yield distinct pharmacological profiles.

Modification ZoneDerivative TypeEffect on PropertiesTarget Application
N3-Alkyl (Methyl) Change to Allyl Increases lipophilicity; adds reactive alkene.[1]Polymerization monomers; antifungal agents.[1][3]
N3-Alkyl (Methyl) Change to Phenyl Increases steric bulk and π-stacking.[1]Kinase inhibitors; reduced urease activity due to steric clash.[1]
C2-Halogen (Br) Change to F Increases metabolic stability; reduces steric bulk.[1]Bioisostere for metabolic studies; lower cyclization reactivity.[1]
C2-Halogen (Br) Change to I Weakens C-X bond energy.[1]Higher reactivity in Pd-catalyzed couplings (Heck/Suzuki).[1]
Ring Substitution 4-NO₂ / 4-CF₃ Electron-withdrawing groups.[1]Increases acidity of NH protons; enhances H-bonding capability.[1]
Visualization: SAR & Biological Logic

SAR_Logic Core 1-(2-Bromophenyl)- 3-methylthiourea N_Alkyl N3-Alkyl Variation (Ethyl, Allyl, Phenyl) Core->N_Alkyl Halogen C2-Halogen Variation (F, Cl, I) Core->Halogen Ring_Sub Ring Substitution (4-NO2, 4-OMe) Core->Ring_Sub Lipophilicity Modulates Lipophilicity & Steric Fit (Urease) N_Alkyl->Lipophilicity Reactivity Modulates Cyclization Rate (I > Br > Cl >> F) Halogen->Reactivity Electronics Electronic Tuning (Acidity of NH) Ring_Sub->Electronics

Caption: Structure-Activity Relationship (SAR) map highlighting modifiable zones and their physicochemical consequences.[1]

References

  • Saeed, A., et al. (2008).[1][3] "Biological applications of thiourea derivatives: A review." Farmacia. (Context: General biological activity of thiourea scaffolds including antiviral and antibacterial properties).

  • Saleem, H. F., & Yamin, B. M. (2010).[1][4] "N-(2-Bromophenyl)thiourea." Acta Crystallographica Section E. (Context: Crystal structure analysis confirming the perpendicular geometry of the 2-bromo analog).

  • Castano, T., et al. (2021).[1] "Synthesis of biologically active derivatives of 2-aminobenzothiazole." Chemistry of Heterocyclic Compounds. (Context: Methodologies for cyclization of thioureas to benzothiazoles).

  • Li, Y., et al. (2010).[1] "N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation." Journal of Enzyme Inhibition and Medicinal Chemistry. (Context: Mechanism of urease inhibition by thiourea derivatives).

  • BenchChem. (2025).[1][5] "A Head-to-Head Comparison of (2-Aminophenyl)urea and its Thiourea Analog." (Context: Comparative toxicity and efficacy profiles). [5]

Sources

Foundational

Technical Guide: Safety and Handling of 1-(2-Bromophenyl)-3-methylthiourea

CAS: 52599-27-6 Molecular Formula: C₈H₉BrN₂S Molecular Weight: 245.14 g/mol Document ID: TG-BPMT-2025-01 Version: 1.0 Executive Summary: The "Ortho-Halo" Safety Paradigm 1-(2-Bromophenyl)-3-methylthiourea is a specialize...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 52599-27-6 Molecular Formula: C₈H₉BrN₂S Molecular Weight: 245.14 g/mol Document ID: TG-BPMT-2025-01 Version: 1.0

Executive Summary: The "Ortho-Halo" Safety Paradigm

1-(2-Bromophenyl)-3-methylthiourea is a specialized organosulfur building block used primarily in the synthesis of heterocyclic pharmaceuticals and agrochemicals. While often categorized under generic "irritant" codes in preliminary vendor catalogs, its structural pharmacophore—a thiourea core flanked by a halogenated aromatic ring —demands a safety protocol exceeding standard laboratory practice.

This guide moves beyond basic GHS classifications to address the specific toxicological risks associated with substituted thioureas: thyroid toxicity (goitrogenesis) , skin sensitization , and potential bioavailability enhanced by the lipophilic ortho-bromo substituent. Researchers must treat this compound not merely as a reagent, but as a potent bioactive agent requiring strict containment.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Understanding the physical state is the first step in exposure control. The ortho-bromo substitution introduces steric bulk that disrupts crystal packing compared to para-isomers, potentially affecting solubility and melting behavior.

PropertyData / CharacteristicOperational Implication
Appearance White to off-white crystalline solidHigh potential for static-induced dust dispersion.
Solubility Soluble in DMSO, DMF, Methanol; Low in WaterSkin Absorption Risk: High when in organic solution (DMSO acts as a carrier).
Reactivity Incompatible with strong oxidizers, acids, acroleinFire Hazard: Combustion releases HBr, NOx, and SOx gases.
Class Hazard Thiourea DerivativeTarget Organ: Thyroid gland; Bone marrow (potential).

Hazard Identification & Mechanistic Toxicology

The Thiourea Toxicity Core

Unlike simple organic solids, thiourea derivatives possess a specific mechanism of toxicity that drives the safety requirements:

  • Thyroid Peroxidase (TPO) Inhibition: The thiourea moiety (

    
    ) can inhibit TPO, blocking the iodination of tyrosine. Chronic exposure may lead to thyroid hypertrophy (goiter).
    
  • Metabolic Activation: The liver metabolizes thioureas via flavin-containing monooxygenases (FMO). This can generate reactive sulfenic acids or sulfines, which are capable of binding to cellular proteins (haptenization), leading to severe skin sensitization .

  • The Ortho-Bromo Effect: The 2-bromo substituent increases lipophilicity (LogP), potentially facilitating faster dermal penetration compared to the parent phenylthiourea.

GHS Classification (Precautionary Read-Across)

While specific data for CAS 52599-27-6 is limited, safety must be inferred from the highly toxic analog N-Phenylthiourea (CAS 103-85-5).

  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed) or Category 4 (Harmful).

  • Skin Sensitization: Category 1 (May cause an allergic skin reaction).[1]

  • STOT-RE (Repeated Exposure): Category 2 (Thyroid).

Engineering Controls: The Containment Hierarchy

Reliance on PPE alone is insufficient for thioureas. Engineering controls must be the primary barrier.

Containment Decision Matrix

Use the following logic to determine the required workspace:

  • < 10 mg (Solid): Analytical Balance with Static Ionizer inside a Vented Balance Enclosure .

  • 10 mg – 1 g (Solid/Solution): Standard Chemical Fume Hood (Face velocity > 0.5 m/s).

  • > 1 g or Aerosol Generating Procedures: Glovebox or Powder Containment Hood (HEPA filtered).

Visualization: Handling Workflow & Decision Tree

SafetyWorkflow Start Handling 1-(2-Bromophenyl)-3-methylthiourea State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/DMF) State->Liquid Quantity Quantity? Solid->Quantity Control3 Fume Hood + Double Gloves (Laminate) Liquid->Control3 Small < 500 mg Quantity->Small Large > 500 mg Quantity->Large Control1 Fume Hood + Static Control Small->Control1 Control2 Glove Box / HEPA Enclosure Large->Control2 Clean Waste: Hazardous Incineration Control1->Clean Wet Wipe Decon Control2->Clean Control3->Clean

Caption: Decision logic for engineering controls based on physical state and quantity to minimize exposure risk.

Personal Protective Equipment (PPE)

Standard nitrile gloves may offer insufficient protection against thioureas dissolved in organic solvents like DMSO or DCM.

  • Hand Protection:

    • Dry Solid: Double Nitrile gloves (minimum thickness 0.11 mm).

    • Solution: Silver Shield / Laminate gloves are required if dissolved in penetrating solvents (DMSO/DMF). If manual dexterity requires nitrile, use the "double-glove and change immediately upon splash" protocol.

  • Respiratory Protection:

    • If outside a hood (Emergency only): N95/P2 particulate respirator minimum. P100/P3 recommended.

  • Body Protection:

    • Lab coat (buttoned).

    • Tyvek sleeves are recommended when weighing >1g to prevent wrist exposure.

Experimental Protocols

Weighing and Transfer

Static electricity is a major hazard with brominated organic solids, causing "particle jumping."

  • Preparation: Place an anti-static gun or ionizer bar inside the balance enclosure.

  • Taring: Tare the weighing vessel before adding the compound. Do not add compound to a vessel sitting directly on the balance pan; remove, add, and re-weigh to prevent spillage inside the balance mechanism.

  • Transfer: Use disposable antistatic spatulas.

Solubilization

Caution: Dissolution in DMSO/DMF creates a "Trojan Horse" mixture—highly toxic and skin-permeable.

  • Add solvent slowly to the solid.

  • Vortex in a closed tube; do not sonicate in an open vessel (aerosol risk).

  • Label all solutions immediately with "TOXIC - SKIN SENSITIZER" .

Emergency Response & Decontamination

Spill Cleanup (Dry Solid)

Do not dry sweep. This generates dust.[2][3]

  • Evacuate the immediate area if the spill is >1g.

  • PPE: Don double gloves, goggles, and N95/P3 respirator.

  • Method: Cover spill with a wet paper towel (dampened with water or ethanol) to suppress dust.

  • Scoop: Carefully scoop the wet material into a waste container.

  • Wash: Clean surface with soap and water.[3][4][5]

Chemical Deactivation (Oxidation)

Thioureas can be deactivated by oxidation, but this must be done carefully to avoid generating toxic gases (


).
  • Decontaminant: 10% Sodium Hypochlorite (Bleach) solution.

  • Mechanism: Converts thiourea to urea and sulfate (eventually).

  • Protocol: Apply bleach solution to the contaminated surface, allow 10-15 minutes contact time, then rinse thoroughly with water. Ensure good ventilation as this reaction is exothermic.

Fire Fighting
  • Hazard: Thermal decomposition releases Hydrogen Bromide (HBr) , Sulfur Oxides (SOx) , and Nitrogen Oxides (NOx) .

  • Action: Firefighters must use full SCBA. Use CO2 or dry chemical powder. Water spray may be used to cool containers but contain runoff.

Emergency Decision Diagram

EmergencyResponse Accident Exposure / Spill Type Type? Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Wash Wash 15 mins (Soap/Water) Skin->Wash Rinse Rinse 15 mins (Lifting Lids) Eye->Rinse Air Fresh Air + Oxygen if needed Inhal->Air Medical Seek Medical Attention (Bring SDS/CAS) Wash->Medical Rinse->Medical Air->Medical

Caption: Immediate first-aid response steps for different exposure routes.

Waste Disposal

  • Classification: Hazardous Chemical Waste (Toxic).[6]

  • Segregation: Do not mix with oxidizing acids (Nitric/Perchloric) in the waste stream.

  • Labeling: Must be clearly tagged with CAS 52599-27-6 and "Thiourea Derivative - Toxic".

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61416018, 1-[(3-Bromophenyl)methyl]-1-methylthiourea (Analog Reference). Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Thiourea. Retrieved from [Link]

Sources

Exploratory

Structural Elucidation and Solid-State Analysis: 1-(2-Bromophenyl)-3-methylthiourea

The following technical guide details the structural analysis, synthesis, and solid-state characterization of 1-(2-Bromophenyl)-3-methylthiourea . This guide is designed for pharmaceutical solid-state chemists and crysta...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, synthesis, and solid-state characterization of 1-(2-Bromophenyl)-3-methylthiourea . This guide is designed for pharmaceutical solid-state chemists and crystallographers, focusing on the specific steric influences of the ortho-bromo substituent.

Executive Summary & Structural Significance

The compound 1-(2-Bromophenyl)-3-methylthiourea represents a critical scaffold in medicinal chemistry, particularly for its potential as a urease inhibitor and antimicrobial agent. Unlike its meta or para isomers, the ortho-position of the bromine atom introduces significant steric strain, forcing the molecule out of planarity.

This guide focuses on the "Ortho-Twist" phenomenon : while meta-substituted phenylthioureas often adopt a planar conformation (dihedral angle < 15°), the 2-bromo derivative typically exhibits a dihedral angle > 60° between the phenyl ring and the thiourea moiety to minimize steric clash between the bromine and the thione sulfur or amide hydrogen.

Chemical Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), a high-purity synthesis followed by slow evaporation is required.

Synthesis Workflow

The most reliable route utilizes the nucleophilic addition of 2-bromoaniline to methyl isothiocyanate.

  • Reagents: 2-Bromoaniline (1.0 eq), Methyl isothiocyanate (1.1 eq), Ethanol (Solvent).

  • Mechanism: Nucleophilic attack of the aniline nitrogen on the electrophilic carbon of the isothiocyanate.

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of 2-bromoaniline in 20 mL of absolute ethanol.

  • Addition: Dropwise add 11 mmol of methyl isothiocyanate dissolved in 5 mL ethanol under constant stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Isolation: Cool to room temperature. Pour the mixture into ice-cold water. The precipitate (white solid) is filtered and washed with cold water.

  • Purification: Recrystallize from hot ethanol to remove unreacted amines.

Single Crystal Growth Strategy

Standard recrystallization often yields microcrystalline powder. For XRD-quality blocks, use the Solvent Diffusion Method .

ParameterConditionRationale
Primary Solvent Acetone or THFHigh solubility for the thiourea derivative.
Anti-solvent n-HexaneLow solubility; induces slow nucleation.
Temperature 4°C (Refrigerated)Slows molecular motion, reducing defects.
Vessel Narrow NMR tubeMinimizes convection currents.

Procedure:

  • Dissolve 20 mg of the purified compound in 0.5 mL Acetone.

  • Carefully layer 1.0 mL of n-Hexane on top using a syringe (do not mix).

  • Seal and leave undisturbed at 4°C for 3–5 days.

  • Harvest colorless block-shaped crystals.

Crystal Structure Analysis (X-Ray Diffraction)

Data Collection Parameters
  • Radiation: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å). Note: For brominated compounds, absorption correction (multi-scan) is critical due to the heavy Br atom.

  • Temperature: 100 K (Cryostream). Low temperature is essential to reduce thermal vibration of the terminal methyl group.

Structural Metrics & Geometry

The analysis of 1-(2-Bromophenyl)-3-methylthiourea reveals specific geometric preferences driven by intramolecular hydrogen bonding and steric repulsion.

Conformational Analysis (The "Trans-Cis" Rule)

Thiourea derivatives typically adopt a trans-cis geometry with respect to the C=S bond:

  • N1-H (Phenyl side): Trans to the S atom.

  • N3-H (Methyl side): Cis to the S atom.

However, the 2-Bromo substituent disrupts this. Expect the following:

  • Dihedral Angle: The angle between the phenyl ring plane and the thiourea plane (N-C(=S)-N) will likely range between 60° and 85° . This is distinct from the 3-bromo analog, which is nearly planar (~15°).

  • Intramolecular Interaction: A weak intramolecular hydrogen bond (N-H...Br) may stabilize the twisted conformation, locking the rotation around the C(phenyl)-N bond.

Supramolecular Architecture (Packing)

The crystal packing is dominated by the strong hydrogen bond donor capability of the thioamide protons.

  • Primary Motif (R2,2(8) Dimer): Two molecules typically form a centrosymmetric dimer via N-H...S hydrogen bonds.[1] The sulfur atom acts as a dual acceptor.[2]

  • Secondary Motif (Chains): These dimers often link into 1D chains via the second amine proton (N-H...Br or N-H...S).

Visualization of Structural Logic

The following diagram illustrates the synthesis pathway and the hierarchical assembly of the crystal structure, highlighting the critical steric checkpoint.

G cluster_0 Synthesis Phase cluster_1 Crystallization & Packing Reactants 2-Bromoaniline + Methyl Isothiocyanate Reaction Nucleophilic Addition (Reflux EtOH) Reactants->Reaction Product 1-(2-Bromophenyl)- 3-methylthiourea Reaction->Product StericCheck Steric Checkpoint: Ortho-Br vs. Thione S Product->StericCheck Crystallization Conformation Twisted Conformation (Dihedral ~80°) StericCheck->Conformation Repulsion Dimer Centrosymmetric Dimer N-H...S (R2,2(8)) Conformation->Dimer H-Bonding Packing 1D Chains / 2D Sheets via Br...S contacts Dimer->Packing

Figure 1: Workflow from synthesis to supramolecular assembly, highlighting the steric influence of the ortho-bromine atom.

Quantitative Data Summary (Expected vs. Analogous)

The following table summarizes the crystallographic parameters expected for this compound, derived from the homologous N-(2-Bromophenyl)thiourea and 1-(2-Bromophenyl)-3,3-dimethylthiourea structures.

PropertyExpected Value / RangeStructural Driver
Crystal System MonoclinicSymmetry preference of thiourea dimers.
Space Group P2₁/c or C2/cCentrosymmetric packing efficiency.
C=S Bond Length 1.67 – 1.70 ÅTypical for thiourea thione character.
N-C(S)-N Angle 115° – 118°sp² hybridization of the central carbon.
Dihedral Angle 60° – 85°Critical: Ortho-Br steric hindrance.
H-Bond (N...S) 3.35 – 3.45 ÅModerate strength H-bond.
Interaction N-H...BrIntramolecular stabilization (approx 2.8 Å).

References

  • Saleem, H. F., & Bohari, M. (2010). N-(2-Bromophenyl)thiourea. Acta Crystallographica Section E.

    • Significance: Establishes the ~80° dihedral angle twist in ortho-bromo analogs.
  • Fun, H. K., et al. (2012).[3] 1-(3-Bromophenyl)thiourea.[4] Acta Crystallographica Section E.

    • Significance: Provides the "planar" baseline for meta-substituted isomers for comparison.
  • Saeed, A., et al. (2014).

    • Significance: Reviews the antibacterial and urease inhibition activity of this specific class.
  • Allen, F. H., et al. (1987).[3][5] Tables of bond lengths determined by X-ray and neutron diffraction. Journal of the Chemical Society.

    • Significance: Standard reference for valid

Sources

Protocols & Analytical Methods

Method

"1-(2-Bromophenyl)-3-methylthiourea" as an enzyme inhibitor

1-(2-Bromophenyl)-3-methylthiourea as a Potent Urease Inhibitor =================================================================[1][2][3] Executive Summary 1-(2-Bromophenyl)-3-methylthiourea is a synthetic organosulfur...

Author: BenchChem Technical Support Team. Date: February 2026

1-(2-Bromophenyl)-3-methylthiourea as a Potent Urease Inhibitor =================================================================[1][2][3]

Executive Summary

1-(2-Bromophenyl)-3-methylthiourea is a synthetic organosulfur compound belonging to the class of N,N'-disubstituted thioureas. While structurally simple, this scaffold represents a critical pharmacophore in the inhibition of nickel-dependent metalloenzymes, specifically Urease (EC 3.5.1.5) .

Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. In agriculture, urease activity leads to significant nitrogen loss from fertilizers. In medicine, urease is a virulence factor for Helicobacter pylori (gastric ulcers) and Proteus mirabilis (kidney stones).

This guide details the mechanistic rationale for using 1-(2-Bromophenyl)-3-methylthiourea as a reference inhibitor and provides a validated protocol for determining its inhibitory potency (


) using the Indophenol (Berthelot) method.

Chemical Profile & Mechanism of Action

Physicochemical Properties
PropertySpecification
IUPAC Name 1-(2-Bromophenyl)-3-methylthiourea
CAS Number 52599-27-6
Molecular Formula

Molecular Weight 245.14 g/mol
Solubility Soluble in DMSO (>10 mM), Ethanol; Poorly soluble in water.
Stability Stable at room temperature; light-sensitive (store in amber vials).
Mechanism of Inhibition

Urease contains a binuclear nickel (


) active site bridged by a carbamylated lysine. Thiourea derivatives act as competitive or mixed-type inhibitors .
  • Nickel Chelation: The thiocarbonyl sulfur atom (

    
    ) acts as a soft nucleophile, coordinating to one or both nickel ions in the active site, displacing the water molecule required for urea hydrolysis.
    
  • Steric Locking: The ortho-bromo substituent on the phenyl ring introduces steric bulk and lipophilicity. This restricts the rotation of the phenyl ring, potentially locking the inhibitor into a favorable conformation that fits the hydrophobic pocket near the active site flap (Cys319 in H. pylori urease).

  • Hydrogen Bonding: The

    
     protons of the thiourea moiety form hydrogen bonds with active site residues (e.g., His residues coordinating the Ni), stabilizing the inhibitor-enzyme complex.
    

UreaseInhibition Urease Urease Active Site (Bi-Nickel Center) Complex Enzyme-Inhibitor Complex (Inactive) Urease->Complex Binding (Slow-onset) Product 2NH3 + CO2 Urease->Product Hydrolysis Inhibitor 1-(2-Bromophenyl)-3-methylthiourea Inhibitor->Urease 1. Sulfur coordinates Ni2+ 2. Ortho-Br fits hydrophobic pocket Complex->Product BLOCKED Substrate Urea + H2O Substrate->Urease Normal Catalysis

Figure 1: Mechanistic pathway of Urease inhibition.[3] The thiourea sulfur bridges the nickel ions, preventing urea access.

Experimental Protocol: Urease Inhibition Assay

Objective: Determine the half-maximal inhibitory concentration (


) of 1-(2-Bromophenyl)-3-methylthiourea against Jack Bean Urease.

Method: Indophenol Method (Berthelot Reaction). Ammonia produced by urease reacts with phenol and hypochlorite to form a blue indophenol complex, measured spectrophotometrically at 625 nm.

Reagents & Preparation
  • Buffer: Phosphate Buffer Saline (PBS), pH 7.4 (Urease is pH sensitive).

  • Enzyme Solution: Jack Bean Urease (Type III, Sigma-Aldrich). Dissolve to 5 U/mL in PBS. Prepare fresh.

  • Substrate Solution: Urea (100 mM) in PBS.

  • Inhibitor Stock: Dissolve 1-(2-Bromophenyl)-3-methylthiourea in 100% DMSO to 10 mM.

  • Reagent A (Phenol): 1% w/v Phenol + 0.005% w/v Sodium Nitroprusside in water.

  • Reagent B (Alkali-Hypochlorite): 0.5% w/v NaOH + 0.1% v/v NaOCl (active chlorine) in water.

Assay Workflow
  • Preparation of Test Plate (96-well):

    • Test Wells: Add 25 µL of Enzyme Solution + 5 µL of Inhibitor (various concentrations).

    • Control (100% Activity): 25 µL Enzyme + 5 µL DMSO (no inhibitor).

    • Blank: 25 µL Buffer + 5 µL DMSO.

  • Pre-Incubation (CRITICAL):

    • Incubate the plate at 37°C for 15 minutes .

    • Note: Thioureas are often slow-binding inhibitors. Omitting this step will underestimate potency.

  • Reaction:

    • Add 55 µL of Urea Substrate Solution to all wells.

    • Incubate at 37°C for 15 minutes .

  • Color Development:

    • Add 45 µL of Reagent A (Phenol).

    • Add 70 µL of Reagent B (Alkali-Hypochlorite).

    • Incubate at 37°C for 20-30 minutes until blue color develops.

  • Measurement:

    • Read Absorbance at 625 nm using a microplate reader.

AssayWorkflow Step1 1. Mix Enzyme + Inhibitor Step2 2. Pre-Incubate (15 min, 37°C) Step1->Step2 Step3 3. Add Urea (Substrate) Step2->Step3 Step4 4. Reaction (15 min, 37°C) Step3->Step4 Step5 5. Add Color Reagents Step4->Step5 Step6 6. Read Abs (625 nm) Step5->Step6

Figure 2: Step-by-step workflow for the Indophenol Urease Inhibition Assay.

Data Analysis & Expected Results

Calculation

Calculate % Inhibition for each concentration:



Plot % Inhibition (y-axis) vs. Log[Inhibitor] (x-axis) . Fit the data to a non-linear regression (sigmoidal dose-response) to determine the


.
Expected Potency

Based on structure-activity relationship (SAR) data for similar ortho-substituted phenylthioureas:

Compound

(Jack Bean Urease)
Notes
Thiourea (Standard) 11 - 21 µMReference standard.[1]
Phenylthiourea ~15 - 20 µMLacks ortho-substitution.
1-(2-Bromophenyl)-3-methylthiourea ~2 - 8 µM (Predicted)Ortho-Br enhances hydrophobic fit.
Acetohydroxamic Acid ~5 - 10 µMClinical standard (Lithostat).

Note: The 2-bromo derivative is expected to be more potent than unsubstituted thiourea due to the "ortho effect" which often improves binding affinity in the urease active site pocket.

Safety & Handling

  • Toxicity: Thioureas can be goitrogenic (interfere with iodine uptake). Handle with gloves and use in a fume hood.

  • Waste: Collect all solutions containing phenol and nitroprusside as hazardous chemical waste (cyanide generation risk if mixed with strong acids).

References

  • Khan, I., et al. (2020). "Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors." Scientific Reports. Available at: [Link]

  • Saeed, A., et al. (2013). "Synthesis, characterization and urease inhibitory activity of some novel N-substituted-N′-substituted phenyl thioureas." Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Amtul, Z., et al. (2002). "Chemistry and mechanism of urease inhibition." Current Medicinal Chemistry, 9(14), 1323-1348.
  • Weatherburn, M. W. (1967). "Phenol-hypochlorite reaction for determination of ammonia." Analytical Chemistry, 39(8), 971-974. (Basis for Indophenol Protocol).[4][5]

Sources

Application

Application Notes and Protocols for Assessing the Antioxidant Activity of 1-(2-Bromophenyl)-3-methylthiourea

Introduction: Unveiling the Antioxidant Potential of a Novel Thiourea Derivative Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Antioxidant Potential of a Novel Thiourea Derivative

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Antioxidants are crucial molecules that can neutralize these harmful free radicals, thereby mitigating cellular damage.[1][2] Thiourea derivatives have emerged as a promising class of compounds with a wide array of biological activities, including significant antioxidant properties.[3][4][5] The core structure of thiourea is recognized as a potent scavenger of free radicals such as hydroxyl and superoxide anions.[3][5]

The proposed mechanism for the antioxidant activity of many thiourea derivatives involves the donation of a hydrogen atom from the thioamide or amide groups to a free radical, a process known as Hydrogen Atom Transfer (HAT).[3][6] This converts the highly reactive radical into a more stable, non-radical species, effectively terminating the oxidative chain reaction.[3][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antioxidant activity of a specific novel compound, 1-(2-Bromophenyl)-3-methylthiourea . We will detail the protocols for a panel of robust and widely accepted antioxidant assays, from initial chemical screening to cell-based validation. The causality behind experimental choices will be explained to ensure scientific integrity and reproducibility.

Compound Profile: 1-(2-Bromophenyl)-3-methylthiourea

While the synthesis of 1-(2-Bromophenyl)-3-methylthiourea is not the primary focus of this document, a general understanding of its preparation is crucial for sample integrity. Typically, substituted thioureas can be synthesized through the condensation of an appropriate isothiocyanate with a primary amine. For the title compound, this would likely involve the reaction of 2-bromophenyl isothiocyanate with methylamine. Purity and structural confirmation via methods like NMR and mass spectrometry are prerequisites for accurate biological evaluation.

For the assays described herein, the compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to prepare a stock solution of known concentration (e.g., 10 mM).[2] Subsequent dilutions should be made in the appropriate assay buffer, ensuring the final solvent concentration is minimal and consistent across all experimental and control groups to avoid solvent-induced artifacts.

Part 1: In Vitro Chemical Antioxidant Assays

A multi-assay approach is recommended for a comprehensive understanding of the antioxidant profile of 1-(2-Bromophenyl)-3-methylthiourea, as different assays reflect different aspects of antioxidant action.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a rapid and simple method to assess the radical scavenging ability of a compound.[7][8] The stable DPPH free radical has a deep violet color with a maximum absorbance around 517 nm.[8][9] When an antioxidant donates a hydrogen atom to DPPH, the radical is neutralized, and the solution's color changes to a pale yellow.[3][8] The decrease in absorbance is directly proportional to the radical scavenging activity of the compound.[8]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container at 4°C.

    • Prepare a series of dilutions of 1-(2-Bromophenyl)-3-methylthiourea from the stock solution in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Ascorbic acid or Trolox should be used as a positive control and prepared in the same concentration range.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the test compound or standard solution to each well.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, use 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.[2][9]

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[7]

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with an absorbance maximum at 734 nm.[10][11] The addition of an antioxidant leads to the reduction of the ABTS•+ and a decrease in absorbance.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.[10][11]

    • On the day of the assay, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

    • Prepare a series of dilutions of 1-(2-Bromophenyl)-3-methylthiourea and a positive control (Trolox or ascorbic acid) in the chosen solvent.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the test compound or standard solution to each well.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6-10 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[1][12][13] The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form results in the formation of an intense blue-colored complex with an absorbance maximum at 593 nm.[12] The change in absorbance is proportional to the reducing power of the antioxidants in the sample.[13]

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[14]

    • Prepare a series of dilutions of 1-(2-Bromophenyl)-3-methylthiourea and a positive control (e.g., FeSO₄·7H₂O or ascorbic acid).

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the test compound or standard solution to each well.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 4-30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • A standard curve is generated using a known concentration of Fe²⁺. The antioxidant capacity of the sample is expressed as mM Fe²⁺ equivalents.

Data Presentation for In Vitro Assays

AssayParameter1-(2-Bromophenyl)-3-methylthioureaAscorbic Acid (Positive Control)
DPPH Scavenging IC50 (µg/mL)Hypothetical Value: 85.3 ± 4.2Hypothetical Value: 10.1 ± 0.8
ABTS Scavenging TEAC (mM)Hypothetical Value: 1.8 ± 0.2Hypothetical Value: 3.5 ± 0.3
FRAP Assay Fe²⁺ Equivalents (mM)Hypothetical Value: 1.2 ± 0.1Hypothetical Value: 2.9 ± 0.2
Note: The data presented are hypothetical and for illustrative purposes only. Actual results may vary.

Part 2: Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the compound's ability to mitigate intracellular ROS in a cell culture model.[15][16] The assay utilizes the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).[15][17][18] Once inside the cell, cellular esterases cleave the diacetate group, trapping the non-fluorescent 2',7'-dichlorofluorescin (DCFH) within the cell.[15] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15][16] The ability of a test compound to reduce the fluorescence intensity indicates its cellular antioxidant potential.[15]

Experimental Protocol:

  • Cell Culture and Seeding:

    • Human hepatocarcinoma (HepG2) or other suitable cell lines should be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in a 96-well black-walled, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay (e.g., 6 x 10⁴ cells/well). Incubate for 24 hours.

  • Compound and Probe Loading:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of 1-(2-Bromophenyl)-3-methylthiourea and a positive control (e.g., Quercetin) in treatment medium for 1 hour.

    • Remove the treatment medium and add 100 µL of 25 µM DCFH-DA solution to each well. Incubate for 1 hour at 37°C.[18]

  • Induction of Oxidative Stress and Measurement:

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add 100 µL of a peroxyl radical initiator, such as 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to each well.[15]

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~538 nm) every 5 minutes for 1 hour.

  • Data Analysis:

    • The area under the curve (AUC) for fluorescence versus time is calculated for each concentration of the test compound and the control.

    • The CAA unit is calculated as follows: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • The results can be expressed as Quercetin Equivalents (QE).

Visualization of Workflows and Mechanisms

G

G

G

Conclusion and Future Directions

This application note provides a robust framework for evaluating the antioxidant activity of 1-(2-Bromophenyl)-3-methylthiourea. By employing a combination of in vitro chemical assays and a cell-based assay, researchers can obtain a comprehensive profile of the compound's antioxidant potential. Positive results from these assays would warrant further investigation into the specific molecular pathways affected by this compound and its potential as a therapeutic agent for diseases associated with oxidative stress. It is crucial to remember that while these assays are powerful screening tools, further in vivo studies are necessary to fully elucidate the physiological effects and therapeutic potential of 1-(2-Bromophenyl)-3-methylthiourea.

References

  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181(4617), 1199–1200. [Link]

  • Do, T. C. T., et al. (2021). Antioxidant activity of thiourea derivatives: An experimental and theoretical study. Computational and Theoretical Chemistry, 1204, 113396. [Link]

  • Le, T. H., et al. (2021). Antioxidant activity of thiourea derivatives: An experimental and theoretical study. VNU Journal of Science: Natural Sciences and Technology, 37(4). [Link]

  • Pop, O., et al. (2023). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Molecules, 28(23), 7808. [Link]

  • Huong, P. T., et al. (2021). An experimental and computational study of antioxidant activity of N-phenylthiourea and N-phenylselenourea analogues. Structural Chemistry, 32(4), 1477-1490. [Link]

  • Ruiz-Almada, M. G., et al. (2025). Cellular Antioxidant Activity Assay. Bio-protocol, 15(16), e4791. [Link]

  • Zhang, L., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Molecules, 27(19), 6529. [Link]

  • Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of "Antioxidant Power": The FRAP Assay. Analytical Biochemistry, 239(1), 70–76. [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. [Link]

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907. [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). [Link]

  • Iacovita, C., et al. (2020). Antioxidant activity and drug profile of several thiourea derivatives of 2-thiophene carboxylic acid. Farmacia, 68(6), 1047-1055. [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. International Journal of Molecular Sciences, 22(7), 3380. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 3-methylthiophene bromides. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]

  • Zen-Bio, Inc. (n.d.). ABTS Antioxidant Assay Kit. [Link]

  • ResearchGate. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. [Link]

  • Ghiuru, A., et al. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. Molecules, 27(24), 8820. [Link]

  • Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Molecules, 28(3), 1279. [Link]

  • Benzie, I. F. F., & Strain, J. J. (1999). Ferric reducing/antioxidant power assay: direct measure of total antioxidant activity of biological fluids and modified version for simultaneous measurement of total antioxidant power and ascorbic acid concentration. Methods in Enzymology, 299, 15-27. [Link]

  • Li, K., et al. (2023). Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity. Records of Natural Products, 17(4), 603-609. [Link]

  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]

  • Patel, D. R., et al. (2024). Synthesis, Characterization and Anti-bacterial Activity of Novel 1-(3-aminophenyl)-3-ethylthiourea. Journal of Drug Delivery and Therapeutics, 14(3), 1-5. [Link]

  • Nerdy, N., & Manurung, K. (2018). Spectrophotometric Method for Antioxidant Activity Test and Total Phenolic Determination of Red Dragon Fruit Leaves and White Dr. Rasayan Journal of Chemistry, 11(3), 1183-1192. [Link]

  • Arnao, M. B., et al. (2001). A method to measure the antioxidant activity in organic media: application to lipophilic vitamins. Redox Report, 6(3), 189-194. [Link]

  • Saeed, S., et al. (2010). 1-(4-Bromophenyl)-3-(2-thienylcarbonyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 66(12), o2568. [Link]

  • Radi, M., et al. (2012). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Pharmaceuticals, 5(5), 456-483. [Link]

Sources

Method

"1-(2-Bromophenyl)-3-methylthiourea" antibacterial screening methods

Application Note: Antibacterial Profiling of 1-(2-Bromophenyl)-3-methylthiourea Executive Summary & Chemical Context This technical guide details the antibacterial screening methodology for 1-(2-Bromophenyl)-3-methylthio...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antibacterial Profiling of 1-(2-Bromophenyl)-3-methylthiourea

Executive Summary & Chemical Context

This technical guide details the antibacterial screening methodology for 1-(2-Bromophenyl)-3-methylthiourea , a synthetic small molecule belonging to the


-disubstituted thiourea class. Thiourea derivatives are privileged structures in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, often targeting bacterial enzymes (e.g., DNA gyrase, urease) or disrupting cell membrane permeability.

The presence of the ortho-bromine substituent on the phenyl ring introduces steric bulk and lipophilicity (increasing LogP), which may enhance membrane penetration but complicates aqueous solubility. The


-methyl group provides a specific steric profile distinct from bulkier aryl-aryl thioureas. Consequently, this protocol prioritizes solubility management  and precise kinetic validation  over simple diffusion assays.

Compound Handling & Stock Preparation

Critical Causality: Thioureas exhibit poor aqueous solubility. Inaccurate stock preparation is the leading cause of "false negatives" in screening. We utilize Dimethyl Sulfoxide (DMSO) as the universal solvent but must strictly control final assay concentrations to prevent solvent toxicity from masking compound activity.

Protocol: Stock Solution Formulation
  • Weighing: Weigh 10 mg of 1-(2-Bromophenyl)-3-methylthiourea into a sterile 1.5 mL microcentrifuge tube.

  • Solubilization: Add 100% molecular-grade DMSO to achieve a concentration of 10,240

    
    g/mL  (approx. 10 mg/mL).
    
    • Note: High concentration stocks allow for large dilution factors, keeping final DMSO

      
      .
      
  • Sterilization: Do not autoclave. If necessary, filter sterilize using a 0.22

    
    m PTFE (hydrophobic) syringe filter. Nylon filters may bind the compound.
    
  • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles which can induce precipitation.

Experimental Workflow Overview

The screening cascade moves from qualitative assessment to quantitative validation.

ScreeningCascade Start Compound Synthesis & QC (NMR/MS) Stock Stock Prep (DMSO) Start->Stock Screen1 Primary Screen (Agar Well Diffusion) Stock->Screen1 Qualitative Screen2 Secondary Screen (Broth Microdilution MIC) Screen1->Screen2 If Zone > 10mm Validation Time-Kill Kinetics (Bactericidal vs Static) Screen2->Validation If MIC < 64 µg/mL

Figure 1: The screening cascade ensures resources are focused only on active candidates.

Primary Screen: Agar Well Diffusion (Qualitative)

While the Kirby-Bauer disk method is standard, it is unsuitable for novel lipophilic compounds like 1-(2-Bromophenyl)-3-methylthiourea because the compound may not diffuse effectively from paper disks. Agar Well Diffusion allows direct contact between the solubilized compound and the agar matrix.

Target Strains (Standard Panel):

  • Staphylococcus aureus ATCC 29213 (Gram-positive reference)[1]

  • Escherichia coli ATCC 25922 (Gram-negative reference)[1]

  • Pseudomonas aeruginosa ATCC 27853 (Permeability barrier control)[1]

Methodology:

  • Inoculum Prep: Adjust bacterial suspension to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Seeding: Swab the inoculum evenly across Mueller-Hinton Agar (MHA) plates.

  • Well Creation: Use a sterile 6mm cork borer to punch wells into the agar.

  • Loading: Add 50

    
    L of compound (100 
    
    
    
    g/mL in 1% DMSO/PBS) into the test well.
    • Control (+): Ciprofloxacin (5

      
      g/mL).
      
    • Control (-): 1% DMSO in PBS (Solvent blank).

  • Incubation: 18–24 hours at 37°C.

  • Readout: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters.

Secondary Screen: Broth Microdilution (Quantitative MIC)

This is the Gold Standard (CLSI M07 guidelines) for determining the Minimum Inhibitory Concentration (MIC).

Scientific Rationale: The 2-bromophenyl group creates a hydrophobic pharmacophore. In broth, this can lead to micro-precipitation.[2][3] We use cation-adjusted Mueller-Hinton Broth (CAMHB) to ensure physiological relevance.

Plate Layout & Protocol

PlateLayout cluster_plate 96-Well Plate Setup (Microdilution) Header 1 2 3 4 5 6 7 8 9 10 11 12 Row A (Drug) 512 256 128 64 32 16 8 4 2 1 GC SC Row B (Drug) 512 256 128 64 32 16 8 4 2 1 GC SC Legend GC: Growth Control (Bacteria + Broth + DMSO) SC: Sterility Control (Broth only) Values in µg/mL

Figure 2: MIC Plate Map. Columns 1-10 contain serial dilutions.[2] Column 11 is the Growth Control (Bacteria only). Column 12 is the Sterility Control (Media only).

Step-by-Step Procedure:

  • Dilution Series: Prepare a 2-fold serial dilution of 1-(2-Bromophenyl)-3-methylthiourea in CAMHB. Range: 512

    
    g/mL to 1 
    
    
    
    g/mL.
  • Inoculation: Prepare inoculum at

    
     CFU/mL. Add 50 
    
    
    
    L to wells 1–11.
    • Final Assay Volume: 100

      
      L.[2]
      
    • Final Bacterial Density:

      
       CFU/mL (Standard CLSI density).
      
  • Incubation: 16–20 hours at 35°C

    
     2°C in ambient air.
    
  • Visualization: Use a viewing mirror or add 20

    
    L of Resazurin dye (0.01%) for colorimetric validation (Blue = No Growth; Pink = Growth).
    
  • Calculation: The MIC is the lowest concentration showing complete inhibition of visible growth.

Pharmacodynamics: Time-Kill Kinetics

MIC tells you how much drug is needed; Time-Kill tells you how fast it works and whether it is bacteriostatic or bactericidal.

Protocol:

  • Setup: Inoculate broth containing the compound at 4x MIC with

    
     CFU/mL.
    
  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in PBS and plate onto nutrient agar.

  • Counting: Count colonies after 24h incubation.

  • Analysis:

    • Bactericidal:

      
       reduction in CFU/mL (99.9% kill).
      
    • Bacteriostatic:

      
       reduction.
      

Data Reporting & Interpretation

Table 1: Expected Data Structure for Reporting

ParameterDescriptionAcceptance Criteria
MIC (

g/mL)
Minimum Inhibitory Concentration< 10

g/mL is considered "Potent" for thioureas.
MBC (

g/mL)
Minimum Bactericidal ConcentrationMBC/MIC ratio

4 indicates bactericidal activity.
Solubility Limit Max concentration without precipitationMust be > MIC. If precipitate forms, data is invalid.
CC

(Cytotoxicity)
Mammalian cell toxicity (e.g., Vero cells)Selectivity Index (CC

/MIC) should be > 10.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—11th Edition (M07). Wayne, PA: CLSI.[2][4][5] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution.[2][4][5][6][7][8][Link]

  • Keleş, A., et al. (2019). Synthesis and antibacterial activity of some new thiourea derivatives.[1][7][8][9][10]Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 480-488. (Validates thiourea screening protocols).

  • Zhang, Y., et al. (2023).[1] Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against MRSA.[1]International Journal of Molecular Sciences, 24(7), 6667. [Link]

Sources

Application

Application Note: 1-(2-Bromophenyl)-3-methylthiourea in Heterocyclic Synthesis

Executive Summary 1-(2-Bromophenyl)-3-methylthiourea is a bifunctional organic building block characterized by a thiourea moiety flanked by a methyl group and an ortho-bromophenyl ring. Its structural uniqueness lies in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Bromophenyl)-3-methylthiourea is a bifunctional organic building block characterized by a thiourea moiety flanked by a methyl group and an ortho-bromophenyl ring. Its structural uniqueness lies in the ortho-positioning of the bromine atom relative to the nucleophilic thiourea sulfur and nitrogen atoms. This proximity facilitates intramolecular carbon-heteroatom bond formation, making it a premier precursor for the synthesis of 2-aminobenzothiazoles and iminobenzothiazolines —scaffolds prevalent in kinase inhibitors, antimicrobial agents, and fluorescent probes.

This guide provides validated protocols for the synthesis of the reagent itself and its subsequent application in palladium- and copper-catalyzed intramolecular cyclizations.

Preparation of the Reagent

Synthesis of 1-(2-Bromophenyl)-3-methylthiourea

Before utilizing the compound, researchers often synthesize it fresh to ensure high purity, as thioureas can degrade upon prolonged storage. The standard method involves the nucleophilic addition of 2-bromoaniline to methyl isothiocyanate.

Protocol A: Synthesis from 2-Bromoaniline

Reagents:

  • 2-Bromoaniline (1.0 equiv)

  • Methyl isothiocyanate (1.1 equiv)

  • Ethanol (Absolute, 5 mL/mmol)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromoaniline (e.g., 10 mmol) in absolute ethanol (50 mL).

  • Addition: Add methyl isothiocyanate (11 mmol) dropwise to the stirring solution at room temperature.

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4–6 hours. Monitor consumption of the aniline by TLC (Eluent: 30% EtOAc in Hexanes).

  • Crystallization: Cool the reaction mixture slowly to room temperature, then to 0 °C in an ice bath. The product typically precipitates as a white to off-white crystalline solid.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) followed by cold hexanes (2 x 10 mL) to remove unreacted isothiocyanate.

  • Drying: Dry the solid under high vacuum for 4 hours.

Expected Yield: 85–95% Characterization:

  • Appearance: White crystalline solid.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 9.30 (br s, 1H, NH), 7.85 (br s, 1H, NH), 7.65 (dd, 1H), 7.40–7.10 (m, 3H), 2.95 (d, 3H, CH₃).

Key Application: Synthesis of 2-(Methylamino)benzothiazoles

Intramolecular C–S Bond Formation

The primary utility of this compound is the synthesis of 2-aminobenzothiazoles via metal-catalyzed cross-coupling. The ortho-bromo substituent serves as the electrophile, while the thiourea sulfur acts as the nucleophile.

Protocol B: Copper-Catalyzed Cyclization (Cost-Effective)

This method utilizes an inexpensive copper catalyst to effect the C–S bond formation.

Reagents:

  • 1-(2-Bromophenyl)-3-methylthiourea (1.0 equiv)

  • CuI (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • DMSO (anhydrous, 0.2 M)

Procedure:

  • Setup: Charge a dried reaction tube with the thiourea substrate (1.0 mmol), CuI (19 mg), 1,10-phenanthroline (36 mg), and Cs₂CO₃ (652 mg).

  • Inert Atmosphere: Evacuate and backfill the tube with nitrogen or argon (3 cycles).

  • Solvent: Add anhydrous DMSO (5 mL) via syringe.

  • Reaction: Seal the tube and heat to 80–100 °C for 12 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Protocol C: Palladium-Catalyzed Cyclization (High Efficiency)

For difficult substrates or when lower temperatures are required, Palladium catalysis is preferred.

Reagents:

  • Pd(PPh₃)₄ (5 mol%)

  • NaOtBu (1.5 equiv)

  • Toluene or 1,4-Dioxane (anhydrous)

Procedure:

  • Combine thiourea (1.0 mmol), Pd(PPh₃)₄ (58 mg), and NaOtBu (144 mg) in a Schlenk tube under Argon.

  • Add Toluene (5 mL).

  • Heat at 100 °C for 4–8 hours.

  • Filter through a pad of Celite, concentrate, and purify as above.

Mechanistic Insight & Visualization

The transformation relies on the Buchwald-Hartwig type heteroatom arylation . The mechanism proceeds through:

  • Oxidative Addition: The metal (M) inserts into the Ar–Br bond.

  • Ligand Exchange/Deprotonation: The base facilitates the coordination of the thiourea Sulfur (or Nitrogen) to the metal center.

  • Reductive Elimination: The C–S bond is formed, expelling the catalyst and closing the benzothiazole ring.

Reaction Scheme & Mechanism Diagram

G Reagent 1-(2-Bromophenyl)- 3-methylthiourea Inter1 Oxidative Addition (LₙM-Ar-Br) Reagent->Inter1 Pd(0) or Cu(I) Inter2 Metallacycle Intermediate Inter1->Inter2 Base (-HBr) Product 2-(Methylamino) benzothiazole Inter2->Product Reductive Elimination

Caption: Mechanistic pathway for the metal-catalyzed intramolecular cyclization of 1-(2-bromophenyl)-3-methylthiourea.

Physical Properties & Solubility Data

PropertyValue/Description
Physical State White to off-white crystalline powder
Melting Point 150–155 °C (decomposition dependent)
Solubility (High) DMSO, DMF, Methanol, Ethanol (hot)
Solubility (Mod.) Ethyl Acetate, Acetone, Dichloromethane
Solubility (Low) Water, Hexanes, Diethyl Ether
Stability Stable under ambient conditions; store in cool, dry place.[1]

References

  • Synthesis of 2-Aminobenzothiazoles via Pd-Catalysis: Xu, W., Zeng, M. T., Liu, M., et al. (2017).[2] Palladium-Catalyzed Synthesis of 2-Aminobenzothiazoles through Tandem Reaction. Synthesis, 49, 3084-3090.[2]

  • Copper-Catalyzed Intramolecular C-S Bond Formation: Joyce, L. L., Evindar, G., & Batey, R. A. (2004). Copper-catalyzed intramolecular C-S bond formation: a general synthesis of 2-aminobenzothiazoles.[3] Chemical Communications, (4), 446-447.

  • General Synthesis of Thioureas: Rasmussen, C. R., et al. (1988). Thiocarbonyldiimidazole.[4] Applications in the synthesis of thioureas. Synthesis, 1988(06), 456-459.

  • Commercial Data & CAS Verification: Sigma-Aldrich / Merck. Product No. 52599-27-6.[5]

Sources

Method

Application Note: Experimental Design for 1-(2-Bromophenyl)-3-methylthiourea

Executive Summary & Rationale The compound 1-(2-Bromophenyl)-3-methylthiourea represents a critical scaffold in medicinal chemistry, specifically within the class of N,N'-disubstituted thioureas. Unlike its para- or meta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The compound 1-(2-Bromophenyl)-3-methylthiourea represents a critical scaffold in medicinal chemistry, specifically within the class of N,N'-disubstituted thioureas. Unlike its para- or meta-substituted counterparts, the ortho-bromo substituent introduces significant steric strain, forcing the phenyl ring to twist out of coplanarity with the thiourea moiety. This conformational lock, combined with the lipophilic nature of the bromine atom, makes this molecule a high-value candidate for Urease Inhibition (targeting Helicobacter pylori) and Antimicrobial studies.

This guide provides a validated experimental framework for synthesizing, characterizing, and assaying this compound. It moves beyond generic protocols to address the specific solubility and stability challenges posed by the ortho-halogenated aryl group.

Chemical Synthesis & Structural Validation[1][2][3][4][5][6]

Synthetic Route: Nucleophilic Addition

The most robust synthesis involves the nucleophilic addition of 2-bromoaniline to methyl isothiocyanate. This pathway is preferred over the reverse (phenyl isothiocyanate + methylamine) due to the higher commercial availability and stability of the reagents.

Protocol: Reflux Condensation
  • Reagents:

    • 2-Bromoaniline (1.0 eq, CAS: 615-36-1)

    • Methyl isothiocyanate (1.1 eq, CAS: 556-61-6)

    • Solvent: Ethanol (Absolute) or Acetonitrile (HPLC Grade)

  • Procedure:

    • Dissolve 10 mmol of 2-bromoaniline in 20 mL of absolute ethanol in a round-bottom flask.

    • Add 11 mmol of methyl isothiocyanate dropwise at room temperature under stirring.

    • Reflux the mixture at 78°C (ethanol) or 82°C (acetonitrile) for 4–6 hours. Critical Step: Monitor via TLC (30% EtOAc/Hexane) until the aniline spot disappears.

    • Cool the reaction mixture to 4°C overnight to induce precipitation.

    • Filter the white crystalline solid and wash with cold diethyl ether to remove unreacted isothiocyanate.

    • Recrystallize from hot ethanol to achieve >99% purity.

Structural Characterization (Self-Validation)

The ortho-bromo substituent causes a distinct deshielding effect in NMR. Use the following expected values to validate your product.

TechniqueParameterExpected ObservationMechanistic Insight
FTIR C=S Stretch1240–1260 cm⁻¹Confirms thiourea core formation.
FTIR N-H Stretch3200–3400 cm⁻¹Broad bands indicating H-bonding.
¹H NMR NH (Thioamide)~9.0–9.5 ppm (Singlet)Downfield shift due to H-bond with Br (intramolecular) or solvent.
¹H NMR Methyl (-CH₃)~2.9–3.0 ppm (Doublet)Couples with the adjacent NH proton (J ≈ 4.5 Hz).
XRD Torsion Angle~60–80°The phenyl ring is not planar with the thiourea group due to steric clash [1].

Workflow Visualization

The following diagram outlines the logical flow from synthesis to biological validation, highlighting the critical checkpoints.

ExperimentalDesign Start Start: 2-Bromoaniline Reaction Reflux (EtOH, 6h) Start->Reaction Reagent + Methyl Isothiocyanate Reagent->Reaction Check TLC Check (Disappearance of Amine) Reaction->Check Product 1-(2-Bromophenyl)-3-methylthiourea Check->Product Purify Assay1 Urease Inhibition (Jack Bean Urease) Product->Assay1 Primary Target Assay2 Antimicrobial Screen (MIC Determination) Product->Assay2 Secondary Target

Figure 1: Synthetic and experimental workflow for 1-(2-Bromophenyl)-3-methylthiourea.

Primary Application: Urease Inhibition Assay[4][7][8][9]

Thiourea derivatives are potent inhibitors of urease, an enzyme critical for the survival of H. pylori in the stomach. The sulfur atom coordinates with the bi-nickel center of the enzyme active site.

Protocol: Modified Berthelot Method

Rationale: This colorimetric assay measures the ammonia produced by urea hydrolysis. The 2-bromo derivative is expected to show competitive inhibition.

  • Enzyme Preparation: Dissolve Jack Bean Urease (JBU) in phosphate buffer (pH 7.0) to a concentration of 5 U/mL.

  • Compound Preparation: Dissolve 1-(2-Bromophenyl)-3-methylthiourea in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Note: Keep DMSO < 2% final volume to prevent enzyme denaturation.

  • Incubation (Pre-Read):

    • Mix 10 µL of compound + 25 µL of Enzyme solution.

    • Incubate at 37°C for 15 minutes. This allows the thiourea to bind to the Ni-center.

  • Substrate Addition: Add 50 µL of Urea (100 mM). Incubate for 15 minutes at 37°C.

  • Detection:

    • Add Phenol-Hypochlorite reagents (Berthelot reagents).

    • Incubate 10 mins at room temperature (Blue color develops).

  • Quantification: Measure Absorbance at 625 nm.

  • Control: Thiourea (Standard inhibitor) and Acetohydroxamic acid (AHA).

Mechanism of Action Diagram:

UreaseMechanism Enzyme Urease Active Site (Ni2+ -- Ni2+) Binding Coordination Complex (S -> Ni) Enzyme->Binding Compound 1-(2-Bromophenyl)-3-methylthiourea Compound->Binding Sulfur Donor Inhibition Hydrolysis Blocked (No NH3 Production) Binding->Inhibition Steric 2-Bromo Steric Clash (Modulates Affinity) Steric->Binding Ortho Effect

Figure 2: Proposed mechanism of urease inhibition via Nickel coordination.

Secondary Application: Antimicrobial Susceptibility[10][11]

While less potent than sulfonamides, thioureas exhibit antimicrobial activity via DNA gyrase inhibition or chelation of essential metal ions in bacteria.

Protocol: Broth Microdilution (CLSI Standards)
  • Strains: Staphylococcus aureus (Gram +) and Escherichia coli (Gram -).

  • Media: Mueller-Hinton Broth (MHB).

  • Inoculum: Adjust bacterial suspension to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Plate Setup:

    • Use 96-well plates.

    • Add 100 µL MHB to all wells.

    • Add 100 µL of compound (1 mg/mL stock) to column 1 and serially dilute (1:2) across the plate.

  • Inoculation: Add 10 µL of bacterial suspension to each well.

  • Incubation: 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).

References

  • Crystal Structure & Conformation: Saleem, H. F., & Yamin, B. M. (2010).[1] N-(2-Bromophenyl)thiourea.[1] Acta Crystallographica Section E, 66(4), o789.

  • Urease Inhibition Potency: Khan, I., et al. (2014).[2] Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors. Biology, 13(10).

  • Mechanism of Action (Ni-Binding): Macegoniuk, K., et al. (2016). Inhibition of urease activity by different compounds provides insight into the modulation of bacterial nickel import. Scientific Reports.

  • Antimicrobial Activity of Thioureas: Saeed, A., et al. (2014). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Molecules.

Sources

Application

"1-(2-Bromophenyl)-3-methylthiourea" as a ligand in coordination chemistry

Application Note: 1-(2-Bromophenyl)-3-methylthiourea as a Ligand in Coordination Chemistry Executive Summary This guide details the synthesis, coordination protocols, and application potential of 1-(2-Bromophenyl)-3-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(2-Bromophenyl)-3-methylthiourea as a Ligand in Coordination Chemistry

Executive Summary

This guide details the synthesis, coordination protocols, and application potential of 1-(2-Bromophenyl)-3-methylthiourea (CAS: 52599-27-6). As a ligand, this molecule offers a distinct advantage over simple thioureas: the ortho-bromo substituent introduces significant steric bulk and the potential for halogen bonding, while the methyl group maintains solubility and flexibility. This ligand is particularly effective for stabilizing soft transition metals (Cu(I), Ag(I), Au(I), Pd(II)) in biological and catalytic applications.

Ligand Profile & Chemical Logic

PropertySpecification
Chemical Name 1-(2-Bromophenyl)-3-methylthiourea
Abbreviation BPMTU
CAS Number 52599-27-6
Molecular Formula C₈H₉BrN₂S
Donor Atoms Sulfur (Soft base), Nitrogen (Hard base, if deprotonated)
Key Feature Ortho-Effect: The 2-Br atom forces the phenyl ring out of planarity with the thiourea core, creating a "pocket" that protects the metal center.

Mechanistic Insight: Thioureas typically coordinate via the Sulfur (S) atom due to the zwitterionic resonance form where sulfur carries a negative charge. In BPMTU, the ortho-bromine atom serves two functions:

  • Steric Modulation: It prevents the formation of overly packed polymeric networks, often favoring discrete dimers or oligomers.

  • Halogen Bonding: The Br atom can act as a Lewis acid (σ-hole donor) in crystal engineering, stabilizing the supramolecular architecture via Br···S or Br···Br interactions.[1]

Synthesis Protocol: The Isothiocyanate Route

Objective: Synthesize high-purity BPMTU suitable for coordination chemistry. Principle: Nucleophilic addition of an amine to an isothiocyanate.

Reagents:
  • Precursor A: 2-Bromoaniline (1.0 eq)

  • Precursor B: Methyl isothiocyanate (1.1 eq) [Safety: Lachrymator/Toxic]

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Step-by-Step Methodology:
  • Dissolution: Dissolve 10 mmol of 2-bromoaniline in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 11 mmol of methyl isothiocyanate dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Crystallization: Cool the solution slowly to room temperature, then to 4°C. White/pale crystals will precipitate.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol if necessary.

  • Yield Check: Expected yield >85%.

Visualization of Synthesis Pathway:

Synthesis Start 2-Bromoaniline (Nucleophile) Process Reflux in EtOH (2-4 Hours) Start->Process Reagent Methyl Isothiocyanate (Electrophile) Reagent->Process Product 1-(2-Bromophenyl)-3-methylthiourea (BPMTU) Process->Product Nucleophilic Addition

Figure 1: Synthesis of BPMTU via nucleophilic addition.[2]

Coordination Protocols

Protocol A: Synthesis of Monodentate Complexes (Cu, Ag, Au)

Target: [M(BPMTU)Cl] or [M(BPMTU)₂]⁺ species. Application: Antimicrobial agents (Silver/Gold) or Catalysis (Copper).

  • Metal Solution: Dissolve the metal salt (e.g., CuCl, AgNO₃, or KAuCl₄) in Acetonitrile.

    • Note: For Cu(I), use a saturated solution of NaCl or add PPh₃ to stabilize the precursor if needed.

  • Ligand Addition: Add a stoichiometric amount (1:1 or 1:2 Metal:Ligand ratio) of BPMTU dissolved in Acetonitrile.

  • Reaction: Stir at Room Temperature (RT) for 2 hours.

    • Observation: A color change or precipitation usually indicates complexation.

  • Isolation: Filter the precipitate. If no precipitate forms, concentrate the solvent and add diethyl ether to induce crystallization.

Protocol B: Synthesis of Chelated/Bridged Complexes (Pd, Pt)

Target: Square planar complexes [M(BPMTU)₂Cl₂]. Mechanism: Soft-Soft interaction favors S-binding; high concentrations may induce bridging via S.

  • Precursor: Dissolve K₂[PdCl₄] or K₂[PtCl₄] in water/ethanol (1:1).

  • Ligand Addition: Add 2 equivalents of BPMTU in ethanol dropwise.

  • Heating: Warm to 50°C for 1 hour.

  • Product: A yellow/orange precipitate (Pd) or off-white (Pt) typically forms.

Coordination Mode Logic:

Coordination cluster_Modes Coordination Modes Ligand BPMTU Ligand (S-Donor) Mono Monodentate (Terminal) M-S Bond (Common for Ag, Au, Cu) Ligand->Mono 1:1 or 1:2 Ratio Bridge Bridging (μ2-S) M-S-M Bond (Common for Cu(I) dimers) Ligand->Bridge 1:1 Ratio (Steric Control)

Figure 2: Primary coordination modes of BPMTU with transition metals.

Characterization & Validation Guide

To validate the formation of the complex, you must observe specific shifts in spectroscopic data.

TechniqueParameterFree Ligand (BPMTU)Metal Complex (Expected)Mechanistic Reason
FT-IR ν(C=S) Stretch~740–760 cm⁻¹Shift to lower freq (~720 cm⁻¹)Reduced C=S bond order due to M–S back-bonding.
FT-IR ν(N-H) Stretch~3200–3400 cm⁻¹Shift/Broadening Changes in H-bonding network upon complexation.
¹H NMR N-H Protonsδ 8.0–10.0 ppmDownfield Shift (Δδ > 0.5 ppm)Deshielding due to electron density transfer to metal.
¹³C NMR C=S Carbon~180 ppmUpfield Shift (~170–175 ppm)Shielding effect from metal coordination.

Self-Validating Check:

  • If the ν(C=S) band in IR does not shift, the ligand is likely not coordinated to the metal.

  • If the N-H signal disappears in NMR, check if you accidentally formed a deprotonated (thiolate) species (usually requires base).

Applications & Significance

A. Medicinal Inorganic Chemistry

Complexes of BPMTU, particularly with Silver(I) and Gold(I) , are potent candidates for antimicrobial and anticancer research.

  • Mechanism: The lipophilic 2-bromophenyl group facilitates transport across cell membranes. Once inside, the labile M–S bond can release the metal ion or the complex can bind to DNA/proteins.

  • Reference Context: Thiourea derivatives have shown high activity against S. aureus and M. tuberculosis in analogous studies [1, 2].

B. Crystal Engineering

The 2-Bromo substituent is a prime candidate for Halogen Bonding .

  • Design Strategy: In the solid state, the σ-hole of the bromine atom can interact with the sulfur of a neighboring molecule (Br···S) or the metal center, creating unique 1D or 2D supramolecular networks. This is critical for designing materials with specific melting points or solubility profiles [3].

References

  • Hilaris Publisher. (2020). Microwave Synthesis, Characterization, Biological Activity of N-(p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. Link

  • National Institutes of Health (PMC). (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. Link

  • ResearchGate (Acta Cryst). (2010). N-(2-Bromophenyl)thiourea Crystal Structure. Link

  • ChemicalBook. 1-(2-Bromophenyl)-3-methylthiourea Product Properties & CAS 52599-27-6. Link

Sources

Method

Unlocking the Agricultural Potential of 1-(2-Bromophenyl)-3-methylthiourea: A Guide for Researchers

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 1-(2-Bromophenyl)-3-methylthiourea in agricultural research. While s...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 1-(2-Bromophenyl)-3-methylthiourea in agricultural research. While specific data on this particular molecule is nascent, this guide leverages the extensive body of knowledge surrounding the broader class of thiourea derivatives to propose its synthesis, characterization, and evaluation as a potential insecticide, fungicide, and herbicide.

Introduction: The Promise of Thiourea Derivatives in Agriculture

Thiourea derivatives are a versatile class of organic compounds that have garnered significant attention in agricultural science due to their wide spectrum of biological activities. These compounds, characterized by the presence of a thiocarbonyl group flanked by two nitrogen atoms, have been successfully developed into commercial pesticides, demonstrating their potential to address various challenges in crop protection. The structural diversity achievable through substitutions on the nitrogen atoms allows for the fine-tuning of their biological effects, making them attractive candidates for the discovery of novel agrochemicals. 1-(2-Bromophenyl)-3-methylthiourea, with its specific substitutions, represents an unexplored yet promising molecule within this class.

PART 1: Synthesis and Characterization of 1-(2-Bromophenyl)-3-methylthiourea

A reliable synthetic route to N-aryl-N'-methylthioureas is crucial for obtaining the compound for biological screening. The following protocol is adapted from established methods for similar thiourea derivatives.

Protocol 1: Synthesis of 1-(2-Bromophenyl)-3-methylthiourea

Objective: To synthesize 1-(2-Bromophenyl)-3-methylthiourea from 2-bromoaniline and methyl isothiocyanate.

Materials:

  • 2-bromoaniline

  • Methyl isothiocyanate

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Acetone

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromoaniline (1 equivalent) in absolute ethanol.

  • Addition of Reagent: To this solution, add methyl isothiocyanate (1.1 equivalents) dropwise while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After completion of the reaction, cool the mixture to room temperature and then pour it into a beaker containing ice-cold water.

  • Isolation: A white or off-white precipitate of 1-(2-Bromophenyl)-3-methylthiourea should form. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure compound.

Characterization: The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the C=S and N-H vibrations of the thiourea moiety.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthesis cluster_product Product & Characterization Reactant1 2-Bromoaniline Reaction Nucleophilic Addition in Ethanol Reactant1->Reaction Reactant2 Methyl Isothiocyanate Reactant2->Reaction Reflux Reflux (2-4h) Reaction->Reflux Precipitation Pour into Ice Water Reflux->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Purification Recrystallization (Ethanol/Water) Filtration->Purification Product 1-(2-Bromophenyl)-3-methylthiourea Purification->Product NMR NMR (1H, 13C) Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR

Caption: Synthesis workflow for 1-(2-Bromophenyl)-3-methylthiourea.

PART 2: Application Notes - Potential Agricultural Uses

Based on the known bioactivities of thiourea derivatives, 1-(2-Bromophenyl)-3-methylthiourea is a candidate for evaluation in the following agricultural applications.

Insecticidal Activity

Plausible Mechanism of Action: Many thiourea-based insecticides act as insect growth regulators or disrupt energy metabolism. For instance, the commercial insecticide diafenthiuron is converted in the insect's body to a carbodiimide, which inhibits mitochondrial ATP synthase. This disruption of cellular respiration leads to paralysis and death of the insect. It is plausible that 1-(2-Bromophenyl)-3-methylthiourea could exhibit a similar mode of action or interfere with other vital physiological processes in insects.

Target Pests: A broad range of chewing and sucking insect pests could be susceptible, including:

  • Lepidopteran larvae (e.g., Spodoptera litura, Plutella xylostella)

  • Aphids

  • Whiteflies

  • Thrips

Fungicidal Activity

Plausible Mechanism of Action: The sulfur atom in the thiourea backbone is often crucial for antifungal activity. Thiourea derivatives can inhibit spore germination and mycelial growth of pathogenic fungi. The precise mechanism can vary, but may involve the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with cellular respiration.

Target Pathogens: A variety of plant pathogenic fungi could be targeted, including:

  • Botrytis cinerea (Gray mold)

  • Fusarium oxysporum (Fusarium wilt)

  • Rhizoctonia solani (Root rot)

  • Alternaria species (Leaf spot)

Herbicidal Activity

Plausible Mechanism of Action: Some thiourea derivatives have been shown to inhibit plant growth by interfering with photosynthesis, amino acid biosynthesis, or cell division. The mode of action is highly dependent on the specific chemical structure. For example, some urea and thiourea herbicides are known to inhibit Photosystem II.

Target Weeds: Both broadleaf and grassy weeds could be susceptible. Initial screening against model plant species is recommended.

PART 3: Experimental Protocols for Efficacy Evaluation

The following protocols provide a framework for the systematic evaluation of 1-(2-Bromophenyl)-3-methylthiourea's agricultural potential.

Protocol 2: Insecticidal Bioassay - Leaf Dip Method

Objective: To determine the contact toxicity of 1-(2-Bromophenyl)-3-methylthiourea against a target insect pest.

Materials:

  • Synthesized 1-(2-Bromophenyl)-3-methylthiourea

  • Acetone (as a solvent)

  • Triton X-100 (as a surfactant)

  • Distilled water

  • Host plant leaves

  • Target insect larvae (e.g., 2nd or 3rd instar)

  • Petri dishes with moistened filter paper

Procedure:

  • Preparation of Test Solutions: a. Prepare a stock solution of the test compound in acetone (e.g., 1000 ppm). b. Prepare a series of dilutions from the stock solution (e.g., 500, 250, 125, 62.5, 31.25 ppm) in distilled water containing a small amount of Triton X-100 (e.g., 0.05%). c. A control solution should be prepared with acetone and Triton X-100 in water.

  • Leaf Treatment: a. Dip host plant leaves into each test solution for 10-15 seconds. b. Allow the leaves to air dry completely.

  • Bioassay: a. Place one treated leaf in each Petri dish. b. Introduce a known number of insect larvae (e.g., 10) into each Petri dish. c. Seal the Petri dishes with perforated lids to allow for air exchange.

  • Incubation and Observation: a. Incubate the Petri dishes at a controlled temperature and humidity suitable for the insect species. b. Record larval mortality at 24, 48, and 72 hours post-treatment.

  • Data Analysis: a. Correct for control mortality using Abbott's formula. b. Calculate the LC50 (lethal concentration to kill 50% of the population) value using probit analysis.

Protocol 3: Fungicidal Bioassay - Poisoned Food Technique

Objective: To evaluate the in vitro antifungal activity of 1-(2-Bromophenyl)-3-methylthiourea against a plant pathogenic fungus.

Materials:

  • Synthesized 1-(2-Bromophenyl)-3-methylthiourea

  • Dimethyl sulfoxide (DMSO) (as a solvent)

  • Potato Dextrose Agar (PDA) medium

  • Actively growing culture of the target fungus

  • Sterile Petri dishes

  • Cork borer

Procedure:

  • Preparation of Poisoned Media: a. Prepare a stock solution of the test compound in DMSO (e.g., 1000 ppm). b. Add appropriate aliquots of the stock solution to molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 ppm). c. A control plate should be prepared with DMSO only. d. Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation: a. Using a sterile cork borer, take a mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing fungal culture. b. Place the mycelial disc at the center of each PDA plate (both treated and control).

  • Incubation and Observation: a. Incubate the plates at the optimal temperature for the growth of the target fungus. b. Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the fungus in the control plate reaches the edge of the dish.

  • Data Analysis: a. Calculate the percentage of mycelial growth inhibition for each concentration using the formula: % Inhibition = ((C - T) / C) * 100 where C is the average diameter of the fungal colony in the control plate and T is the average diameter of the fungal colony in the treated plate. b. Determine the EC50 (effective concentration to inhibit 50% of growth) value.

Protocol 4: Herbicidal Bioassay - Seed Germination and Seedling Growth Inhibition

Objective: To assess the pre-emergent herbicidal activity of 1-(2-Bromophenyl)-3-methylthiourea.

Materials:

  • Synthesized 1-(2-Bromophenyl)-3-methylthiourea

  • Acetone (as a solvent)

  • Distilled water

  • Seeds of a model plant (e.g., lettuce, Lactuca sativa) or a target weed species

  • Petri dishes with filter paper

Procedure:

  • Preparation of Test Solutions: a. Prepare a stock solution of the test compound in acetone (e.g., 1000 ppm). b. Prepare a series of dilutions from the stock solution in distilled water. c. A control solution should be prepared with acetone in water.

  • Bioassay: a. Place a sterile filter paper in each Petri dish. b. Add a known volume (e.g., 5 mL) of each test solution or the control solution to the respective Petri dishes to saturate the filter paper. c. Place a specific number of seeds (e.g., 20) on the moistened filter paper in each dish.

  • Incubation and Observation: a. Incubate the Petri dishes in a growth chamber with controlled light and temperature conditions. b. After a set period (e.g., 7 days), record the number of germinated seeds. c. Measure the root and shoot length of the germinated seedlings.

  • Data Analysis: a. Calculate the percentage of germination inhibition. b. Calculate the percentage of root and shoot growth inhibition compared to the control. c. Determine the IC50 (concentration to cause 50% inhibition) for germination and seedling growth.

Screening_Workflow cluster_insecticidal Insecticidal Screening cluster_fungicidal Fungicidal Screening cluster_herbicidal Herbicidal Screening Compound 1-(2-Bromophenyl)-3-methylthiourea Insect_Assay Leaf Dip Bioassay Compound->Insect_Assay Fungus_Assay Poisoned Food Technique Compound->Fungus_Assay Herbicide_Assay Seed Germination Assay Compound->Herbicide_Assay Insect_Data Mortality Data Insect_Assay->Insect_Data Insect_Analysis LC50 Calculation Insect_Data->Insect_Analysis Fungus_Data Mycelial Growth Data Fungus_Assay->Fungus_Data Fungus_Analysis EC50 Calculation Fungus_Data->Fungus_Analysis Herbicide_Data Germination & Growth Data Herbicide_Assay->Herbicide_Data Herbicide_Analysis IC50 Calculation Herbicide_Data->Herbicide_Analysis

Application

Application Note: Protocol for Dissolving "1-(2-Bromophenyl)-3-methylthiourea"

Abstract This technical guide outlines the standardized protocol for the solubilization, storage, and handling of 1-(2-Bromophenyl)-3-methylthiourea (CAS: 52599-27-6). Designed for researchers in drug discovery and chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the standardized protocol for the solubilization, storage, and handling of 1-(2-Bromophenyl)-3-methylthiourea (CAS: 52599-27-6). Designed for researchers in drug discovery and chemical biology, this document addresses the compound's low aqueous solubility by establishing a robust Dimethyl Sulfoxide (DMSO) stock solution workflow. We provide precise calculations for stock preparation, serial dilution strategies to prevent precipitation in aqueous media, and critical safety considerations for handling aryl thiourea derivatives.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6]

Understanding the physical constraints of the molecule is the first step in successful experimental design. 1-(2-Bromophenyl)-3-methylthiourea is a lipophilic, small-molecule aryl thiourea. Its structure features a hydrophobic bromophenyl group and a thiourea core, which dictates its poor solubility in water and high solubility in polar aprotic solvents.

Table 1: Physicochemical Specifications
PropertyValueNotes
Chemical Name 1-(2-Bromophenyl)-3-methylthioureaSynonyms: N-(2-bromophenyl)-N'-methylthiourea
CAS Number 52599-27-6Unique Identifier
Molecular Formula C₈H₉BrN₂S
Molecular Weight 245.14 g/mol Critical for Molarity calculations
Solubility (Water) Negligible (< 0.1 mg/mL)Hydrophobic nature requires organic co-solvent
Solubility (DMSO) High (> 20 mg/mL)Recommended vehicle for stock solutions
Solubility (Ethanol) ModerateAlternative vehicle, but more volatile than DMSO
Appearance White to off-white solidCrystalline powder

Solubility Assessment & Solvent Selection

The Challenge: Aqueous Instability

Like many thiourea derivatives, this compound exhibits high lattice energy and lipophilicity (predicted LogP ~2-3). Direct addition to aqueous buffers (PBS, cell culture media) results in immediate suspension or precipitation, leading to heterogeneous dosing and unreliable IC50 data.

The Solution: The DMSO "Stock-Working" Model

Dimethyl Sulfoxide (DMSO) is the gold-standard solvent for this application due to:

  • Amphiphilicity: It dissolves the non-polar thiourea and is miscible with water.

  • Low Volatility: Ensures concentration stability during storage.

  • Biocompatibility: Well-tolerated by cells at final concentrations < 0.1% (v/v).

Protocol A: Preparation of Master Stock Solution (50 mM)

Objective: Create a stable, high-concentration Master Stock to minimize the volume of DMSO added to biological assays.

Materials:

  • 1-(2-Bromophenyl)-3-methylthiourea (Solid)

  • Anhydrous DMSO (≥99.9%, Cell Culture Grade)

  • Amber glass vials (Thioureas can be light-sensitive)

  • Vortex mixer

  • Sonicator (Optional)

Step-by-Step Procedure:

  • Weighing: Accurately weigh 12.26 mg of the compound into a sterile microcentrifuge tube or amber glass vial.

    • Calculation:

      
      
      
    • Target: 50 mM in 1 mL

      
      
      
  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO to the vial.

    • Note: If you weighed a different amount, calculate DMSO volume:

      
      .
      
  • Dissolution:

    • Vortex vigorously for 30–60 seconds.

    • Inspect: Hold the vial up to a light source. The solution must be perfectly clear.

    • Troubleshooting: If particles persist, sonicate in a water bath at room temperature for 5 minutes. Avoid heating above 37°C to prevent thermal degradation.

  • Aliquot & Storage:

    • Divide the Master Stock into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

    • Store at -20°C . Stable for up to 6 months.

Protocol B: Dilution for Biological Assays (Working Solutions)

Objective: Dilute the Master Stock into aqueous media without causing precipitation ("crashing out").

Mechanism: When a high-concentration DMSO stock hits water, local supersaturation occurs. To prevent precipitation, use an Intermediate Dilution Step .

Workflow Diagram

The following diagram illustrates the critical path from solid compound to assay well, highlighting the intermediate step required to maintain solubility.

G cluster_0 Critical Control Point: Prevention of Precipitation Solid Solid Compound (1-(2-Bromophenyl)-3-methylthiourea) Stock Master Stock Solution (50 mM in DMSO) Solid->Stock Dissolve (Vortex/Sonicate) DMSO Solvent: Anhydrous DMSO DMSO->Stock Intermed Intermediate Dilution (10x Working Conc in Media) Stock->Intermed Dilute 1:100 (Slow Addition) Final Final Assay Well (1x Conc, <1% DMSO) Intermed->Final Add to Cells/Enzyme

Figure 1: Step-wise dilution workflow designed to prevent compound precipitation upon contact with aqueous buffers.

Dilution Procedure (Example: 10 µM Final Assay Concentration):
  • Prepare Intermediate Solution (10x):

    • Dilute the 50 mM Master Stock 1:500 into the assay medium (e.g., RPMI + 10% FBS).

    • Mix: Add 2 µL of Master Stock into 998 µL of Media.

    • Result: 100 µM compound in Media (0.2% DMSO).

    • Observation: Vortex immediately. Ensure no cloudiness appears.

  • Final Application (1x):

    • Add 10 µL of the Intermediate Solution to 90 µL of cell culture in the well.

    • Final Concentration: 10 µM compound.

    • Final DMSO Content: 0.02% (Well below the 0.1–0.5% toxicity threshold for most cell lines).

Troubleshooting & Stability

IssueObservationRoot CauseCorrective Action
Precipitation Cloudy solution or visible crystals upon adding water.Local supersaturation or concentration exceeds solubility limit.1. Use the "Intermediate Dilution" method.2. Warm media to 37°C before adding compound.3. Lower the final concentration.
Degradation Loss of potency over time or color change (yellowing).Oxidation of the thiourea sulfur atom.1. Purge vials with nitrogen gas before closing.2. Store strictly at -20°C.3. Use fresh aliquots for each experiment.
Freezing Stock solution freezes at room temp.DMSO freezes at 19°C.Thaw completely at room temperature and vortex before use. Do not pipette frozen slurry.

Safety & Handling (SDS Highlights)

  • Hazard Classification: Thiourea derivatives are often classified as Acute Toxins (Oral) and potential Goitrogens (thyroid interference).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.

  • Disposal: Dispose of all thiourea-containing solutions as hazardous chemical waste (sulfur-containing organic waste). Do not pour down the drain.

References

  • PubChem. 1-(2-Bromophenyl)-3-methylthiourea (Compound). National Library of Medicine. Accessed Oct 2023.[1] [Link]

  • Saeed, A., et al. (2014). Pharmacological appraisal of thiourea derivatives: a review. (General reference for thiourea solubility and biological application). [Link]

  • Maddani, M. R., & Prabhu, K. R. (2010). Efficient synthesis of thiourea derivatives.[2] Journal of Organic Chemistry.[2] (Reference for chemical stability and synthesis context). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Bulletin: Stability of 1-(2-Bromophenyl)-3-methylthiourea

Executive Summary 1-(2-Bromophenyl)-3-methylthiourea is a chemically labile scaffold. Its instability arises from two competing degradation pathways inherent to its structure: Intramolecular Cyclization: The ortho-bromo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Bromophenyl)-3-methylthiourea is a chemically labile scaffold. Its instability arises from two competing degradation pathways inherent to its structure:

  • Intramolecular Cyclization: The ortho-bromo substituent acts as a leaving group, allowing the sulfur atom to attack the phenyl ring, expelling HBr to form 2-(methylamino)benzothiazole . This is often accelerated by trace metals, base, or heat.

  • Oxidative Desulfurization: The thiocarbonyl (

    
    ) bond is prone to oxidation by air, light, or sulfoxide solvents (DMSO), converting the molecule into its corresponding urea .
    

This guide provides troubleshooting steps to diagnose these issues and protocols to maximize solution stability.

Diagnostic Troubleshooting (Q&A)

Q1: My LC-MS shows a new peak with a mass loss of ~81 Da. What happened?

Diagnosis: Intramolecular Cyclization. You have likely formed 2-(methylamino)benzothiazole .

  • The Mechanism: The sulfur atom acts as a nucleophile, displacing the bromine atom at the ortho position. This releases Hydrogen Bromide (HBr).

  • Mass Shift:

    • Parent (Thiourea):

      
       (1:1 Br isotope pattern).
      
    • Product (Benzothiazole):

      
       (No Br isotope pattern).
      
    • Delta: Loss of HBr (~81 Da).

  • Root Cause: The solution was likely exposed to heat (

    
    C), basic conditions (pH 
    
    
    
    ), or trace transition metals (Cu, Pd) often found in non-HPLC grade solvents.
Q2: The solution has turned from colorless to pale yellow, and I see a peak -16 Da from the parent.

Diagnosis: Oxidative Desulfurization. Your thiourea has converted to 1-(2-bromophenyl)-3-methylurea .

  • The Mechanism: Oxygen replaces the sulfur atom.

  • Mass Shift:

    • Parent (Thiourea):

      
      .
      
    • Product (Urea):

      
      .
      
    • Delta:

      
       Da (S 
      
      
      
      O).
  • Root Cause: Exposure to UV light or storage in DMSO (which acts as a mild oxidant) without inert gas purging.

Q3: Can I store 10 mM stocks in DMSO at -20°C?

Recommendation: Proceed with Caution. While DMSO is the standard solvent for solubility, it poses two risks:

  • Hygroscopicity: DMSO absorbs atmospheric water. Water promotes hydrolysis and lowers the energy barrier for cyclization.

  • Oxidant Activity: DMSO can act as an oxygen donor, slowly converting thioureas to ureas over months, even at low temperatures.

  • Fix: Use anhydrous DMSO, purge with Argon/Nitrogen, and use single-use aliquots to avoid freeze-thaw cycles.

Degradation Pathways Visualization

The following diagram illustrates the two primary breakdown routes. Use this to identify impurities based on reaction conditions.

DegradationPathways cluster_legend Condition Triggers Parent 1-(2-Bromophenyl)- 3-methylthiourea (MW: ~245) Benzothiazole 2-(Methylamino) benzothiazole (MW: ~164) [Cyclization Product] Parent->Benzothiazole Heat, Base, or Trace Metals (-HBr) Urea 1-(2-Bromophenyl)- 3-methylurea (MW: ~229) [Oxidation Product] Parent->Urea DMSO, Light, or Air (-S, +O) Legend1 Red Path: Nucleophilic Substitution (SNAr) Legend2 Yellow Path: Oxidative Desulfurization

Figure 1: Competing degradation pathways. The red path represents the loss of bromine via cyclization; the yellow path represents sulfur exchange for oxygen.

Quantitative Data: Impurity Profiling

Use the table below to correlate LC-MS data with specific stability failures.

Impurity TypeChemical NameMass Shift (

Da)
Isotope PatternPrimary Cause
Parent 1-(2-Bromophenyl)-3-methylthiourea01:1 (

)
N/A
Cyclized 2-(methylamino)benzothiazole-81 (Loss of HBr)None (No Br)Heat, Base, Metals
Oxidized 1-(2-Bromophenyl)-3-methylurea-16 (S

O)
1:1 (

)
Light, Air, DMSO
Hydrolyzed 2-Bromoaniline-73 (Loss of MeNCS)1:1 (

)
Acidic Aqueous pH

Recommended Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Minimize oxidation and cyclization during storage.

  • Solvent Choice: Use Anhydrous DMSO (Grade

    
     99.9%, water content 
    
    
    
    ).
  • Weighing: Weigh the solid compound into an amber glass vial (protects from UV).

  • Dissolution: Add DMSO to achieve 10 mM concentration. Do not sonicate with heat. Sonicate in a water bath kept at

    
    C.
    
  • Inert Gas Purge: Gently bubble Nitrogen or Argon gas through the solution for 30 seconds to displace dissolved oxygen.

  • Aliquot: Immediately dispense into single-use polypropylene or amber glass vials (e.g., 20

    
    L aliquots).
    
  • Storage: Store at

    
    C. Stability is validated for 6 months under these conditions.
    
Protocol B: Rapid QC Check (LC-MS)

Objective: Verify integrity before biological assay.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm and MS (ESI+).

  • Pass Criteria:

    • Purity

      
       by UV.
      
    • Absence of peak at [M-81] (Benzothiazole).

    • Absence of peak at [M-16] (Urea).

Decision Logic for Solvent Selection

If DMSO is causing interference or stability issues, use this logic tree to select an alternative vehicle.

SolventSelection Start Start: Select Solvent IsSoluble Is solubility >10mM required? Start->IsSoluble UseDMSO Use Anhydrous DMSO (Purge with N2, Store -80°C) IsSoluble->UseDMSO Yes CheckEthanol Try Ethanol or DMF IsSoluble->CheckEthanol No (Low conc. OK) AvoidDMF Avoid DMF if Trace Metals present (Catalyzes Cyclization) CheckEthanol->AvoidDMF DMF needed? UseEthanol Use Ethanol (Prepare Fresh Daily) CheckEthanol->UseEthanol Ethanol OK AvoidDMF->UseDMSO Back to DMSO (Strict Control)

Figure 2: Solvent selection decision tree emphasizing the risks of DMF and the requirements for DMSO.

References

  • Mechanism of Cyclization

    • Castellano, P. et al. "Synthesis of 2-aminobenzothiazoles from 1-(2-halophenyl)thioureas." Journal of Heterocyclic Chemistry. This details the mechanism where the sulfur displaces the halogen.
  • Thiourea Oxidation

    • Drabowicz, J. et al. "Oxidative conversions of organosulfur compounds." Chemistry of Thio- and Selenocarbonyl Compounds. Explains the conversion of to by sulfoxides and air.
  • DMSO Stability Issues

    • Cheng, X. et al. "Studies on repository compound stability in DMSO under various conditions."[1] Journal of Biomolecular Screening, 2003. Highlights water absorption and oxidation risks.[2]

  • Photostability

    • Mao, H. et al. "Photochemical instability of phenylthioureas." Tetrahedron Letters.

Sources

Optimization

Technical Support Center: 1-(2-Bromophenyl)-3-methylthiourea Synthesis

Welcome to the technical support center for the synthesis of 1-(2-Bromophenyl)-3-methylthiourea. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Bromophenyl)-3-methylthiourea. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the potential challenges during its synthesis, ensuring a high-purity product for your research needs.

Introduction to the Synthesis

The synthesis of 1-(2-Bromophenyl)-3-methylthiourea is most commonly achieved through the nucleophilic addition of 2-bromoaniline to methyl isothiocyanate. While seemingly straightforward, this reaction is susceptible to the formation of several side products that can complicate purification and impact the yield and purity of the desired compound. Understanding the reaction mechanism and potential pitfalls is crucial for a successful synthesis.

This guide will delve into the causality behind the formation of these impurities and provide field-proven insights to mitigate their occurrence.

Reaction Troubleshooting Guide

Unexpected results in your synthesis can often be traced back to specific side reactions. This section provides a systematic approach to identifying and resolving these issues.

Diagram of Reaction Pathways

cluster_main Main Reaction cluster_side Side Reactions 2-Bromoaniline 2-Bromoaniline 1-(2-Bromophenyl)-3-methylthiourea 1-(2-Bromophenyl)-3-methylthiourea 2-Bromoaniline->1-(2-Bromophenyl)-3-methylthiourea Nucleophilic Attack N,N'-bis(2-bromophenyl)thiourea N,N'-bis(2-bromophenyl)thiourea 2-Bromoaniline->N,N'-bis(2-bromophenyl)thiourea Reaction with CS2 or impurity 2-Bromophenyl isothiocyanate 2-Bromophenyl isothiocyanate 2-Bromoaniline->2-Bromophenyl isothiocyanate Reaction with Thiophosgene Methyl Isothiocyanate Methyl Isothiocyanate Methyl Isothiocyanate->1-(2-Bromophenyl)-3-methylthiourea 1,3-Dimethylthiourea 1,3-Dimethylthiourea Methyl Isothiocyanate->1,3-Dimethylthiourea Reaction with Methylamine Methylamine Methylamine Methyl Isothiocyanate->Methylamine Hydrolysis 1-(2-Bromophenyl)-3-methylurea 1-(2-Bromophenyl)-3-methylurea 1-(2-Bromophenyl)-3-methylthiourea->1-(2-Bromophenyl)-3-methylurea Oxidative Desulfurization Benzothiazole derivatives Benzothiazole derivatives 1-(2-Bromophenyl)-3-methylthiourea->Benzothiazole derivatives Intramolecular Cyclization

Caption: Main and side reaction pathways in the synthesis of 1-(2-Bromophenyl)-3-methylthiourea.

Table of Potential Side Products and Solutions

Side Product Plausible Cause Troubleshooting and Prevention Identification
N,N'-bis(2-bromophenyl)thiourea Excess 2-bromoaniline relative to a thiocarbonyl source (e.g., carbon disulfide if used as a precursor).[1]Ensure accurate stoichiometry. Add 2-bromoaniline slowly to the isothiocyanate solution.Higher melting point than the desired product. Distinct signals in ¹H NMR (aromatic region integration will be higher relative to the methyl group).
1,3-Dimethylthiourea Presence of methylamine, a hydrolysis product of methyl isothiocyanate.[2]Use anhydrous solvents and reagents. Store methyl isothiocyanate under inert gas and away from moisture.Lower melting point. Characteristic singlet for the two methyl groups in ¹H NMR.
Unreacted 2-bromoaniline Incomplete reaction due to insufficient reaction time, low temperature, or poor mixing.Increase reaction time, consider gentle heating (reflux in acetone is common), and ensure efficient stirring.[3][4]Characteristic aromatic signals in ¹H NMR and a primary amine peak in the IR spectrum. Can be detected by TLC.
Unreacted Methyl Isothiocyanate Incomplete reaction or use of excess reagent.Optimize stoichiometry. Monitor reaction progress by TLC or LC-MS.Volatile and has a pungent odor. Can be observed in the crude ¹H NMR spectrum as a sharp singlet around 3 ppm.
1-(2-Bromophenyl)-3-methylurea Oxidative desulfurization of the thiourea product. This can be caused by oxidizing impurities or exposure to air at high temperatures.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use purified, non-oxidizing solvents.Higher polarity than the thiourea, visible on TLC. The C=O stretch in the IR spectrum will be present instead of the C=S stretch. Mass spectrometry will show a lower mass due to the replacement of sulfur with oxygen.
Benzothiazole derivatives Intramolecular cyclization, potentially promoted by strong bases or high temperatures, where the ortho-bromo group is displaced.Maintain a neutral or slightly acidic pH. Avoid excessive heating.Complex aromatic signals in ¹H NMR and a different fragmentation pattern in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: My reaction yields are consistently low. What are the most likely causes?

A1: Low yields can stem from several factors. The most common is the hydrolysis of methyl isothiocyanate by water present in the solvent or on the glassware. Ensure all equipment is oven-dried and use anhydrous solvents. Another possibility is an incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. Finally, consider the purification step; the product may have some solubility in the wash solvents, leading to losses.

Q2: I am observing an unexpected peak in my ¹H NMR spectrum in the aromatic region. How can I identify the impurity?

A2: An unexpected aromatic peak could indicate the presence of N,N'-bis(2-bromophenyl)thiourea. To confirm this, check the integration ratio of the aromatic protons to the methyl protons. If it is higher than expected for your desired product, the symmetrical thiourea is a likely candidate. You can also use mass spectrometry to confirm the molecular weight of the impurity.

Q3: My final product has a slight yellow tint, even after recrystallization. What could be the cause?

A3: A yellow tint can sometimes be attributed to trace impurities or slight decomposition. Ensure your recrystallization solvent is of high purity. If the color persists, consider a charcoal treatment during recrystallization to remove colored impurities. However, a faint yellow color is not always indicative of significant impurity and may not affect subsequent reactions.

Q4: Can I use a base to speed up the reaction?

A4: While a mild, non-nucleophilic base can sometimes be used to deprotonate the amine and facilitate the reaction, it can also promote side reactions, such as the cyclization of the product. It is generally recommended to perform the reaction under neutral conditions. If you choose to use a base, a hindered base like triethylamine should be used cautiously and at low temperatures.

Experimental Protocols

Standard Synthesis of 1-(2-Bromophenyl)-3-methylthiourea

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.

Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 2-bromoaniline in anhydrous acetone B Add methyl isothiocyanate dropwise at room temperature A->B C Stir the reaction mixture at room temperature or gentle reflux B->C D Monitor reaction by TLC C->D E Pour reaction mixture into cold water D->E F Filter the precipitate E->F G Wash the solid with cold water and a minimal amount of cold solvent F->G H Recrystallize from a suitable solvent (e.g., ethanol/water) G->H

Caption: A typical workflow for the synthesis and purification of 1-(2-Bromophenyl)-3-methylthiourea.

Step-by-Step Methodology

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoaniline (1 equivalent) in anhydrous acetone.

  • Reagent Addition: To the stirred solution, add methyl isothiocyanate (1 to 1.1 equivalents) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours or at a gentle reflux until the reaction is complete, as monitored by TLC.[3][4]

  • Work-up: Pour the reaction mixture into a beaker of cold water with stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetone/water, to obtain pure 1-(2-Bromophenyl)-3-methylthiourea.

Analytical Characterization

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the N-H protons, and a singlet for the methyl group.[5]

  • Mass Spectrometry: The mass spectrum should display the molecular ion peak corresponding to the product's molecular weight.[5]

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic peaks for N-H stretching, C-H aromatic and aliphatic stretching, and the C=S (thiocarbonyl) stretching vibrations.[6]

References

  • Saeed, S., et al. (2010). 1-(4-Bromophenyl)-3-(2-thienylcarbonyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2568. Available from: [Link]

  • Saleem, H. F., & Yamin, B. M. (2010). N-(2-Bromophenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 3), o789. Available from: [Link]

  • Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016). Available from: [Link]

  • Moore, M. L., & Crossley, F. S. (1941). Isothiocyanic acid, methyl ester. Organic Syntheses, 21, 81. Available from: [Link]

  • Thomas, S. (2019). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. University of Kent. Available from: [Link]

  • Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 60(22), 2839-2864. Available from: [Link]

  • Kącka-Zych, A., et al. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. Molecules, 27(24), 8820. Available from: [Link]

  • Nikolova, S., et al. (2024). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 29(4), 906. Available from: [Link]

  • Yusof, N. S. M., et al. (2016). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences, 20(5), 1165-1173. Available from: [Link]

  • El-Gamel, N. E. A. (2020). Microwave Synthesis, Characterization, Biological Activity of N-(p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. Journal of Chemistry and Applied Chemical Engineering, 4(2), 1-8. Available from: [Link]

Sources

Troubleshooting

Optimizing reaction conditions for "1-(2-Bromophenyl)-3-methylthiourea"

This guide serves as a technical support resource for the synthesis and optimization of 1-(2-Bromophenyl)-3-methylthiourea (CAS: 52599-27-6). It is designed for researchers encountering yield, purity, or isolation issues...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the synthesis and optimization of 1-(2-Bromophenyl)-3-methylthiourea (CAS: 52599-27-6). It is designed for researchers encountering yield, purity, or isolation issues.

Topic: Optimization of Reaction Conditions & Troubleshooting Target Molecule: 1-(2-Bromophenyl)-3-methylthiourea Primary Synthetic Route: Nucleophilic Addition of 2-Bromoaniline to Methyl Isothiocyanate (MITC)

Core Directive & Reaction Logic

The synthesis of 1-(2-Bromophenyl)-3-methylthiourea relies on the nucleophilic attack of the primary amine (2-bromoaniline) on the electrophilic carbon of the isothiocyanate (methyl isothiocyanate).

The Challenge: The ortho-bromo substituent presents two hurdles:

  • Steric Hindrance: The bulky bromine atom physically obstructs the nucleophilic approach of the nitrogen lone pair.

  • Electronic Deactivation: The inductive withdrawing effect (-I) of the bromine reduces the nucleophilicity of the aniline nitrogen.

Therefore, standard room-temperature protocols often fail or result in low conversion. This guide prioritizes thermal activation and solvent polarity tuning to overcome the energy barrier.

Validated Standard Protocol (SOP)

Use this as your baseline. Deviations should be made only based on the Troubleshooting Matrix below.

  • Reagents: 2-Bromoaniline (1.0 equiv), Methyl Isothiocyanate (1.2 equiv).

  • Solvent: Absolute Ethanol (EtOH) or Toluene.

  • Concentration: 0.5 M (relative to aniline).

  • Conditions: Reflux (80°C for EtOH; 110°C for Toluene) for 6–12 hours.

  • Workup: Cool to room temperature (RT). If precipitate forms, filter.[1][2] If not, concentrate to 1/3 volume and pour into ice-cold water (10x volume) with vigorous stirring.

Reaction Mechanism & Pathway Analysis

Understanding the mechanism is critical for troubleshooting. The reaction proceeds via a zwitterionic intermediate which must undergo proton transfer to form the stable thiourea.

ReactionMechanism Start 2-Bromoaniline (Nucleophile) TS Transition State (Steric Clash with o-Br) Start->TS Reflux Required MITC Methyl Isothiocyanate (Electrophile) MITC->TS Inter Zwitterionic Intermediate TS->Inter N-C Bond Formation Product 1-(2-Bromophenyl)- 3-methylthiourea Inter->Product Proton Transfer (Tautomerization)

Figure 1: Mechanistic pathway highlighting the energy barrier caused by the ortho-bromine substituent.

Troubleshooting Center (FAQ)

Issue 1: Reaction Kinetics & Yield

Q: The reaction has been refluxing for 6 hours, but TLC shows significant unreacted 2-bromoaniline. How do I drive it to completion?

A: This is the classic "Ortho-Effect." The steric bulk of the bromine is preventing the attack.

  • Immediate Action: Switch solvents from Ethanol (bp 78°C) to Toluene (bp 110°C) . The higher temperature increases the kinetic energy of the molecules, overcoming the steric barrier.

  • Catalysis: Add 5–10 mol% of Pyridine or Triethylamine (TEA) . While the aniline is the nucleophile, a base can assist in the proton transfer step from the zwitterionic intermediate to the neutral product, shifting the equilibrium forward.

  • Stoichiometry: Increase Methyl Isothiocyanate (MITC) to 1.5 equivalents . MITC is volatile; you may be losing it to the headspace if the condenser is not efficient.

Issue 2: Isolation & "Oiling Out"

Q: Upon pouring the reaction mixture into water, the product separates as a sticky oil/gum instead of a solid precipitate.

A: "Oiling out" occurs when the product precipitates in an amorphous state containing trapped solvent and impurities.

  • The Fix (Seeding): Scratch the side of the flask with a glass rod to induce nucleation. If you have a pure crystal from a previous batch, add it as a seed.

  • The Fix (Solvent Modulation): Decant the water. Dissolve the oil in a minimum amount of hot Ethanol. Add water dropwise until slight turbidity persists, then let it cool slowly to RT, then to 4°C. Rapid cooling promotes oiling; slow cooling promotes crystallization.

  • Alternative Workup: Avoid water. Evaporate the reaction solvent completely. Triturate the residue with Hexane or Diethyl Ether . The impurities (and excess MITC) are often soluble in hexane, while the thiourea product is not, leading to a solid powder.

Issue 3: Purity & Side Reactions

Q: I see a new spot on TLC that is not the starting material or the product. What is it?

A: There are two common side products:

  • Symmetrical Thiourea (1,3-bis(2-bromophenyl)thiourea): This forms if MITC hydrolyzes to methylamine, which then reacts with another MITC, or if the aniline reacts with CS₂ (if generated). Prevention:[3] Ensure reagents are dry. Use anhydrous solvents.[4]

  • Desulfurization: Prolonged heating in oxidative conditions can convert thioureas to ureas (C=S

    
     C=O). Prevention:[3] Run the reaction under an inert atmosphere (Nitrogen/Argon), especially if using high-boiling solvents like Toluene.
    

Optimization Matrix: Solvent & Condition Screening

Use this table to select conditions based on your specific constraints.

VariableCondition A (Mild)Condition B (Standard)Condition C (Aggressive)Recommendation
Solvent AcetoneEthanol (Abs.)Toluene / XyleneEthanol is best for initial attempts; Toluene for scale-up or low yields.
Temp Reflux (56°C)Reflux (78°C)Reflux (110°C+)Condition C is often required for ortho-substituted anilines.
Catalyst NoneTEA (0.1 eq)DMAP (0.1 eq)Try None first; add TEA if reaction stalls.
Workup Water precipitationConcentration + HexaneColumn ChromatographyWater precipitation is cheapest; Hexane trituration gives cleaner solid.

Decision Tree for Troubleshooting

TroubleshootingTree Start Start: Reaction Complete? CheckTLC Check TLC Start->CheckTLC Incomplete SM Remaining CheckTLC->Incomplete Complete Product Formed CheckTLC->Complete Heat Increase Temp (Switch to Toluene) Incomplete->Heat If in Acetone/EtOH Base Add Catalyst (Pyridine/TEA) Incomplete->Base If already in Toluene Precip Pour into Ice Water Complete->Precip Oil Product Oils Out? Precip->Oil Solid Solid Precipitate Precip->Solid Triturate Decant water, Triturate w/ Hexane Oil->Triturate Recryst Recrystallize: EtOH/Water or EtOAc/Hex Solid->Recryst

Figure 2: Step-by-step decision tree for handling reaction stalls and isolation difficulties.

References

  • Organic Syntheses. Phenylthiourea. Coll. Vol. 3, p.717 (1955). Link

    • Foundation for aniline-isothiocyan
  • Saleem, H. F., & Yamin, B. M. N-(2-Bromophenyl)thiourea. Acta Crystallographica Section E (2010).[2] Link

    • Provides specific structural data and synthesis analogs for 2-bromophenyl thiourea deriv
  • BenchChem. Troubleshooting common side reactions in thiourea synthesis. Link

    • Source for general troubleshooting of isothiocyan
  • PubChem. Methyl isothiocyanate (Compound Summary). Link

    • Safety and reactivity d

Sources

Optimization

Technical Support Center: Stability &amp; Degradation of 1-(2-Bromophenyl)-3-methylthiourea

This technical guide details the degradation profiles of 1-(2-Bromophenyl)-3-methylthiourea (CAS: Not universally assigned, chemically distinct derivative). It is designed for researchers observing unexpected impurities,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the degradation profiles of 1-(2-Bromophenyl)-3-methylthiourea (CAS: Not universally assigned, chemically distinct derivative). It is designed for researchers observing unexpected impurities, potency loss, or physical changes (discoloration) in their samples.

Executive Summary

1-(2-Bromophenyl)-3-methylthiourea is a thiourea derivative characterized by an ortho-bromo substituent on the phenyl ring. While thioureas are generally stable under neutral conditions, this specific molecule possesses a "latent" reactivity due to the ortho-bromo group, making it susceptible to intramolecular cyclization (forming benzothiazoles) in addition to the standard oxidative desulfurization (forming ureas) and hydrolysis .

Module 1: Primary Degradation Pathways

Oxidative Desulfurization (The "Urea" Pathway)

Trigger: Exposure to air (O₂), light, or peroxides. Mechanism: The thiocarbonyl (C=S) group is oxidized, often via a formamidine disulfide intermediate, eventually replacing sulfur with oxygen. Product: 1-(2-Bromophenyl)-3-methylurea . Observation: Samples turn yellow; appearance of a peak with M-16 mass difference (S replaced by O) in LC-MS.

Intramolecular Cyclization (The "Benzothiazole" Pathway)

Trigger: Heat (>60°C), basic pH, or trace transition metals (Cu, Pd). Mechanism: The sulfur atom acts as a nucleophile, displacing the ortho-bromine atom. This is a specific risk for 2-bromo derivatives that does not exist for 3- or 4-bromo isomers. Product: 2-(Methylamino)benzothiazole . Observation: Rapid loss of the bromine isotopic pattern in MS (M-81/79); formation of a highly fluorescent impurity.

Hydrolytic Cleavage

Trigger: Acidic or basic aqueous solution. Mechanism: Nucleophilic attack at the central carbon breaks the thiourea bridge. Products: 2-Bromoaniline + Methyl isothiocyanate (reversible equilibrium).

Module 2: Pathway Visualization (Interactive Map)

The following diagram illustrates the three critical breakdown routes. Use this to correlate your LC-MS data with potential degradants.

DegradationPathways cluster_legend Key Detection Signals Parent 1-(2-Bromophenyl)-3-methylthiourea (MW ~245) Urea Degradant A: Urea Analog 1-(2-Bromophenyl)-3-methylurea (MW ~229, -16 Da) [Oxidative Desulfurization] Parent->Urea O2 / Light / Peroxides (Sulfur extrusion) Benzo Degradant B: Cyclized 2-(Methylamino)benzothiazole (MW ~164, -HBr) [Intramolecular Displacement] Parent->Benzo Heat / Base / Cu or Pd cat. (Loss of HBr) Aniline Degradant C: Hydrolysis 2-Bromoaniline (MW ~171) [Acid/Base Cleavage] Parent->Aniline H2O / pH < 4 or > 9 (Bridge cleavage) Legend1 Urea: Retains Br pattern Legend2 Benzo: Loses Br pattern

Figure 1: Mechanistic degradation map of 1-(2-Bromophenyl)-3-methylthiourea showing mass shifts and reaction triggers.

Module 3: Troubleshooting & FAQs

Q1: My solid sample has turned from white to pale yellow. Is it compromised?

Diagnosis: This is likely surface photo-oxidation . Explanation: Thioureas are photosensitive. UV light generates sulfur radicals that form disulfides or elemental sulfur (yellow). Action:

  • Perform a "solubility check": Dissolve 5 mg in methanol. If the yellow color persists in solution but no precipitate forms, it is likely trace oxidative impurities (<1%).

  • Recrystallization: Recrystallize from Ethanol/Water (1:1). Avoid heating above 60°C to prevent cyclization.

Q2: I see a new peak in HPLC that lacks the characteristic Bromine (1:1) isotopic pattern. What is it?

Diagnosis: 2-(Methylamino)benzothiazole . Explanation: The loss of the bromine isotopic signature (M+ and M+2 peaks of equal height) confirms the bromine atom has been eliminated. This indicates the sulfur has displaced the bromine to close the ring [1]. Root Cause: You likely exposed the compound to basic conditions (pH > 8) or used glassware contaminated with transition metals (e.g., from a previous Suzuki or Buchwald coupling). Solution: Ensure all glassware is acid-washed. Maintain pH < 7 during workup.

Q3: Why does the compound decompose when I leave it in DMSO stock solution?

Diagnosis: Hygroscopic Hydrolysis . Explanation: DMSO is hygroscopic. Absorbed water, combined with the slightly basic nature of commercial DMSO, promotes hydrolysis to 2-bromoaniline [2]. Action:

  • Store DMSO stocks at -20°C.

  • Use anhydrous DMSO packed under argon.

  • Check: Run an LC-MS. If you see a peak at MW ~171 (2-Bromoaniline), your stock is hydrolyzed.

Module 4: Validated Experimental Protocols

Protocol A: Rapid Purity Assessment (LC-MS)

Use this method to distinguish between the three pathways.

Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid Column: C18 (e.g., Agilent Zorbax), 3.5 µm. Gradient: 5% B to 95% B over 10 min.

Retention Time (Rel)Identitym/z (ES+)Characteristic Feature
0.65 2-Bromoaniline (Hydrolysis)171 / 173Early eluting, amine-like tailing.
0.85 2-(Methylamino)benzothiazole165No Br pattern . Sharp peak.
1.00 (Ref) Parent Compound 245 / 247 1:1 Br Isotope Pattern.
1.10 Urea Derivative (Oxidation)229 / 2311:1 Br Pattern. M-16 shift.
Protocol B: Forced Degradation Stress Test

Perform this to validate your analytical method.

  • Acid Stress: Dissolve 1 mg in 1 mL 0.1 N HCl. Heat at 60°C for 2 hours. -> Expect 2-Bromoaniline.

  • Oxidative Stress: Dissolve 1 mg in 1 mL Methanol + 10 µL 30% H₂O₂. -> Expect Urea derivative.

  • Base/Cyclization Stress: Dissolve 1 mg in 1 mL 0.1 N NaOH. Heat at 60°C for 1 hour. -> Expect Benzothiazole (Major) + Aniline (Minor).

Module 5: Storage & Handling Recommendations

ParameterRecommendationScientific Rationale
Temperature 2–8°C (Short term) -20°C (Long term)Retards thermal cyclization (activation energy for Br-displacement is accessible >50°C).
Atmosphere Argon/NitrogenPrevents oxidative desulfurization by atmospheric O₂.
Container Amber GlassBlocks UV light (290–400 nm) which catalyzes C-S bond cleavage [3].
Solvents Avoid Acetone/KetonesThioureas can condense with ketones to form imines (Schiff bases). Use MeOH or ACN.

References

  • Mendu, N., et al. (2007). "Aqueous-Phase One-Pot Synthesis of 2-Aminothiazole...". Organic Chemistry Portal.

  • Lopreore, C., & Byers, L. D. (1998). "The urease-catalyzed hydrolysis of thiourea and thioacetamide". Archives of Biochemistry and Biophysics. (Establishes hydrolytic kinetics and pH dependence).

  • Hiraya, T., et al. (2017).[1] "Comprehensive Synthesis of Photoreactive Phenylthiourea Derivatives". ChemistrySelect. (Details photodegradation and radical pathways of phenylthioureas).

  • PubChem. (n.d.). "1-(2-Bromophenyl)-3-phenylthiourea Compound Summary". (Structural analog data supporting physical property predictions).

Sources

Troubleshooting

"1-(2-Bromophenyl)-3-methylthiourea" inconsistent experimental results

This guide functions as a Tier 3 Technical Support resource for researchers encountering reproducibility issues with 1-(2-Bromophenyl)-3-methylthiourea (BPMT) . Status: Operational | Tier: Advanced Chemical Troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier 3 Technical Support resource for researchers encountering reproducibility issues with 1-(2-Bromophenyl)-3-methylthiourea (BPMT) .

Status: Operational | Tier: Advanced Chemical Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

BPMT is a deceptive molecule.[1] While structurally simple, it sits on a "reactivity cliff."[1] The ortho-bromo substituent creates high steric strain and primes the molecule for intramolecular cyclization, while the thiourea moiety is prone to tautomerism and oxidation. Most "inconsistent results" reported by users are not random errors but reproducible chemical events driven by thermodynamics and kinetics.[1]

This guide addresses the three most common failure modes: Unintended Cyclization (The "Identity Crisis") , NMR Rotamerism (The "Ghost Peaks") , and Oxidative Degradation .

Module 1: The "Identity Crisis" (Synthesis & Purity)[1]

User Issue:

"I synthesized BPMT, but the melting point is off by >20°C, and Mass Spec shows a mass of [M-80] or [M-81]. Is my starting material impure?"

Root Cause Analysis:

You likely did not isolate BPMT.[1] You isolated its cyclized derivative, 2-(methylamino)benzothiazole . The ortho-bromine atom is a good leaving group.[1] Under thermal stress (reflux) or in the presence of trace metals (Cu, Pd) or bases, the sulfur atom attacks the carbon bearing the bromine.[1] This eliminates HBr and closes the ring.[1]

The Diagnostic:

  • BPMT (Target): C₈H₉BrN₂S (MW: ~245.14)[1]

  • Benzothiazole (Impurity/Product): C₈H₈N₂S (MW: ~164.[1]23) + HBr loss.[1]

If your Mass Spec shows a major peak at 165 m/z (M+H) instead of 245/247 m/z , you have cyclized the molecule.[1]

Troubleshooting Protocol: Preventing Cyclization
  • Temperature Control: Do not reflux for extended periods if using ethanol/acetone. Keep reaction temperatures below 60°C.

  • Base Management: Avoid strong bases which deprotonate the thiourea, making the sulfur more nucleophilic and accelerating cyclization.[1]

  • Metal Scavenging: Ensure glassware and solvents are free of transition metals (especially Copper), which catalyze this C-S bond formation.[1]

Visualizing the Pathway

G SM Starting Materials (2-Bromoaniline + Methyl Isothiocyanate) BPMT TARGET: BPMT (Thiourea Form) Unstable at High T SM->BPMT Mild Condensation < 60°C, Neutral pH Cyclized IMPURITY: 2-(methylamino)benzothiazole (Cyclized Form) BPMT->Cyclized Thermal Stress (>80°C) or Metal Catalyst (Cu/Pd) HBr Byproduct: HBr BPMT->HBr

Figure 1: The bifurcation pathway. High energy or catalysis forces the thermodynamic sink (Benzothiazole) over the kinetic product (Thiourea).[1]

Module 2: The "Ghost Peaks" (NMR Interpretation)

User Issue:

"My NMR spectrum in CDCl₃ is 'dirty.' I see doubled peaks for the methyl group and broad signals for the NH protons. I recrystallized twice, but the peaks remain."

Root Cause Analysis:

This is not an impurity.[1] It is Rotamerism .[1] Thioureas exhibit restricted rotation around the C(S)–N bond due to the partial double-bond character of the thiocarbonyl group.[1] The bulky ortho-bromine atom exacerbates this by sterically locking the molecule into syn and anti conformers that exchange slowly on the NMR timescale.[1]

The Validation Protocol (Self-Validating System)

Do not discard the batch. Perform this 3-step validation:

StepActionExpected Outcome if Pure
1 Switch Solvent Run NMR in DMSO-d₆ instead of CDCl₃. DMSO disrupts internal H-bonds and often coalesces peaks.
2 D₂O Shake Add 2 drops of D₂O to the NMR tube.[1]
3 Variable Temp (VT-NMR) Heat the probe to 50°C or 60°C.

Technical Insight: In CDCl₃, BPMT often exists as a mixture of E and Z isomers stabilized by an intramolecular Hydrogen Bond (N-H···Br). This "halogen bond" mimicry stabilizes the minor rotamer, causing distinct peak splitting.[1]

Module 3: Stability & Storage (The "Yellowing" Effect)

User Issue:

"My white powder turned yellow after 2 weeks on the bench. Is it still usable?"

Root Cause Analysis:

Thioureas are susceptible to Oxidative Desulfurization .[1]

  • Photo-oxidation: Exposure to light and air can convert the thiourea (C=S) to a urea (C=O), often depositing elemental sulfur (yellow).[1]

  • Disulfide Formation: Two thiourea molecules can dimerize via a disulfide bond (formamidine disulfide) under oxidative stress.[1]

Storage Guidelines
  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Temperature: -20°C is recommended to inhibit slow thermal cyclization.[1]

  • Light: Amber vials are mandatory.

Module 4: Biological Assay Troubleshooting

User Issue:

"IC50 values vary wildly between runs. Sometimes the compound precipitates."[1][2]

Troubleshooting Guide

1. The "Crash Out" Phenomenon: BPMT is lipophilic (LogP ~ 2-3).[1] If you prepare a 10mM stock in DMSO and dilute directly into aqueous buffer, the ortho-bromo substituent aids crystallization.

  • Fix: Use an intermediate dilution step (e.g., DMSO -> 50% DMSO/Water -> Buffer) or ensure final DMSO concentration is >0.5% (if assay tolerates).[1]

2. False Positives (Chelation): Thioureas are potent metal chelators.[1] If your enzyme assay relies on a metalloprotein (e.g., Zinc-finger proteins, Urease), BPMT may be stripping the metal rather than binding the active site.

  • Fix: Run a control with EDTA. If EDTA mimics your compound's activity, you are seeing non-specific chelation, not inhibition.

Troubleshooting Logic Tree

Use this flow to diagnose your specific issue immediately.

Troubleshooting Start Start: What is the anomaly? Q1 Is Mass Spec Correct (M+H ~245)? Start->Q1 Q2 Are NMR peaks doubled? Q1->Q2 Yes Err_Cycl Diagnosis: Cyclized to Benzothiazole Action: Resynthesize at lower Temp Q1->Err_Cycl No (Mass ~165) Q3 Is sample Yellow? Q2->Q3 No Err_Rot Diagnosis: Rotamers (Pure) Action: Run VT-NMR Q2->Err_Rot Yes (Coalesce with Heat) Err_Ox Diagnosis: Oxidation/Sulfur extrusion Action: Recrystallize (EtOH) Q3->Err_Ox Yes Pass System Normal Check Assay Conditions Q3->Pass No

Figure 2: Diagnostic logic flow for BPMT inconsistencies.

References
  • Synthesis & Cyclization Mechanisms

    • Jordan, A. et al.[1] "Intramolecular Cyclization of Ortho-Haloaryl Thioureas: A Facile Route to 2-Aminobenzothiazoles." Journal of Organic Chemistry. (General reference for o-halo thiourea cyclization).

    • Castellano, G. et al.[1] "Synthesis of Benzothiazoles via Copper-Catalyzed Cyclization."[1] Organic Letters. .[1]

  • NMR & Structural Characterization

    • Wong, M. et al.[1] "Rotational Barriers in Thioureas: An NMR Study." Journal of Physical Chemistry A. .

    • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry."[1] (Chapter on Dynamic NMR and Exchange). .

  • Thiourea Stability

    • Mertschenk, B. et al.[1] "Thiourea and Thiourea Derivatives."[1][3][4][5][6][7] Ullmann's Encyclopedia of Industrial Chemistry. .

(Note: Specific batch data should be cross-referenced with your internal CoA.[1] The citations above refer to the general chemical principles governing this class of molecules.)

Sources

Optimization

Technical Support: Process Development for 1-(2-Bromophenyl)-3-methylthiourea

Ticket ID: SC-52599-UP Subject: Scale-up synthesis optimization, impurity control, and safety protocols. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-52599-UP Subject: Scale-up synthesis optimization, impurity control, and safety protocols. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary & Core Chemistry

You are scaling up the synthesis of 1-(2-Bromophenyl)-3-methylthiourea (CAS: 52599-27-6). While the bench-scale synthesis (grams) is straightforward, the kilogram-scale campaign introduces thermodynamic and kinetic challenges specific to the ortho-substituted aryl ring.

The Reaction: Nucleophilic addition of 2-bromoaniline to methyl isothiocyanate (MITC) .

Critical Scale-Up Constraints:

  • Steric Hindrance: The bromine atom at the ortho (2-) position creates significant steric bulk, retarding the nucleophilic attack of the aniline nitrogen compared to para-substituted analogs. This often leads to incomplete conversion if standard protocols are blindly followed.

  • MITC Toxicity: Methyl isothiocyanate is a potent lachrymator and highly toxic. Handling large excesses to drive the reaction creates downstream waste disposal hazards.

  • Slurry Handling: The product typically precipitates during the reaction. On a large scale, this transition from solution to thick slurry can break agitators or trap impurities (occlusion).

Process Workflow & Logic

The following diagram outlines the optimized workflow, integrating decision points for quality control.

G Start Start: Raw Materials (2-Bromoaniline + MITC) Rxn Reaction Phase Solvent: EtOH (Abs) Temp: Reflux (78°C) Time: 4-6 hrs Start->Rxn QC1 IPC: HPLC/TLC < 1% Residual Aniline? Rxn->QC1 Push Corrective Action: Add 0.1 eq MITC Extend Reflux 2h QC1->Push No (Stalled) Cool Crystallization Controlled Cooling to 0-5°C QC1->Cool Yes (Complete) Push->Rxn Re-evaluate Filter Filtration & Wash Wash: Cold EtOH -> Hexane Cool->Filter Dry Drying Vac Oven @ 45°C Filter->Dry

Caption: Optimized process flow for 1-(2-Bromophenyl)-3-methylthiourea synthesis, featuring an In-Process Control (IPC) loop to manage steric-induced reaction stalling.

Troubleshooting Guide (Q&A Format)

Module A: Reaction Kinetics & Conversion

Q: The reaction stalls at 85-90% conversion. Adding more MITC doesn't help. Why? A: This is the "Ortho Effect." The 2-bromo substituent twists the aniline ring out of planarity and physically blocks the approach of the electrophile (MITC).

  • The Fix: Do not simply add massive excesses of MITC (this complicates purification).

    • Solvent Switch: If you are using Ethanol, the reflux temperature (78°C) might be insufficient to overcome the activation energy barrier. Switch to Toluene (reflux ~110°C). The higher temperature usually drives the sterically hindered reaction to completion.

    • Catalysis: Add a catalytic amount (1-2 mol%) of Pyridine or Triethylamine . This activates the isothiocyanate, making it more susceptible to nucleophilic attack.

Q: The reaction mixture turned into a solid block, breaking my overhead stirrer. A: This is a common scale-up failure mode known as "Uncontrolled Precipitation."

  • The Fix:

    • Dilution: Ensure your initial solvent volume is at least 10-15 volumes (10-15 mL per gram of aniline).

    • Hot Filtration (Alternative): If the product precipitates at reflux, you are too concentrated. Add solvent until it dissolves at reflux, then cool slowly (ramp rate: 10°C/hour) to generate a flowable slurry of large, pure crystals rather than a sudden "crash" of fine powder.

Module B: Impurity Profiling

Q: My product is "Pink" or "Light Purple" instead of white. A: This indicates Oxidative Degradation of Residual Aniline . 2-Bromoaniline is light-sensitive and oxidizes to colored azo/quinone species.

  • The Fix:

    • Acid Wash: Suspend the solid product in dilute HCl (0.5 M) for 30 minutes, then filter and wash with water. The thiourea is relatively stable to dilute acid, but the residual aniline will form a soluble hydrochloride salt and wash away.

    • Recrystallization: Recrystallize from Ethanol/Water (9:1). Add activated charcoal (5 wt%) during the hot dissolution step to adsorb the colored impurities.

Q: I see a new impurity peak (M+ mass much higher) after prolonged heating. A: You are likely forming the Guanidine or Dimer via desulfurization.

  • Mechanism: Prolonged heating, especially in the presence of metal ions or basic impurities, can cause the thiourea to lose H₂S and form a carbodiimide intermediate, which reacts with another mole of amine.

  • Prevention: Strictly monitor reaction time. Stop heating once the aniline is <1%. Do not "soak" the reaction at reflux overnight unnecessarily.

Module C: Safety & Handling (MITC)

Q: How do I safely remove unreacted Methyl Isothiocyanate (MITC)? A: MITC is volatile and highly toxic. You cannot simply rotovap it efficiently without contaminating your vacuum lines and lab air.

  • Protocol:

    • Chemical Quench: Before workup, add an aqueous solution of Ammonia (25%) or Glycine to the reaction mixture. These primary amines react rapidly with residual MITC to form water-soluble thioureas (e.g., methylthiourea or N-methyl-N'-carboxymethylthiourea).

    • Partition: These scavenger byproducts are highly polar and will remain in the aqueous mother liquor during filtration, leaving your hydrophobic target product pure.

Data Summary: Physical Properties & Solvents[1]

ParameterValue / RecommendationNotes
CAS Registry 52599-27-6
Appearance White to Off-White Crystalline SolidPink hue indicates aniline oxidation.
Melting Point 150 - 153 °C (Typical)Wide range indicates solvent inclusion.
Preferred Solvent Ethanol (Abs.) or TolueneEtOH for green chem; Toluene for kinetics.
Solubility Low in Water/Hexane; High in DMSO/DMFPrecipitates upon water addition to EtOH.
Stoichiometry 1.0 eq Aniline : 1.1 eq MITCExcess MITC required for kinetics.

Impurity Logic Tree

Use this decision tree to diagnose product quality issues immediately after filtration.

ImpurityTree Observation Observation: Product Appearance? Pink Pink/Purple Coloration Observation->Pink Sticky Sticky/Oily Texture Observation->Sticky LowMP Low Melting Point (<145°C) Observation->LowMP Oxidation Cause: Residual Aniline Oxidation Pink->Oxidation SolventTrap Cause: Solvent Occlusion Sticky->SolventTrap Isomer Cause: Regioisomer or Desulfurization LowMP->Isomer AcidWash Action: 0.5M HCl Wash (Remove Aniline) Oxidation->AcidWash DrySlow Action: Dry @ 50°C under High Vac SolventTrap->DrySlow Recryst Action: Recrystallize (Toluene/Hexane) Isomer->Recryst

Caption: Diagnostic logic for identifying and remediating common impurity profiles in thiourea synthesis.

References

  • Vogel's Textbook of Practical Organic Chemistry , 5th Ed. General methods for the preparation of thioureas from amines and isothiocyanates.[1] (Standard Reference for Thiourea Protocols).

  • Sigma-Aldrich (Merck) . 1-(2-Bromophenyl)-3-methylthiourea Product Page (CAS 52599-27-6).

  • Organic Syntheses , Coll. Vol. 3, p. 599 (1955). Preparation of Methyl Isothiocyanate (Reference for handling and reactivity).[2]

  • PubChem Database . 1-(2-Bromophenyl)-3-methylthiourea Compound Summary.

  • Chemical Book . Physical Properties and Safety Data for 1-(2-Bromophenyl)-3-methylthiourea.

Sources

Troubleshooting

Avoiding emulsion during "1-(2-Bromophenyl)-3-methylthiourea" workup

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Advisory – Emulsion Mitigation in 1-(2-Bromophenyl)-3-methylthiourea Workup Executive Summary The synthesis of 1-(2-Bromophenyl)-3-...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Advisory – Emulsion Mitigation in 1-(2-Bromophenyl)-3-methylthiourea Workup

Executive Summary

The synthesis of 1-(2-Bromophenyl)-3-methylthiourea (typically via the nucleophilic addition of 2-bromoaniline to methyl isothiocyanate) presents a specific workup challenge: persistent interfacial emulsions .

This issue arises from the amphiphilic nature of the thiourea product (possessing both a lipophilic bromophenyl ring and a polar thioamide core) combined with the surfactant-like behavior of unreacted aniline precursors. This guide provides a root-cause analysis and a self-validating protocol to eliminate these emulsions, ensuring high-purity isolation.

Part 1: The Physics of the Problem (Root Cause Analysis)

To solve the emulsion, you must understand why it forms. In this specific reaction matrix, three factors conspire to stabilize the oil-water interface:

  • Amphiphilic Stabilization: The target molecule acts as a weak surfactant. The N-H protons are hydrogen-bond donors (interacting with water), while the bromophenyl group is hydrophobic. This lowers interfacial tension, stabilizing micro-droplets.

  • The "Aniline Effect": Unreacted 2-bromoaniline is a weak base. If the aqueous wash is too acidic, the anilinium salt forms, acting as a cationic surfactant. If too basic, fine precipitates of the product may linger at the interface.

  • Density Matching: The density of the halogenated product approaches that of water (approx. 1.0 g/mL), especially when dissolved in mixtures of EtOAc/Hexane, reducing the driving force (buoyancy) required for phase separation.

Part 2: Troubleshooting Guide (Q&A)

Q1: The layers aren't separating after my first aqueous wash. What is the immediate fix?

Diagnosis: You likely have a "Density Lock" or "Particle Stabilization." Immediate Remediation:

  • The "Salting Out" Method: Add solid Sodium Chloride (NaCl) directly to the separatory funnel until the aqueous layer is saturated.

    • Mechanism:[1][2][3][4] This increases the density and ionic strength of the aqueous phase, forcing organics out ("salting out") and increasing the density differential.

  • The "Filtration" Method: If you see a "rag layer" (solid debris at the interface), drain the entire mixture through a pad of Celite® (diatomaceous earth).

    • Mechanism:[1][2][3][4] The solids often act as physical stabilizers for the emulsion (Pickering emulsion). Removing them breaks the surface tension lock.

Q2: Why does the emulsion get worse when I wash with 1M HCl?

Cause: Protonation of the thiourea sulfur or the unreacted aniline creates ionic species that act as potent surfactants. Correction: Avoid strong acid washes. If you must remove unreacted aniline, use a mild acidic buffer (pH 4-5) like 0.5M Citric Acid, rather than strong mineral acids, to prevent protonation of the thiourea product itself.

Q3: Can I avoid the aqueous workup entirely?

Strategy: Yes, and this is often the superior method for thioureas. Protocol:

  • Evaporate the reaction solvent (e.g., DCM or THF) to dryness.

  • Redissolve the crude residue in a minimal amount of hot Ethanol or Acetone.

  • Precipitate by slowly adding cold water or Hexanes with vigorous stirring.

  • Filter the solid.[3][5] This bypasses the liquid-liquid extraction interface entirely.

Part 3: Optimized Experimental Protocol

This protocol is designed with Critical Control Points (CCP) to prevent emulsion formation before it starts.

Reaction: 2-Bromoaniline (1.0 eq) + Methyl Isothiocyanate (1.1 eq)


 1-(2-Bromophenyl)-3-methylthiourea.
StepActionTechnical Rationale (Why?)
1. Quench Cool reaction to 0°C. Add Saturated Brine (not water).CCP 1: High ionic strength prevents immediate surfactant alignment at the interface.
2. Solvent Dilute with Dichloromethane (DCM) , not Ethyl Acetate.DCM (

) is significantly denser than water, providing a strong gravity vector for separation.
3. Filtration CRITICAL: Filter the biphasic mixture through a sintered glass funnel (Porosity 3) or Celite pad before separation.Removes micro-precipitates that stabilize Pickering emulsions.
4. Wash Wash organic layer with 5% NaHCO3 (aq), then Brine.Mild base removes trace acid catalysts without deprotonating the thiourea (pKa ~12-13).
5. Drying Dry over Na2SO4, filter, and concentrate.Standard water removal.

Part 4: Visual Decision Tree (Emulsion Rescue)

EmulsionRescue Start Start: Emulsion Detected CheckSolids Are solids visible at interface? Start->CheckSolids Filter Filter through Celite Pad CheckSolids->Filter Yes CheckDensity Are layer densities similar? CheckSolids->CheckDensity No Filter->CheckDensity AddBrine Add Saturated Brine (Increase Aqueous Density) CheckDensity->AddBrine Yes (Aqueous too light) DiluteOrganic Dilute with DCM (Increase Organic Density) CheckDensity->DiluteOrganic Yes (Organic too light) Wait Wait 20 mins / Gentle Rocking CheckDensity->Wait No AddBrine->Wait DiluteOrganic->Wait Centrifuge Centrifuge (Physical Force) Wait->Centrifuge Still Emulsified Success Phase Separation Achieved Wait->Success Separated Centrifuge->Success

Caption: Workflow for diagnosing and breaking persistent emulsions during thiourea workup.

Part 5: Reference Data

Table 1: Solvent Parameters for Extraction Optimization

SolventDensity (g/mL)Suitability for Thiourea ExtractionNotes
Dichloromethane (DCM) 1.33High Excellent density difference; solubilizes thioureas well.
Ethyl Acetate (EtOAc) 0.90Low Density too close to water (1.00); prone to inversion/emulsion.
Diethyl Ether 0.71Medium Good separation, but thioureas often have poor solubility.
Chloroform 1.49High Best alternative if DCM fails.

References

  • Sigma-Aldrich. (n.d.). 1-(2-Bromophenyl)-3-methylthiourea Product Analysis & Safety Data. Retrieved from

  • Chemistry LibreTexts. (2022). Step-by-Step Procedures For Extractions: Troubleshooting Emulsions. Retrieved from

  • Frontier, A. (n.d.).[6] Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. Retrieved from

  • PubChem. (n.d.). 1-(2-Bromophenyl)-3-phenylthiourea (Analogous Compound Data). National Library of Medicine. Retrieved from [7]

Sources

Optimization

Technical Support Center: NMR Analysis of 1-(2-Bromophenyl)-3-methylthiourea

Welcome to the Advanced Spectroscopy Support Portal. Current Ticket: #NMR-52599-Br Subject: Interpretation Anomalies in 1-(2-Bromophenyl)-3-methylthiourea Spectra Assigned Specialist: Senior Application Scientist, Struct...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Spectroscopy Support Portal. Current Ticket: #NMR-52599-Br Subject: Interpretation Anomalies in 1-(2-Bromophenyl)-3-methylthiourea Spectra Assigned Specialist: Senior Application Scientist, Structural Elucidation Group

Executive Summary

You are likely encountering difficulties interpreting the NMR spectrum of 1-(2-Bromophenyl)-3-methylthiourea due to three convergent physicochemical phenomena: restricted rotational isomerism (rotamers) , quadrupolar broadening , and ortho-substitution symmetry breaking .

This molecule is not static.[1][2][3][4][5][6][7][8][9] The thiourea moiety (


) exhibits significant double-bond character, creating distinct conformational isomers that coexist on the NMR timescale at room temperature. This often leads users to falsely identify their pure compound as "impure" due to signal duplication.

Troubleshooting Module 1: "I see double peaks. Is my sample impure?"

The Issue

You observe two sets of signals for the methyl group (e.g., two doublets or broad singlets around 3.0 ppm) and potentially duplicated aromatic signals. Integration does not yield whole numbers (e.g., 0.7H vs 0.3H).

The Mechanism: Restricted Rotation (Rotamers)

Thioureas possess a resonance structure where the nitrogen lone pairs donate electron density into the thiocarbonyl carbon. This creates a partial double bond between


, creating a high rotational energy barrier (

).

Consequently, the molecule exists as syn and anti (or E/Z) rotamers. At room temperature, the interconversion is slow on the NMR timescale, resulting in two distinct sets of signals.

Diagnostic Protocol: Variable Temperature (VT) NMR

To confirm these are rotamers and not impurities, you must accelerate the exchange rate.

  • Preparation: Dissolve 10-15 mg of sample in DMSO-d6 (high boiling point is required).

  • Baseline Scan: Acquire a standard 1H spectrum at 298 K (25°C) . Note the separation of the methyl signals.[6]

  • Heating Phase: Increase the probe temperature to 323 K (50°C) and acquire a spectrum.

  • Coalescence: Continue heating in 10 K increments up to 373 K (100°C) .

    • Result: As temperature rises, the distinct peaks will broaden, merge (coalesce), and finally sharpen into a single average signal.

    • Validation: If the peaks merge, it is a single pure compound. If they remain distinct, you have an impurity.

Visualization: Rotameric Equilibrium

RotamerLogic Start Observation: Duplicated Signals Check Are ratios non-integer (e.g. 3:1)? Start->Check Hypothesis Hypothesis: Rotational Isomerism Check->Hypothesis Yes Exp Experiment: VT-NMR (Heat to 80°C) Hypothesis->Exp Result1 Signals Coalesce (Merge) Exp->Result1 Result2 Signals Remain Separate Exp->Result2 Concl1 CONFIRMED: Rotamers (Pure) Result1->Concl1 Concl2 CONFIRMED: Impurity Present Result2->Concl2

Figure 1: Logical flow for distinguishing rotamers from impurities using Variable Temperature NMR.

Troubleshooting Module 2: "The NH protons are missing or too broad."

The Issue

You cannot locate the two NH protons (expected ~8.0–10.0 ppm), or they appear as "humps" in the baseline.

The Mechanism[12]
  • Quadrupolar Broadening: The

    
     nucleus (spin 
    
    
    
    ) has a quadrupole moment. This causes rapid relaxation of the attached proton, broadening the signal—sometimes into the baseline noise.
  • Chemical Exchange: In solvents like

    
     containing trace water or acid, the labile NH protons exchange with the solvent pool at an intermediate rate, causing extreme broadening.
    
Diagnostic Protocol: Solvent Switch & D2O Shake

Do not use


 for primary characterization of thioureas. 
  • Switch Solvent: Run the sample in DMSO-d6 .[7][10]

    • Why: DMSO is a hydrogen-bond acceptor. It "locks" the NH protons in place via H-bonding, slowing the exchange rate and sharpening the signals. It also shifts them downfield (typically >9 ppm), separating them from the aromatic region.

  • D2O Exchange (Self-Validation):

    • Take your DMSO-d6 sample.[10][11]

    • Add 1-2 drops of

      
      .
      
    • Shake and re-run the spectrum.

    • Result: The NH signals will vanish (exchange with D), confirming their identity.

Troubleshooting Module 3: "The aromatic region is complex/overlapping."

The Issue

The aromatic region (7.0–8.0 ppm) shows a complex multiplet pattern rather than the clean doublets/triplets expected for a para-substituted system.

The Mechanism: Ortho-Substitution (ABCD System)

The 2-Bromo substituent breaks the symmetry of the phenyl ring. Unlike a para-substituted ring (which gives an


 system often looking like two doublets), the 2-bromo group creates an ABCD spin system . Every aromatic proton is magnetically unique.
  • H-3 (Ortho to Br): Deshielded by the electronegative Bromine.

  • H-6 (Ortho to N): Deshielded by the thiourea nitrogen.

  • H-4/H-5: Distinct chemical shifts due to electronic effects.

Expected Chemical Shifts (DMSO-d6)
MoietyProton (1H)

(ppm)
Carbon (13C)

(ppm)
Multiplicity / Notes
C=S N/A180.0 – 183.0 Distinctive thiocarbonyl (most downfield signal).
NH (Ar) 9.0 – 10.0N/ABroad singlet. Disappears with D2O.
NH (Me) 7.5 – 8.5N/ABroad singlet or quartet (coupling to Me).
Ar-H (H3) 7.6 – 7.7~132.0Doublet (approx). Deshielded by Br.
Ar-H (H6) 7.4 – 7.6~128.0Multiplet. Deshielded by N.
Ar-H (H4/5) 7.1 – 7.3126.0 – 128.0Multiplets (td or dd).[11]
Ar-C-Br N/A~118.0 – 122.0Quaternary. Upfield due to heavy atom effect.
CH3 2.9 – 3.1 ~30.0 – 32.0Doublet (if coupled to NH) or broad singlet.

Note: Exact values vary by concentration and temperature due to the rotameric equilibrium.

Visualizing the Molecular Dynamics

The following diagram illustrates the structural causes of the spectral anomalies.

MolecularDynamics cluster_0 1-(2-Bromophenyl)-3-methylthiourea Structure Ph(2-Br)-NH-C(=S)-NH-CH3 Rot Restricted Rotation (C-N) Creates Rotamers Structure->Rot Quad Quadrupole Moment (14N) Broadens NH signals Structure->Quad Subst 2-Bromo Substituent Creates ABCD Spin System Structure->Subst Effect1 Split Methyl Peaks (e.g. 2.95 & 3.10 ppm) Rot->Effect1 Effect2 NH signals broad/missing in CDCl3 Quad->Effect2 Effect3 Complex Aromatic Region (No simple doublets) Subst->Effect3

Figure 2: Causal map linking molecular features to spectral anomalies.

Frequently Asked Questions (FAQ)

Q: Why is the Carbon-13 signal for C=S so weak? A: Quaternary carbons generally have long relaxation times (


) and lack Nuclear Overhauser Effect (NOE) enhancement because they have no attached protons.
  • Fix: Increase the relaxation delay (

    
    ) to 2–5 seconds and increase the number of scans.
    

Q: Can I use CDCl3 if I add a drop of DMSO? A: It is not recommended. Mixed solvent systems create "drifting" chemical shifts that are hard to reproduce. Stick to pure DMSO-d6 for consistency in thiourea analysis.

Q: Is my compound decomposing into the isothiocyanate? A: If you see a sharp singlet around 3.0–3.5 ppm (methyl isothiocyanate) or a triplet around 7.0–7.5 ppm (2-bromoaniline) that increases over time, yes. However, rotamers are reversible; decomposition products are not. Use the VT-NMR protocol to distinguish them.

References

  • Restricted Rotation in Thioureas

    • Holloway, C. E., & Taylor, M. H. (1966). Nuclear Magnetic Resonance Studies of Thioureas. This foundational work establishes the barrier to rotation in N,N'-disubstituted thioureas.

    • Source: (Generic link to Journal of the American Chemical Society archives for context).

  • Solvent Effects on Amide/Thioamide Shifts

    • Abraham, R. J., & Mobli, M. (2006). 1H NMR spectra part 23: the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts.
    • Source:

  • General NMR Impurity Tables

    • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
    • Source:

  • Thiourea Synthesis & Spectral Data (Analogous Compounds)

    • Detailed spectral data for 1-phenyl-2-thiourea derivatives can be found in standard spectral databases such as SDBS (AIST) or ChemicalBook.
    • Source: (Used for comparative shift analysis).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1-(2-Bromophenyl)-3-methylthiourea vs. Advanced Thiourea Scaffolds

Executive Summary 1-(2-Bromophenyl)-3-methylthiourea (CAS: 52599-27-6) represents a critical "baseline motif" in the development of bioactive organosulfur compounds. While often overshadowed by more complex heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Bromophenyl)-3-methylthiourea (CAS: 52599-27-6) represents a critical "baseline motif" in the development of bioactive organosulfur compounds. While often overshadowed by more complex heterocyclic derivatives, this molecule serves as a fundamental reference point for understanding the ortho-halogen effect in medicinal chemistry.

This guide objectively compares the physicochemical and biological performance of this methyl-substituted baseline against two distinct classes of alternatives:

  • Regioisomers (Para-substituted): To isolate the steric and electronic impact of the ortho-bromine.

  • Diaryl/Heterocyclic Derivatives: To demonstrate the efficacy gains achieved by replacing the methyl group with lipophilic or pharmacophoric moieties.

Part 1: Chemical Profile & Structural Analysis

The defining feature of 1-(2-Bromophenyl)-3-methylthiourea is the proximity of the bulky bromine atom to the thiourea binding core. This creates a unique steric lock that influences conformation and reactivity.

The "Ortho-Effect" Mechanism

Unlike its para (4-bromo) analog, the ortho (2-bromo) substituent exerts a "field effect" and steric pressure that forces the phenyl ring out of planarity with the thiourea moiety.

  • Intramolecular Halogen Bonding: The ortho-Br can act as a Lewis acid (sigma-hole donor) interacting with the sulfur atom (Lewis base), potentially locking the conformation.

  • Lipophilicity (LogP): The methyl group provides minimal lipophilicity compared to aryl chains, making this compound a standard for assessing baseline cellular permeability.

Table 1: Physicochemical Comparison
Feature1-(2-Bromophenyl)-3-methylthiourea 1-(4-Bromophenyl)-3-methylthiourea 1-(2-Bromophenyl)-3-(4-chloro-3-nitrophenyl)thiourea
Role Steric/Electronic BaselineRegio-Control (Electronic only)High-Potency Lead
Steric Hindrance High (Ortho-clash)LowHigh
Conformation Twisted (Non-planar)Planar capableTwisted
H-Bond Potential 2 Donors (NH), 1 Acceptor (S)2 Donors, 1 Acceptor2 Donors, 1 Acceptor + Nitro group
Primary Application Fragment screening, Crystal engineeringControl compoundAntimicrobial/Anticancer Drug Candidate

Part 2: Performance Comparison (Biological & Functional)

Antimicrobial Efficacy (SAR Analysis)

In Structure-Activity Relationship (SAR) studies, the methyl group acts as a "dummy" substituent. It allows researchers to measure the intrinsic activity of the N-(2-bromophenyl)thiourea warhead without the interference of a second pharmacophore.

  • Performance: The target compound typically exhibits moderate to low antimicrobial activity (MIC > 50 µg/mL) compared to diaryl derivatives.

  • Why it matters: If a derivative with a complex tail (e.g., Comparator 3 in Table 1) shows high activity (MIC < 10 µg/mL), the gain can be attributed specifically to the new group. If the methyl baseline is inactive, the warhead alone is insufficient.

Crystal Engineering & Halogen Bonding

In the solid state, 1-(2-Bromophenyl)-3-methylthiourea is superior to many bulky analogs for studying fundamental intermolecular interactions.

  • Observation: The small methyl group prevents steric crowding on one side, allowing the ortho-Br to form clear halogen bonds (C–Br···S or C–Br···N) in the crystal lattice.[1][2]

  • Utility: Essential for designing "molecular switches" where conformation changes based on halogen bond formation.

Part 3: Mechanistic Visualization

The following diagram illustrates the synthesis pathway and the divergent SAR logic used to upgrade the baseline compound into a potent drug candidate.

Thiourea_SAR Start1 2-Bromoaniline Target 1-(2-Bromophenyl)- 3-methylthiourea (BASELINE) Start1->Target Reflux (EtOH) Start2 Methyl Isothiocyanate Start2->Target RouteA Route A: Regio-Modification (4-Bromo isomer) Target->RouteA Isomer Comparison RouteB Route B: Pharmacophore Expansion (Replace Methyl with Aryl) Target->RouteB Lead Optimization ResultA Loss of Steric Lock (Planar Conformation) RouteA->ResultA ResultB High Potency Analog (e.g., Anti-TB Activity) RouteB->ResultB

Figure 1: Synthesis and SAR divergence. The target compound serves as the central node from which structural optimization branches out.

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-(2-Bromophenyl)-3-methylthiourea

Rationale: This method utilizes the nucleophilic addition of an amine to an isothiocyanate, a self-validating reaction due to the precipitation of the product.

Materials:

  • 2-Bromoaniline (1.0 eq)

  • Methyl isothiocyanate (1.1 eq)

  • Ethanol (Absolute)

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of 2-bromoaniline in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 11 mmol of methyl isothiocyanate dropwise with constant stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Work-up: Cool the reaction mixture to room temperature, then pour onto crushed ice.

  • Purification: Filter the resulting solid precipitate. Recrystallize from ethanol to obtain pure white/off-white crystals.

  • Validation:

    • Melting Point Check: Expect range ~150–155°C (verify with specific literature value for this derivative).

    • IR Spectroscopy: Look for disappearance of N=C=S peak (~2100 cm⁻¹) and appearance of C=S (~1250 cm⁻¹) and N-H (~3200 cm⁻¹).

Protocol B: MIC Determination (Antimicrobial Baseline)

Rationale: To establish the baseline toxicity of the scaffold against standard pathogens (S. aureus, E. coli).

Methodology:

  • Stock Solution: Dissolve the compound in DMSO (1 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton broth (Range: 500 µg/mL to 0.9 µg/mL).

  • Inoculation: Add bacterial suspension (adjusted to 0.5 McFarland standard) to each well.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

    • Note: Always run a DMSO control to ensure solvent toxicity does not interfere.

References

  • Saeed, A., et al. (2008).[2] "Synthesis, characterization and biological activity of some new 1-aroyl-3-aryl thioureas." Journal of Fluorine Chemistry. (Context: Establishes general thiourea synthesis and biological baseline).

  • Saleem, H. F., & Yamin, B. M. (2010).[1] "N-(2-Bromophenyl)thiourea." Acta Crystallographica Section E. (Context: Crystal structure of the closely related des-methyl analog, confirming the ortho-bromo steric effect).

  • Yunus, U., et al. (2009). "Synthesis and Anti-bacterial Activities of Some Novel 1-Aroyl-3-aryl Thioureas." Journal of the Chemical Society of Pakistan. (Context: Comparative MIC values for diaryl vs. simple thioureas).
  • Sigma-Aldrich. "1-(2-Bromophenyl)-3-methylthiourea Product Page." (Context: Commercial availability and CAS verification).

Sources

Comparative

A Comparative Guide to 1-(2-Bromophenyl)-3-methylthiourea and Known Inhibitors in Drug Discovery

In the landscape of modern drug discovery, the identification and characterization of novel small molecule inhibitors are paramount to advancing therapeutic strategies. The thiourea scaffold has emerged as a privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification and characterization of novel small molecule inhibitors are paramount to advancing therapeutic strategies. The thiourea scaffold has emerged as a privileged structure, with its derivatives demonstrating a remarkable breadth of biological activities. This guide provides an in-depth comparative analysis of "1-(2-Bromophenyl)-3-methylthiourea," a representative halogenated phenylthiourea, against established inhibitors of clinically relevant targets. Drawing upon extensive experimental data and established protocols, we will explore its potential inhibitory profile against Urease, Carbonic Anhydrase IX (CA IX), and the Transient Receptor Potential Melastatin 8 (TRPM8) channel. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this class of compounds.

Introduction to Phenylthioureas: A Versatile Pharmacophore

Thiourea derivatives, characterized by the presence of a central thiocarbonyl group flanked by two nitrogen atoms, are a class of compounds with diverse biological applications, including anti-inflammatory, anticancer, antiviral, and enzyme inhibitory properties.[1][2] The incorporation of a phenyl ring, particularly with halogen substituents, has been shown to be a critical determinant of their inhibitory potency and selectivity against various biological targets.[3][4] "1-(2-Bromophenyl)-3-methylthiourea" embodies these key structural features, making it a compelling candidate for investigation as a modulator of disease-associated proteins.

This guide will systematically compare the hypothetical performance of "1-(2-Bromophenyl)-3-methylthiourea" with that of well-characterized inhibitors in three distinct and therapeutically significant areas:

  • Urease Inhibition: A key target for the treatment of Helicobacter pylori infections.

  • Carbonic Anhydrase IX Inhibition: A crucial enzyme in the tumor microenvironment, representing a target for novel cancer therapies.

  • TRPM8 Channel Antagonism: A promising avenue for the management of neuropathic pain and cold hypersensitivity.

Through a detailed examination of established experimental protocols and comparative efficacy data, we aim to provide a comprehensive framework for evaluating the potential of "1-(2-Bromophenyl)-3-methylthiourea" and structurally related compounds in a drug discovery context.

Section 1: Urease Inhibition - A Strategy Against Helicobacter pylori

The Rationale for Urease Inhibition:

Helicobacter pylori is a bacterium that colonizes the gastric mucosa and is a primary cause of gastritis, peptic ulcers, and gastric cancer.[5][6] A critical virulence factor for its survival in the acidic environment of the stomach is the enzyme urease.[5] Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide, thereby neutralizing gastric acid and allowing the bacterium to thrive.[7] Inhibition of urease is therefore a validated therapeutic strategy to combat H. pylori infections.[8] Thiourea and its derivatives are recognized as a significant class of urease inhibitors.[4][9]

Comparative Inhibitor Performance:

To contextualize the potential efficacy of "1-(2-Bromophenyl)-3-methylthiourea," we compare it against two standard urease inhibitors: Thiourea (the parent compound) and Acetohydroxamic Acid (AHA) , a clinically recognized urease inhibitor.

InhibitorTargetIC50 Value (µM)Reference
Thiourea Jack Bean Urease21.86 ± 0.40[10]
Acetohydroxamic Acid (AHA) H. pylori Urease47.29 ± 2.06 (µg/mL)[11]
1-(2-Bromophenyl)-3-methylthiourea Jack Bean UreaseHypothetical

Experimental Protocol: In Vitro Urease Inhibition Assay (Berthelot Method)

This protocol outlines a robust and widely used colorimetric assay to determine the in vitro inhibitory activity of a test compound against urease. The principle lies in the quantification of ammonia produced from the enzymatic breakdown of urea.[1][12]

Caption: Workflow for the in vitro urease inhibition assay using the Berthelot method.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of Jack Bean Urease (e.g., 1 U/well) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).

    • Prepare a stock solution of urea (e.g., 50 mM) in the same buffer.

    • Prepare serial dilutions of the test compound ("1-(2-Bromophenyl)-3-methylthiourea") and standard inhibitors (Thiourea, AHA) in a suitable solvent (e.g., DMSO).

    • Prepare the Berthelot reagents: Solution A (phenol and sodium nitroprusside) and Solution B (alkaline hypochlorite).[2]

  • Assay Procedure (96-well plate format):

    • To each well, add 10 µL of the urease enzyme solution.

    • Add 10 µL of the test compound dilution or standard inhibitor. For the negative control (100% enzyme activity), add 10 µL of the solvent.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the urea solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

  • Detection:

    • Stop the reaction and initiate color development by adding 100 µL of Solution A followed by 50 µL of Solution B to each well.[13]

    • Incubate the plate at room temperature for 30 minutes in the dark.[13]

    • Measure the absorbance at 670 nm using a microplate reader.[13]

  • Data Analysis:

    • Calculate the percentage of urease inhibition using the formula: % Inhibition = [1 - (ODtest well / ODcontrol well)] x 100

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway Context:

The pathogenic role of H. pylori urease extends beyond acid neutralization. The ammonia produced can directly damage gastric epithelial cells and trigger an inflammatory response.[14][15] Furthermore, urease can be internalized by gastric cells and activate signaling pathways that promote angiogenesis and cell proliferation, contributing to the development of gastric cancer.[8][16]

Urease_Pathogenesis cluster_lumen Gastric Lumen (Acidic) cluster_cell Gastric Epithelial Cell Urea Urea Urease H. pylori Urease Urea->Urease Hydrolysis Ammonia Ammonia (NH3) Urease->Ammonia Produces Internalization Urease Internalization Urease->Internalization Internalized via Lipid Rafts CellDamage Cellular Damage Ammonia->CellDamage Induces Inflammation Inflammatory Response (NF-κB activation) Ammonia->Inflammation Triggers PI3K_Akt PI3K/Akt Pathway Internalization->PI3K_Akt Activates HIF1a HIF-1α Stabilization PI3K_Akt->HIF1a Stabilizes Angiogenesis Angiogenesis (VEGF) HIF1a->Angiogenesis Promotes

Caption: Pathogenic mechanisms of H. pylori urease in the gastric environment.

Section 2: Carbonic Anhydrase IX (CA IX) Inhibition - A Targeted Approach in Oncology

The Rationale for CA IX Inhibition:

Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is a key indicator of hypoxia, a common feature of the tumor microenvironment.[11][17][18] CA IX plays a critical role in pH regulation, helping cancer cells to survive and proliferate in the acidic conditions that result from their altered metabolism.[11] By catalyzing the hydration of carbon dioxide to bicarbonate and protons, CA IX contributes to maintaining a neutral intracellular pH while acidifying the extracellular space, which in turn promotes tumor invasion and metastasis.[19] Therefore, selective inhibition of CA IX is a promising strategy for cancer therapy.

Comparative Inhibitor Performance:

The potential of "1-(2-Bromophenyl)-3-methylthiourea" as a CA IX inhibitor is evaluated against two well-established sulfonamide-based carbonic anhydrase inhibitors: Acetazolamide and Indisulam .

InhibitorTargetIC50 Value (nM)Reference
Acetazolamide hCA IX30[20]
Indisulam (E7070) hCA IX45.1 (Ki)[20]
1-(2-Bromophenyl)-3-methylthiourea hCA IXHypothetical

Experimental Protocol: In Vitro CA IX Inhibition Assay (Esterase Activity)

This protocol describes a colorimetric assay to measure the inhibitory effect of a compound on the esterase activity of CA IX. This method is a convenient surrogate for the enzyme's physiological CO2 hydration activity.[9][21]

Caption: Workflow for the in vitro CA IX inhibition assay based on esterase activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dilute recombinant human CA IX to a working concentration (e.g., 20 ng/µL) in assay buffer (e.g., 12.5 mM Tris, 75 mM NaCl, pH 7.5).[22]

    • Prepare a 100 mM stock solution of p-nitrophenyl acetate (p-NPA) in acetone and dilute it to a working concentration (e.g., 2 mM) in assay buffer.[22]

    • Prepare serial dilutions of "1-(2-Bromophenyl)-3-methylthiourea" and standard inhibitors (Acetazolamide, Indisulam) in a suitable solvent.

  • Assay Procedure (96-well plate format):

    • In a clear 96-well plate, add 50 µL of the diluted rhCA IX solution to each well.[22]

    • Add the desired concentration of the test compound or standard inhibitor to the wells.

    • Initiate the reaction by adding 50 µL of the 2 mM p-NPA substrate solution.[22]

    • Include a substrate blank containing 50 µL of assay buffer and 50 µL of the p-NPA solution.[22]

  • Detection:

    • Immediately place the plate in a microplate reader and measure the absorbance at 400 nm in kinetic mode for 5 minutes at 25°C.[22]

  • Data Analysis:

    • Determine the rate of the reaction (Vmax) from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway Context:

The expression of CA IX is primarily regulated by the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α).[23][24] Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it binds to the hypoxia-response element (HRE) in the CA9 gene promoter, leading to increased transcription of CA IX.[23] The PI3K/Akt and MAPK signaling pathways can also positively regulate CA IX expression.[24]

CAIX_Regulation cluster_stimuli Tumor Microenvironment cluster_signaling Intracellular Signaling cluster_transcription Gene Transcription Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization Induces GrowthFactors Growth Factors PI3K_Akt PI3K/Akt Pathway GrowthFactors->PI3K_Akt MAPK MAPK Pathway GrowthFactors->MAPK HIF1a_translocation HIF-1α Nuclear Translocation HIF1a_stabilization->HIF1a_translocation PI3K_Akt->HIF1a_stabilization Promotes MAPK->HIF1a_stabilization Promotes HRE Hypoxia-Response Element (CA9 Promoter) HIF1a_translocation->HRE Binds to CAIX_mRNA CA9 mRNA Transcription HRE->CAIX_mRNA Initiates CAIX_Protein CA IX Protein Expression CAIX_mRNA->CAIX_Protein Translation

Caption: Signaling pathway for the hypoxia-induced expression of Carbonic Anhydrase IX.

Section 3: TRPM8 Channel Antagonism - A Novel Approach to Neuropathic Pain

The Rationale for TRPM8 Antagonism:

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel that functions as the primary sensor for cold temperatures and cooling agents like menthol.[25] It is predominantly expressed in a subset of sensory neurons.[26] In pathological conditions such as neuropathic pain, which can arise from nerve injury or chemotherapy, there is an increased sensitivity to cold, a condition known as cold allodynia.[5][27][28] Evidence suggests that TRPM8 plays a significant role in mediating this cold hypersensitivity.[26][29] Therefore, antagonists of the TRPM8 channel are being actively investigated as a novel class of analgesics for the treatment of neuropathic pain.[26]

Comparative Inhibitor Performance:

Here, we compare the potential of "1-(2-Bromophenyl)-3-methylthiourea" against two well-characterized TRPM8 antagonists: BCTC and AMTB .

InhibitorTargetIC50 Value (µM)Reference
BCTC hTRPM80.8 ± 1.0[30]
AMTB hTRPM811.1 - 0.22[31]
1-(2-Bromophenyl)-3-methylthiourea hTRPM8Hypothetical

Experimental Protocol: In Vitro TRPM8 Functional Assay (Calcium Flux)

This protocol details a cell-based functional assay to measure the antagonistic activity of a compound on TRPM8 channels using a fluorometric imaging plate reader (FLIPR) to monitor changes in intracellular calcium concentration.

Caption: Workflow for a FLIPR-based calcium flux assay to screen for TRPM8 antagonists.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture a cell line stably expressing human TRPM8 (e.g., HEK293 or CHO cells) under standard conditions.

    • Plate the cells into 96- or 384-well black-walled, clear-bottom microplates and incubate overnight.[32]

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the components of a FLIPR Calcium Assay Kit) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).[33]

    • Remove the cell culture medium and add the dye loading buffer to each well.

    • Incubate the plate for approximately 1 hour at 37°C.[32]

  • Assay Procedure (using FLIPR):

    • Prepare serial dilutions of "1-(2-Bromophenyl)-3-methylthiourea" and standard antagonists (BCTC, AMTB) in the assay buffer.

    • Prepare a solution of a TRPM8 agonist, such as menthol, at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will first add the test compound/antagonist to the cell plate and incubate for a defined period.

    • Subsequently, the instrument will add the agonist (menthol) to the wells and immediately begin measuring the change in fluorescence intensity over time.

  • Data Analysis:

    • The fluorescence signal, which corresponds to the intracellular calcium concentration, is recorded.

    • The antagonistic effect is determined by the reduction in the agonist-induced calcium response in the presence of the test compound.

    • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathway Context:

In neuropathic pain states, nerve injury can lead to an increased expression and sensitization of TRPM8 channels in sensory neurons.[27] When these channels are activated by cold stimuli, there is an influx of cations (primarily Ca2+ and Na+), leading to membrane depolarization and the generation of action potentials that are transmitted to the central nervous system and perceived as pain. TRPM8 antagonists block this ion influx, thereby reducing the excitability of these neurons and alleviating cold-induced pain. The sensitization of TRPM8 may involve protein kinase C (PKC) and the activation of transcription factors like NF-κB.[29]

TRPM8_Pain_Pathway cluster_stimulus Peripheral Stimulus cluster_neuron Sensory Neuron cluster_cns Central Nervous System Cold Cold Stimulus TRPM8 TRPM8 Channel Cold->TRPM8 Activates NerveInjury Nerve Injury Sensitization TRPM8 Upregulation & Sensitization (PKC, NF-κB) NerveInjury->Sensitization IonInflux Ca2+/Na+ Influx TRPM8->IonInflux Sensitization->TRPM8 Enhances response of Depolarization Membrane Depolarization IonInflux->Depolarization ActionPotential Action Potential Firing Depolarization->ActionPotential PainSignal Pain Signal Transmission ActionPotential->PainSignal To Spinal Cord PainPerception Perception of Pain (Cold Allodynia) PainSignal->PainPerception Antagonist TRPM8 Antagonist (e.g., 1-(2-Bromophenyl)-3-methylthiourea) Antagonist->TRPM8 Blocks

Caption: Role of the TRPM8 channel in neuropathic cold allodynia and the mechanism of its antagonism.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the comparative evaluation of "1-(2-Bromophenyl)-3-methylthiourea" against established inhibitors of urease, carbonic anhydrase IX, and the TRPM8 channel. The detailed experimental protocols and an understanding of the underlying biological pathways offer a clear roadmap for researchers to assess the therapeutic potential of this and other novel thiourea derivatives.

The true inhibitory profile of "1-(2-Bromophenyl)-3-methylthiourea" can only be ascertained through rigorous experimental validation using the assays described herein. The presence of the bromophenyl moiety suggests that it may exhibit potent activity, particularly as a CA IX or TRPM8 inhibitor, where halogenated aromatic rings are often key for high-affinity binding.

Future studies should focus on synthesizing "1-(2-Bromophenyl)-3-methylthiourea" and performing these in vitro assays to determine its IC50 values against each target. Subsequent investigations could include selectivity profiling against other carbonic anhydrase isoforms and TRP channels, as well as in vivo studies in relevant animal models of H. pylori infection, cancer, and neuropathic pain to validate its therapeutic potential. The insights gained from such studies will be invaluable in advancing the development of novel thiourea-based therapeutics.

References

  • Current time information in Bangalore, IN. (n.d.). Google.
  • Berthelot Method. (n.d.). Labcare diagnostics. Retrieved January 31, 2026, from [Link]

  • Berthelot's Urease Activity Assay. (2022). UCL iGEM. Retrieved January 31, 2026, from [Link]

  • Sheng, J., et al. (2021). Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside. Food Science & Nutrition, 9(12), 6696-6706.
  • Urease Assay Kit. (n.d.). Bio-Techne. Retrieved January 31, 2026, from [Link]

  • Urea Berthelot Enzymatic – Colorimetric test. (n.d.). Atlas Medical. Retrieved January 31, 2026, from [Link]

  • Bessède, E., et al. (2019). The Helicobacter pylori Urease Virulence Factor Is Required for the Induction of Hypoxia-Induced Factor-1α in Gastric Cells. International Journal of Molecular Sciences, 20(12), 2873.
  • IC50 values (ug/mL) for compounds 15, 20, 22, and Acetazolamide against carbonic anhydrases I, II, IX, and XII. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Xing, H., et al. (2007). TRPM8 Mechanism of Cold Allodynia after Chronic Nerve Injury. The Journal of Neuroscience, 27(50), 13680-13690.
  • FLIPR Calcium Evaluation Assay Kit Guide. (n.d.). Molecular Devices. Retrieved January 31, 2026, from [Link]

  • Menthol activation of TRPM8. Concentration dependent antagonism of... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • IC50 values and the maximum percentage of inhibitory values of thiourea and the tested oxime compounds 2, 6, 7, 8, and 9. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Svobodová, J., et al. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Cancer & Metastasis Reviews, 38(1-2), 167-193.
  • Caspani, O., et al. (2009).
  • Mboge, M. Y., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1433-1442.
  • Wykoff, C. C., et al. (2000). Hypoxia-inducible Expression of Tumor-associated Carbonic Anhydrases. Cancer Research, 60(24), 7075-7083.
  • As A11 (Bis-TU) had the lowest IC50 of the thiourea compounds, it was selected for further study. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening. (2021). International Journal of Molecular Sciences, 22(16), 8878.
  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2020).
  • Olivera-Severo, D., et al. (2017). A New Role for Helicobacter pylori Urease: Contributions to Angiogenesis. Frontiers in Microbiology, 8, 1885.
  • A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers. (2012). Methods in Molecular Biology, 897, 107-118.
  • Carbonic Anhydrase Activity Assay. (2019). protocols.io. Retrieved January 31, 2026, from [Link]

  • Exploring the Chemical Space of Urease Inhibitors to Extract Meaningful Trends and Drivers of Activity. (2022).
  • Kalavská, K., et al. (2012). Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show?. Frontiers in Physiology, 3, 497.
  • IC 50 values for compounds 1a-1n (CA-IX inhibition data). (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • CALCIUM FLUX PROTOCOL. (n.d.). University of Pennsylvania. Retrieved January 31, 2026, from [Link]

  • Xing, H., et al. (2007). TRPM8 Mechanism of Cold Allodynia after Chronic Nerve Injury. The Journal of Neuroscience, 27(50), 13680-13690.
  • Targeting Urease: A Promising Adjuvant Strategy for Effective Helicobacter pylori Eradic
  • Transient receptor potential melastatin 8 (TRPM8) channels are involved in body temperature regulation. (2012). The Journal of Neuroscience, 32(19), 6653-6664.
  • Helicobacter pylori urease mechanism of action. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • TRPM8: The Cold and Menthol Receptor. (2007). In TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. CRC Press/Taylor & Francis.
  • Targeting Hypoxia-Inducible Factor-1 (HIF-1)
  • Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer. (2020). bioRxiv.
  • Carbonic Anhydrase Esterase Activity Assay. (2020, July 22). YouTube. Retrieved January 31, 2026, from [Link]

  • Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity. (2020). Molecules, 25(21), 5035.
  • N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. (2019). Journal of Medicinal Chemistry, 62(17), 7936-7949.
  • A New Role for Helicobacter pylori Urease: Contributions to Angiogenesis. (2017). Frontiers in Microbiology, 8, 1885.
  • Calcium fluorimetry with the FLIPR Calcium 6 kit on FlexStation 3. (2023). protocols.io. Retrieved January 31, 2026, from [Link]

  • Intrathecal TRPM8 blocking attenuates cold hyperalgesia via PKC and NF-κB signaling in the dorsal root ganglion of rats with neuropathic pain. (2019).
  • Correlation between carbonic anhydrase IX (CA-9), XII (CA-12) and hypoxia inducible factor-2α (HIF-2α) in breast cancer. (2019). Oncotarget, 10(47), 4843-4853.
  • Structure-activity relationships of protypical TRPM8 agonist icilin. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • IC50 values (μM) of 2 a–d and 3 a–d compounds on urease enzyme. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. (2020). Cancers, 12(11), 3183.
  • FLIPR Calcium 5 Assay Kit Guide. (n.d.). Molecular Devices. Retrieved January 31, 2026, from [Link]

Sources

Validation

A Researcher's Guide to the Structure-Activity Relationship of Phenylthiourea Analogs for Anticancer Drug Discovery

The thiourea scaffold, characterized by the -NH-C(=S)-NH- pharmacophore, is a cornerstone in medicinal chemistry, demonstrating a vast spectrum of biological activities.[1] Its derivatives are particularly noted for thei...

Author: BenchChem Technical Support Team. Date: February 2026

The thiourea scaffold, characterized by the -NH-C(=S)-NH- pharmacophore, is a cornerstone in medicinal chemistry, demonstrating a vast spectrum of biological activities.[1] Its derivatives are particularly noted for their potential in developing novel anticancer therapeutics.[2][3] This guide focuses on the structure-activity relationship (SAR) of this versatile class of compounds, using 1-(2-Bromophenyl)-3-methylthiourea as a reference point for comparison. We will dissect the influence of various structural modifications on cytotoxic activity, delve into the mechanistic underpinnings of their action, and provide validated experimental protocols for their evaluation.

The Phenylthiourea Scaffold: A Framework for Anticancer Activity

The core structure of phenylthiourea offers multiple sites for chemical modification, each influencing the compound's physicochemical properties and its interaction with biological targets. The ability of the N-H groups to act as hydrogen bond donors and the C=S group as a hydrogen bond acceptor is crucial for binding to enzymatic targets.[1] Understanding how substitutions at the phenyl ring and the terminal nitrogen affect biological activity is the essence of SAR studies.[3]

Quantitative Structure-Activity Relationship (QSAR) studies hypothesize that changes in molecular structure correlate with proportional changes in biological activity.[4][5] For phenylthiourea derivatives, key determinants of activity include the electronic and steric properties of substituents on the phenyl ring.[5]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Thiourea Phenylthiourea Inhibitor Thiourea->EGFR Blocks ATP Binding Site

Caption: Inhibition of the EGFR signaling pathway by Phenylthiourea derivatives.

Experimental Protocols: Assessing Cytotoxicity

To quantify and compare the anticancer activity of compounds like 1-(2-Bromophenyl)-3-methylthiourea and its analogs, a robust and reproducible cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for this purpose. [6]It measures the metabolic activity of cells, which correlates with the number of viable cells. [6]Live cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals, which can be dissolved and quantified spectrophotometrically. [6]

MTT_Workflow A 1. Cell Seeding Plate cells in a 96-well plate (1,000-100,000 cells/well) B 2. Compound Treatment Add serial dilutions of thiourea derivatives to wells A->B C 3. Incubation Incubate plates for 24-72 hours at 37°C, 5% CO2 B->C D 4. Add MTT Reagent Add 10 µL of MTT solution (5 mg/mL) to each well C->D E 5. Formazan Formation Incubate for 2-4 hours until purple precipitate is visible D->E F 6. Solubilization Add 100 µL of solubilizing agent (e.g., DMSO, acidified isopropanol) E->F G 7. Absorbance Reading Read absorbance at ~570 nm using a plate reader F->G H 8. Data Analysis Calculate % viability and determine IC50 values G->H

Caption: Step-by-step workflow for the MTT cell viability assay.

  • Cell Plating: Seed cancer cells (e.g., HCT-116, MCF-7) into a 96-well flat-bottom plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment. [7]2. Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere. [8]5. MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. [7][9]6. Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C, protecting it from light. [7]7. Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking. [9]8. Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. [7]9. Calculation: The percentage of cell viability is calculated using the formula: [(OD of treated cells - OD of blank) / (OD of control cells - OD of blank)] x 100. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.

Conclusion and Future Perspectives

The structure-activity relationship of phenylthiourea derivatives provides a clear rationale for anticancer drug design. The evidence strongly supports that substitution of the phenyl ring with multiple, potent electron-withdrawing groups, such as in the 3,4-dichloro configuration, significantly enhances cytotoxic activity against cancer cells. [10]Our reference compound, 1-(2-Bromophenyl)-3-methylthiourea, serves as a valuable starting point, with the ortho-bromo group providing a foundation for further optimization.

Future research should focus on:

  • Systematic SAR Exploration: Synthesizing and testing analogs of 1-(2-Bromophenyl)-3-methylthiourea with substitutions at the meta and para positions to compare positional isomeric effects.

  • N'-Substituent Modification: Investigating the impact of varying the N'-methyl group to larger alkyl or aryl groups to modulate lipophilicity and potency.

  • Mechanism Elucidation: Confirming EGFR kinase inhibition for the most potent compounds through direct enzymatic assays and exploring other potential biological targets to understand the full mechanistic profile. [11] By leveraging these comparative SAR insights and employing validated in vitro assays, researchers can rationally design and identify novel phenylthiourea derivatives with superior potency and selectivity, paving the way for the next generation of targeted cancer therapies.

References

  • Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. (n.d.). National Center for Biotechnology Information. Available from: [Link]

  • 1-(3-Bromophenyl)thiourea. (n.d.). National Center for Biotechnology Information. Available from: [Link]

  • Al-Ostath, A., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules. Available from: [Link]

  • Saeed, S., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules. Available from: [Link]

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2024). Biointerface Research in Applied Chemistry. Available from: [Link]

  • Akbar, N., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules. Available from: [Link]

  • Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines. (2008). PubMed. Available from: [Link]

  • Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. (n.d.). Taylor & Francis Online. Available from: [Link]

  • Abbas, S. Y., et al. (2020). Synthesis and Anticancer Activity of Thiourea Derivatives Bearing a Benzodioxole Moiety With EGFR Inhibitory Activity, Apoptosis Assay and Molecular Docking Study. European Journal of Medicinal Chemistry. Available from: [Link]

  • Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. (2023). Journal of Pharmacy & Pharmacognosy Research. Available from: [Link]

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (n.d.). National Center for Biotechnology Information. Available from: [Link]

  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Available from: [Link]

  • Radwan, A. A., et al. (2024). Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation. PLOS ONE. Available from: [Link]

  • Saleem, H. F., & Yamin, B. M. (2010). N-(2-Bromophenyl)thiourea. ResearchGate. Available from: [Link]

  • RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. (n.d.). Malaysian Journal of Analytical Sciences. Available from: [Link]

  • In silico and in vitro antioxidant and anticancer activity profiles of urea and thiourea derivatives of 2,3-dihydro-1 H-inden-1-amine. (2021). PubMed. Available from: [Link]

  • Li, K., et al. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. Available from: [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Chemistry. Available from: [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Available from: [Link]

  • Quantitative structure-activity relationship studies of threo-methylphenidate analogs. (n.d.). ResearchGate. Available from: [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. National Center for Biotechnology Information. Available from: [Link]

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (n.d.). Cells. Available from: [Link]

  • Synthesis and Biological Evaluation of Arylthiourea Derivatives with Antitubercular Activity. (2014). ResearchGate. Available from: [Link]

  • Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents. (2016). ResearchGate. Available from: [Link]

  • EGFR-Targeted Photodynamic Therapy. (2022). University of Bologna. Available from: [Link]

  • Quantitative structure-activity relationship studies of threo-methylphenidate analogs. (2010). PubMed. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of "1-(2-Bromophenyl)-3-methylthiourea" Assay Results

For researchers, scientists, and drug development professionals, the reproducibility and accuracy of assay results are paramount. This guide provides an in-depth technical overview of the cross-validation of anticipated...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the reproducibility and accuracy of assay results are paramount. This guide provides an in-depth technical overview of the cross-validation of anticipated assay results for the compound 1-(2-Bromophenyl)-3-methylthiourea . Given the current landscape of research on thiourea derivatives, which exhibit a wide range of biological activities, it is crucial to establish a robust framework for validating any potential findings related to this specific molecule.[1][2][3][4][5][6] This guide will not only propose relevant assays based on the known activities of similar compounds but will also detail the principles and methodologies for their rigorous cross-validation.

Introduction to 1-(2-Bromophenyl)-3-methylthiourea and the Imperative of Assay Cross-Validation

1-(2-Bromophenyl)-3-methylthiourea, with the molecular formula C₈H₉BrN₂S and a molecular weight of 245.14 g/mol , belongs to the diverse class of thiourea derivatives.[7] These compounds are known for their broad spectrum of biological activities, including antioxidant, enzyme inhibitory, and anticancer effects.[1][2][3][4][5][6] Given this potential, it is anticipated that "1-(2-Bromophenyl)-3-methylthiourea" will be subjected to a variety of biological assays to elucidate its mechanism of action and therapeutic potential.

Why Cross-Validation is Non-Negotiable:

Cross-validation of bioanalytical methods is a critical process to ensure that data is reliable and reproducible, especially when comparing results across different laboratories or even different assay formats within the same lab.[8] The globalization of pharmaceutical development necessitates standardized approaches to cross-validation to allow for the meaningful comparison of data.[8] This process involves a series of experiments to demonstrate that a given assay is suitable for its intended purpose and that its performance characteristics are well-understood.[9]

This guide will focus on a hypothetical scenario where "1-(2-Bromophenyl)-3-methylthiourea" is being investigated for its potential antioxidant and cytotoxic activities. We will propose two primary assays and then detail the process of cross-validating their results.

Proposed Primary Assays for Biological Characterization

Based on the established activities of structurally related thiourea derivatives, we propose the following assays for the initial characterization of "1-(2-Bromophenyl)-3-methylthiourea":

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: To assess antioxidant potential.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay: To evaluate cytotoxic effects on a cancer cell line.

The choice of these assays is predicated on their widespread use for screening thiourea derivatives, allowing for potential comparison with existing literature.[1][2][5]

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging activity of a compound.[1][5]

Materials:

  • 1-(2-Bromophenyl)-3-methylthiourea

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate reader

  • Ascorbic acid (positive control)

Step-by-Step Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of "1-(2-Bromophenyl)-3-methylthiourea" in methanol.

    • Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 10 to 100 µg/mL.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a 1 mg/mL stock solution of ascorbic acid in methanol and dilute to the same concentration range as the test compound.

  • Assay Procedure:

    • To a 96-well plate, add 100 µL of the various concentrations of the test compound or ascorbic acid.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[3]

Materials:

  • Human cancer cell line (e.g., HeLa)

  • 1-(2-Bromophenyl)-3-methylthiourea

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Cisplatin (positive control)

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed HeLa cells into a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of "1-(2-Bromophenyl)-3-methylthiourea" and cisplatin in DMEM, ranging from 1 to 100 µM.

    • Remove the old media from the wells and add 100 µL of the various concentrations of the test compound or cisplatin.

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After 48 hours, add 20 µL of the MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of Cell Viability:

    • The percentage of cell viability is calculated using the formula: % Viability = (A_sample / A_control) x 100 where A_sample is the absorbance of the cells treated with the compound, and A_control is the absorbance of the untreated cells.

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the concentration of the compound.

Cross-Validation of Assay Results: A Framework

To ensure the reliability of the data generated from the DPPH and MTT assays, a rigorous cross-validation plan should be implemented. This is particularly important if the assays are to be transferred between laboratories or if different analytical techniques are used to measure the same endpoint.

Inter-Assay and Intra-Assay Precision

Objective: To determine the reproducibility of the assay within the same day and on different days.

Methodology:

  • Intra-assay (within-day) precision: Run the assay with at least three different concentrations of "1-(2-Bromophenyl)-3-methylthiourea" (low, medium, and high) in triplicate on the same day.

  • Inter-assay (between-day) precision: Repeat the intra-assay experiment on three different days.

Acceptance Criteria: The coefficient of variation (CV%) for both intra- and inter-assay precision should be less than 15%.

Orthogonal Method Comparison

Objective: To confirm the biological activity using an alternative assay that measures the same endpoint through a different mechanism.

  • For Antioxidant Activity (DPPH cross-validation):

    • Alternative Assay: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay. The ABTS assay is another widely used method for determining antioxidant capacity.[1][2][5]

    • Procedure: Perform the ABTS assay using the same concentrations of "1-(2-Bromophenyl)-3-methylthiourea" and compare the resulting IC₅₀ value with that obtained from the DPPH assay.

  • For Cytotoxicity (MTT cross-validation):

    • Alternative Assay: Trypan Blue exclusion assay. This assay directly measures cell viability by assessing membrane integrity.[10]

    • Procedure: Treat cells with the same concentrations of "1-(2-Bromophenyl)-3-methylthiourea" as in the MTT assay. After the incubation period, stain the cells with trypan blue and count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer. Compare the IC₅₀ values.

Acceptance Criteria: The IC₅₀ values obtained from the orthogonal methods should be in a comparable range (e.g., within a 2-3 fold difference). A strong correlation between the dose-response curves of the two assays should also be observed.

Data Presentation and Interpretation

For clear and objective comparison, the results should be summarized in tables.

Table 1: Hypothetical Cross-Validation Data for Antioxidant Assays

AssayIC₅₀ (µg/mL)Intra-Assay CV%Inter-Assay CV%
DPPH45.25.88.3
ABTS51.76.29.1

Table 2: Hypothetical Cross-Validation Data for Cytotoxicity Assays

AssayIC₅₀ (µM)Intra-Assay CV%Inter-Assay CV%
MTT22.57.110.5
Trypan Blue28.98.512.3

Visualizing the Workflow

A clear workflow is essential for planning and executing the cross-validation study.

Caption: Workflow for the cross-validation of antioxidant and cytotoxicity assays.

Conclusion

The cross-validation of assay results for novel compounds like "1-(2-Bromophenyl)-3-methylthiourea" is a cornerstone of rigorous scientific investigation and drug development. By employing a multi-faceted approach that includes assessing intra- and inter-assay precision and utilizing orthogonal methods, researchers can build a robust and reliable dataset. This guide provides a comprehensive framework for such a validation process, ensuring that the biological activities attributed to this compound are both accurate and reproducible. The principles and protocols outlined herein are designed to be adaptable to other thiourea derivatives and novel chemical entities, promoting a culture of high-quality, validated research in the scientific community.

References

  • [1-[(3-Bromophenyl)methyl]-1-methylthiourea - PubChem]([Link]

Sources

Validation

A Comparative Analysis of the Biological Activities of 1-(2-Bromophenyl)-3-methylthiourea and its Para-Isomer

A Technical Guide for Researchers in Drug Development In the landscape of medicinal chemistry, the nuanced structural differences between isomers can lead to profound variations in biological activity. This guide provide...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development

In the landscape of medicinal chemistry, the nuanced structural differences between isomers can lead to profound variations in biological activity. This guide provides a comparative analysis of two such positional isomers: 1-(2-Bromophenyl)-3-methylthiourea (the ortho-isomer) and 1-(4-Bromophenyl)-3-methylthiourea (the para-isomer). As part of the broader class of thiourea derivatives, these compounds are of significant interest due to the diverse pharmacological properties exhibited by this scaffold, including antimicrobial, antifungal, antiviral, and anticancer activities.[1][2] This document will delve into the known biological activities of these isomers, supported by available experimental data, and provide detailed protocols for their evaluation.

The Significance of Isomeric Position in Phenylthiourea Derivatives

The substitution pattern on the phenyl ring of a thiourea derivative is a critical determinant of its biological efficacy. The placement of a substituent at the ortho, meta, or para position can influence the molecule's electronic properties, lipophilicity, steric profile, and its ability to interact with biological targets.[3]

Generally, electron-withdrawing groups on the phenyl ring can enhance the biological activity of thiourea derivatives.[4] The bromine atom, being a halogen, is an electron-withdrawing group. However, its position on the ring dictates the overall steric and electronic landscape of the molecule. The ortho position is subject to greater steric hindrance from the adjacent thiourea moiety, which can impact the molecule's conformation and its ability to bind to a target protein.[5] In contrast, the para position is sterically less hindered, potentially allowing for more favorable interactions with a biological target.

While direct comparative studies on 1-(2-Bromophenyl)-3-methylthiourea and its para-isomer are limited in the readily available scientific literature, we can infer potential differences in their activity based on structure-activity relationship (SAR) studies of related compounds. For instance, studies on other substituted phenyl derivatives have shown that para-substituted compounds often exhibit greater biological activity than their ortho-counterparts.[2] This is often attributed to the reduced steric hindrance at the para position, which allows for better binding to the active site of an enzyme or receptor.

Comparative Biological Activities

Thiourea derivatives have been extensively investigated for a wide array of biological activities.[1][2] Here, we will focus on two of the most prominent areas of investigation: antimicrobial and anticancer activities.

Antimicrobial Activity

Thiourea derivatives are known to exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1] The proposed mechanism of action for some thiourea derivatives involves the inhibition of essential enzymes in microorganisms or the disruption of their cell membranes.[6]

Table 1: Postulated Comparative Antimicrobial Activity

CompoundIsomeric PositionExpected Relative ActivityRationale
1-(2-Bromophenyl)-3-methylthioureaorthoPotentially LowerSteric hindrance from the ortho-bromo group may impede binding to microbial targets.
1-(4-Bromophenyl)-3-methylthioureaparaPotentially HigherReduced steric hindrance and potentially increased lipophilicity could lead to better cell penetration and target interaction.[3]
Anticancer Activity

The anticancer potential of thiourea derivatives is a significant area of research.[4] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[7] The mechanism of action can vary but may involve the inhibition of key signaling pathways or enzymes crucial for cancer cell survival.

Similar to the trend observed in antimicrobial activity, the isomeric position of the bromo substituent is expected to play a crucial role in the anticancer efficacy of these compounds. The less sterically hindered para-isomer may exhibit a more potent cytotoxic effect compared to the ortho-isomer.

Table 2: Postulated Comparative Anticancer Activity (IC₅₀ Values)

CompoundIsomeric PositionExpected Relative IC₅₀Rationale
1-(2-Bromophenyl)-3-methylthioureaorthoPotentially HigherSteric hindrance might lead to weaker interactions with anticancer targets, resulting in a higher concentration required for 50% inhibition.
1-(4-Bromophenyl)-3-methylthioureaparaPotentially LowerFavorable steric and electronic properties may lead to stronger binding and greater cytotoxicity at lower concentrations.

Note: The tables above are based on general principles of structure-activity relationships for thiourea derivatives and related compounds. Experimental verification is necessary to confirm these postulations.

Experimental Protocols

To facilitate further research and a direct comparison of these isomers, detailed protocols for key biological assays are provided below.

Synthesis of 1-(Aryl)-3-methylthiourea Derivatives

The synthesis of both 1-(2-Bromophenyl)-3-methylthiourea and its para-isomer can be achieved through a straightforward reaction between the corresponding bromophenyl isothiocyanate and methylamine. A general procedure is outlined below.

Synthesis A Aryl Isothiocyanate (ortho- or para-bromophenyl isothiocyanate) D Reaction Mixture A->D B Methylamine B->D C Solvent (e.g., Ethanol or Acetonitrile) C->D E Stirring at Room Temperature (or gentle heating) D->E Reaction F Product Precipitation/ Crystallization E->F Work-up G 1-(Aryl)-3-methylthiourea F->G Isolation

Caption: General workflow for the synthesis of 1-(Aryl)-3-methylthiourea derivatives.

Step-by-Step Protocol:

  • Dissolve the respective bromophenyl isothiocyanate (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.

  • To this solution, add methylamine (1.1 equivalents) dropwise while stirring.

  • Continue stirring the reaction mixture at room temperature for several hours, or with gentle heating, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the product may precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system to obtain the pure 1-(aryl)-3-methylthiourea derivative.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial and fungal strains.[8]

MIC_Assay A Prepare serial dilutions of test compounds in a 96-well plate B Inoculate each well with a standardized microbial suspension A->B C Incubate the plate at the appropriate temperature and duration B->C D Visually assess for microbial growth C->D E Determine the MIC: the lowest concentration with no visible growth D->E

Caption: Workflow for the broth microdilution antimicrobial susceptibility assay.

Step-by-Step Protocol:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well of the microtiter plate with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (microorganism in broth only) and negative (broth only) controls.

  • Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[9]

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

MTT_Assay A Seed cancer cells in a 96-well plate and allow to adhere B Treat cells with various concentrations of the test compounds A->B C Incubate for a specified period (e.g., 24, 48, 72h) B->C D Add MTT solution to each well and incubate C->D E Solubilize the formazan crystals with DMSO D->E F Measure the absorbance at 570 nm E->F G Calculate cell viability and IC₅₀ values F->G

Caption: Workflow for the MTT assay to determine anticancer activity.

Step-by-Step Protocol:

  • Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to attach overnight.

  • Prepare a series of dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[10]

  • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.

Conclusion and Future Directions

While direct experimental data for a side-by-side comparison of 1-(2-Bromophenyl)-3-methylthiourea and its para-isomer is currently limited, the existing body of knowledge on thiourea derivatives provides a strong basis for postulating that the para-isomer may exhibit superior biological activity. This hypothesis is grounded in the principles of structure-activity relationships, where the reduced steric hindrance of the para position is likely to facilitate more effective interactions with biological targets.

The experimental protocols provided in this guide offer a standardized framework for researchers to conduct a direct and quantitative comparison of these two isomers. Such studies are crucial to validate the current hypotheses and to further elucidate the intricate relationship between isomeric structure and biological function in this important class of compounds. The results of these investigations will undoubtedly contribute to the rational design of more potent and selective thiourea-based therapeutic agents.

References

  • Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules.
  • (PDF) Biological activities of (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine: Evaluation of ortho-, meta- and para-. ResearchGate.
  • 1-(4-Bromophenyl)-3-(2-thienylcarbonyl)thiourea. National Center for Biotechnology Information.
  • MTT Assay Protocol. Springer Nature Experiments.
  • MTT Cell Proliferation and Viability Assay Kit. Chondrex, Inc.
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Center for Biotechnology Information.
  • Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube.
  • Synthesis and Anticancer Activity of Thiourea Derivatives Bearing a Benzodioxole Moiety With EGFR Inhibitory Activity, Apoptosis Assay and Molecular Docking Study. PubMed.
  • Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. National Center for Biotechnology Information.
  • MTT Proliferation Assay Protocol. ResearchGate.
  • Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience.
  • Development of phenylthiourea derivatives as allosteric inhibitors of pyoverdine maturation enzyme PvdP tyrosinase. ResearchGate.
  • Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. ResearchGate.
  • Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. MDPI.
  • REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org.
  • Biological Applications of Thiourea Derivatives: Detailed Review. MDPI.
  • Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository.
  • Para- and ortho-substitutions are key determinants of polybrominated diphenyl ether activity toward ryanodine receptors and neurotoxicity. PubMed.
  • Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. PubMed Central.

Sources

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